molecular formula C13H25N3O4S2 B605804 Azidoethyl-SS-PEG2-Boc CAS No. 2144777-83-1

Azidoethyl-SS-PEG2-Boc

Cat. No.: B605804
CAS No.: 2144777-83-1
M. Wt: 351.48
InChI Key: HWZBIMRMCUSFIG-UHFFFAOYSA-N
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Description

Azidoethyl-SS-PEG2-Boc is a bifunctional chemical reagent of significant value in proteolysis-targeting chimera (PROTAC) design and bioconjugation chemistry. This compound features a cleavable disulfide (SS) bridge and a polyethylene glycol (PEG) spacer, enhancing the solubility and stability of the resulting conjugates. Its Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection under mild acidic conditions to reveal a reactive amine, facilitating further synthetic modifications. The core utility of this compound lies in its role as a PEG-based PROTAC linker , connecting an E3 ubiquitin ligase ligand to a target protein ligand to form a complete PROTAC molecule. These bifunctional molecules harness the intracellular ubiquitin-proteasome system to selectively degrade target proteins. A key feature of this linker is its redox-sensitive disulfide bond , which is stable in the bloodstream but is selectively cleaved in the reducing environment of the cell cytoplasm by high concentrations of glutathione, enabling controlled drug release. Furthermore, the terminal azide group classifies this reagent as a robust tool for click chemistry . It can efficiently undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It is also suitable for strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups, which is particularly useful for labeling biomolecules in copper-sensitive contexts. With a molecular formula of C 13 H 25 N 3 O 4 S 2 and a molecular weight of 351.49, it is typically supplied and stored as a powder at room temperature. This product is intended for Research Use Only and is not approved for human or veterinary diagnosis or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4S2/c1-13(2,3)20-12(17)4-6-18-7-8-19-9-11-22-21-10-5-15-16-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZBIMRMCUSFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCSSCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Azidoethyl-SS-PEG2-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and proteolysis-targeting chimera (PROTAC) development. Its structure is defined by four key chemical moieties: an azidoethyl group, a disulfide bond, a two-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. This strategic arrangement of functional groups allows for the controlled and specific linkage of biomolecules.

Key Structural Components:

  • Azidoethyl Group (N₃-CH₂CH₂-) : This functional group contains an azide (N₃) moiety, which is highly reactive in "click chemistry" reactions. Specifically, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN. This enables the efficient and specific conjugation of this compound to suitably modified proteins or other molecules of interest.

  • Disulfide Bond (-S-S-) : At the core of the linker's functionality is a disulfide bridge. This bond is relatively stable in extracellular environments but is readily cleaved in the reducing intracellular environment by glutathione. This redox sensitivity allows for the controlled release of conjugated cargo within the cell, a critical feature for drug delivery and PROTAC applications.

  • PEG2 Linker (-OCH₂CH₂OCH₂CH₂-) : The two-unit polyethylene glycol spacer enhances the solubility and flexibility of the molecule and the resulting conjugate. The PEG linker's length can be critical in PROTAC design, as it dictates the spatial orientation of the two targeted proteins to facilitate ubiquitination and subsequent degradation.

  • Boc Protecting Group (t-Bu-O-C(O)-) : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In this compound, it caps a terminal amine. This Boc group can be selectively removed under mild acidic conditions, revealing a primary amine that can then be used for further chemical modifications and conjugations.

The molecular formula for this compound is C₁₃H₂₅N₃O₄S₂.[1]

Structural Connectivity:

The components of this compound are linked in a linear fashion. The azidoethyl group is connected to one sulfur atom of the disulfide bond. The second sulfur atom is attached to the PEG2 linker, which in turn is connected to an ethylamine moiety that is protected by the Boc group.

The logical relationship of these functional groups can be visualized as follows:

Azidoethyl_SS_PEG2_Boc cluster_azido Azidoethyl Group cluster_ss Disulfide Bond cluster_peg PEG2 Linker cluster_boc Boc-Protected Amine Azido N3-CH2CH2- SS -S-S- Azido->SS PEG2 -(OCH2CH2)2- SS->PEG2 Boc -NH-Boc PEG2->Boc

Connectivity of functional groups in this compound.

This modular structure makes this compound a versatile tool for researchers, enabling the construction of complex bioconjugates and PROTACs with precise control over their chemical and biological properties.[2][3]

References

An In-depth Technical Guide to the Chemical Properties of Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidoethyl-SS-PEG2-Boc is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, incorporating a terminal azide, a cleavable disulfide bond, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its key reactions, and visual representations of its chemical behavior to aid researchers in its effective application.

Core Chemical Properties

This compound is a precisely designed molecule with distinct functional domains that dictate its chemical behavior. Understanding these properties is crucial for its successful implementation in research and development.

Structural and Physical Properties

The fundamental physical and structural characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₅N₃O₄S₂[1]
Molecular Weight 351.49 g/mol [1]
Appearance Typically supplied as a powder[1]
CAS Number 2144777-83-1
Solubility

The polyethylene glycol (PEG) spacer in this compound enhances its solubility in aqueous and many organic solvents, a critical feature for bioconjugation reactions.[1]

SolventSolubility
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Water Expected to have some aqueous solubility due to the PEG spacer
Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

ConditionRecommendationSource
Storage Temperature -20°C[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)[3]
Handling Keep desiccated. Equilibrate to room temperature before opening to prevent moisture condensation.[3]

The stability of the molecule is dictated by its functional groups. The disulfide bond is stable under physiological conditions but is susceptible to cleavage in reducing environments.[1] The Boc protecting group is stable to a wide range of reaction conditions but is readily cleaved by strong acids.

Reactivity and Functional Group Chemistry

The utility of this compound stems from the distinct reactivity of its three key functional moieties: the azide group, the disulfide bond, and the Boc-protected amine.

Azide Group: Bioorthogonal "Click" Chemistry

The terminal azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4] This allows for the covalent ligation of this compound to molecules containing a corresponding alkyne or strained cyclooctyne.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to form a stable triazole linkage with a terminal alkyne.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide, which is particularly useful for applications in living systems where copper toxicity is a concern.[4]

Disulfide Bond: Reductive Cleavage

The disulfide (S-S) bond is a redox-sensitive linker. It remains stable in the oxidative environment of the bloodstream but can be selectively cleaved in the reducing intracellular environment, where concentrations of reducing agents like glutathione are high.[1] This property is highly valuable for the controlled release of conjugated payloads inside cells. The cleavage can also be achieved in vitro using reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Boc-Protected Amine: Deprotection and Further Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many synthetic conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine.[5] This newly exposed amine can then be used for further conjugation, for example, through amide bond formation.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound.

Disulfide Bond Cleavage with Dithiothreitol (DTT)

This protocol describes the in vitro cleavage of the disulfide bond.

Materials:

  • This compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the this compound conjugate in PBS to a final concentration of 1 mg/mL.

  • Freshly prepare a 1 M stock solution of DTT in deionized water.

  • In a microcentrifuge tube, add the conjugate solution.

  • Add the DTT stock solution to a final concentration of 50-100 mM for complete cleavage.

  • Adjust the final volume with PBS if necessary.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • The progress of the cleavage can be monitored by techniques such as HPLC or mass spectrometry.

G Disulfide Bond Cleavage Workflow cluster_start Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Conjugate Solution Prepare Conjugate Solution Mix Conjugate and DTT Mix Conjugate and DTT Prepare Conjugate Solution->Mix Conjugate and DTT Prepare DTT Solution Prepare DTT Solution Prepare DTT Solution->Mix Conjugate and DTT Incubate at 37°C Incubate at 37°C Mix Conjugate and DTT->Incubate at 37°C Monitor by HPLC/MS Monitor by HPLC/MS Incubate at 37°C->Monitor by HPLC/MS

Caption: Workflow for the reductive cleavage of the disulfide bond.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(hydroxypropyl)triazolylmethylamine (THPTA) or other copper-coordinating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Dissolve this compound and the alkyne-containing molecule in the reaction buffer. An organic co-solvent can be used if necessary, keeping the final concentration low (<10%) to avoid denaturation of biomolecules.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Prepare a stock solution of the copper catalyst by mixing CuSO₄ and THPTA in water.

  • In the reaction vessel, add the this compound solution and the alkyne-containing molecule solution.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • The product can be purified by an appropriate method such as chromatography.

G CuAAC Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dissolve Reactants Dissolve Reactants Mix Reactants and Catalyst Mix Reactants and Catalyst Dissolve Reactants->Mix Reactants and Catalyst Prepare Catalyst Prepare Catalyst Prepare Catalyst->Mix Reactants and Catalyst Prepare Reductant Prepare Reductant Add Reductant Add Reductant Prepare Reductant->Add Reductant Mix Reactants and Catalyst->Add Reductant Incubate at RT Incubate at RT Add Reductant->Incubate at RT Purify Product Purify Product Incubate at RT->Purify Product

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected this compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The deprotected product, often as a TFA salt, can be used directly or after purification/neutralization.

G Boc Deprotection Workflow Dissolve Protected Compound Dissolve Protected Compound Cool to 0°C Cool to 0°C Dissolve Protected Compound->Cool to 0°C Add TFA Add TFA Cool to 0°C->Add TFA Warm to RT & Stir Warm to RT & Stir Add TFA->Warm to RT & Stir Monitor Reaction Monitor Reaction Warm to RT & Stir->Monitor Reaction Workup Workup Monitor Reaction->Workup G Role of this compound in PROTAC Assembly Target Protein Ligand Target Protein Ligand This compound This compound Target Protein Ligand->this compound Click Chemistry (Azide) E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->this compound Amide Coupling (after Boc deprotection) PROTAC Molecule PROTAC Molecule This compound->PROTAC Molecule

References

Synthesis of Azidoethyl-SS-PEG2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, proposed protocol for the synthesis of Azidoethyl-SS-PEG2-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This linker incorporates a terminal azide for click chemistry, a cleavable disulfide bond for controlled release in a reducing environment, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, and a Boc-protected amine for further functionalization.

Chemical and Physical Properties

The key quantitative data for the target compound and its intermediates are summarized below.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )CAS Number
tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamateBoc-NH-PEG2-OHC₉H₁₉NO₄205.25139115-91-6
tert-Butyl (2-(2-tosyloxyethoxy)ethyl)carbamateBoc-NH-PEG2-OTsC₁₆H₂₅NO₆S359.43206265-94-3
tert-Butyl (2-(2-thioacetoxyethoxy)ethyl)carbamateBoc-NH-PEG2-SAcC₁₁H₂₁NO₄S263.35N/A
tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamateBoc-NH-PEG2-SHC₉H₁₉NO₃S221.31N/A
2-Azidoethyl methanethiosulfonateN₃-MTSC₃H₇N₃O₂S₂181.23N/A
This compound Target Compound C₁₃H₂₅N₃O₄S₂ 351.49 2144777-83-1

Proposed Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of a Boc-protected PEG-thiol intermediate, followed by a disulfide exchange reaction with an azido-functionalized thiolating agent.

Synthesis_Workflow reactant reactant intermediate intermediate product product A Boc-NH-PEG2-OH C Boc-NH-PEG2-OTs A->C Pyridine, DCM B Tosyl Chloride (TsCl) B->C E Boc-NH-PEG2-SAc C->E DMF D Potassium Thioacetate D->E G Boc-NH-PEG2-SH E->G MeOH F Hydrolysis (e.g., HCl/MeOH) F->G I This compound G->I Base, Solvent H 2-Azidoethyl methanethiosulfonate H->I

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of tert-Butyl (2-(2-tosyloxyethoxy)ethyl)carbamate (Boc-NH-PEG2-OTs)
  • Materials:

    • tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Boc-NH-PEG2-OH)

    • Tosyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of tosyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Boc-NH-PEG2-OTs.

Step 2: Synthesis of tert-Butyl (2-(2-thioacetoxyethoxy)ethyl)carbamate (Boc-NH-PEG2-SAc)
  • Materials:

    • Boc-NH-PEG2-OTs

    • Potassium thioacetate (KSAc)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve Boc-NH-PEG2-OTs (1.0 eq) in anhydrous DMF.

    • Add potassium thioacetate (1.5 eq) to the solution.

    • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product, Boc-NH-PEG2-SAc, can be used in the next step without further purification if deemed sufficiently pure.

Step 3: Synthesis of tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate (Boc-NH-PEG2-SH)
  • Materials:

    • Boc-NH-PEG2-SAc

    • Hydrochloric acid (HCl) in methanol (methanolic HCl) or sodium methoxide in methanol

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the crude Boc-NH-PEG2-SAc (1.0 eq) in methanol under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of methanolic HCl (e.g., 1.25 M) or a catalytic amount of sodium methoxide.

    • Stir the mixture at room temperature for 2-4 hours until the deacetylation is complete (monitored by TLC).

    • Neutralize the reaction mixture carefully with a suitable base (if acidic workup was used) or acid (if basic workup was used).

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield Boc-NH-PEG2-SH. This product is often used immediately in the next step due to the potential for oxidation of the thiol.

Step 4: Synthesis of this compound
  • Materials:

    • Boc-NH-PEG2-SH

    • 2-Azidoethyl methanethiosulfonate (or a similar sulfenylating agent)

    • A suitable base (e.g., triethylamine or DIPEA)

    • A suitable solvent (e.g., DCM or THF)

  • Procedure:

    • Dissolve Boc-NH-PEG2-SH (1.0 eq) in the chosen solvent under an inert atmosphere.

    • Add the base (1.1 eq) to the solution.

    • In a separate flask, dissolve 2-azidoethyl methanethiosulfonate (1.1 eq) in the same solvent.

    • Add the solution of the azido reagent dropwise to the thiol solution at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the final product, this compound, by flash column chromatography.

Characterization

The successful synthesis of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those for the tert-butyl group of the Boc protector, the methylene protons of the PEG linker, and protons adjacent to the azide and disulfide functionalities.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final compound (C₁₃H₂₅N₃O₄S₂).[1]

  • Purity Analysis: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC).

This guide outlines a robust, albeit proposed, synthetic route to this compound, providing researchers with a foundational protocol for obtaining this versatile linker for their drug discovery and development efforts.

References

An In-Depth Technical Guide to the Mechanism of Action of Azidoethyl-SS-PEG2-Boc as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to achieve targeted protein degradation. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting anchor, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the mechanism of action of a specific, multi-functional PROTAC linker: Azidoethyl-SS-PEG2-Boc. We will dissect the individual roles of its constituent moieties—the azide group, the cleavable disulfide bond, the polyethylene glycol (PEG) spacer, and the Boc-protecting group—in the context of PROTAC design, synthesis, and biological activity. This guide also includes representative experimental protocols and quantitative data to provide a practical framework for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Upon entering the cell, a PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[2] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] Unlike traditional small-molecule inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single PROTAC molecule.[4]

The linker is not a mere spacer but an active contributor to the PROTAC's overall performance. Its length, flexibility, and chemical composition influence the stability and geometry of the ternary complex, which are crucial for efficient ubiquitination.[2] Furthermore, the linker's physicochemical properties impact the solubility, cell permeability, and metabolic stability of the entire PROTAC molecule.[3]

The Multifaceted Role of the this compound Linker

The this compound linker is a sophisticated chemical tool designed for advanced PROTAC synthesis and function. Its structure incorporates several key functional groups, each with a distinct purpose.

Azidoethyl Group: A Handle for Click Chemistry

The terminal azide (-N3) group on the ethyl moiety serves as a versatile chemical handle for the facile assembly of the PROTAC molecule.[5] It is a key component for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. Specifically, the azide group can readily participate in:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole ring by coupling the azide with a terminal alkyne.[6]

  • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that joins the azide with a strained alkyne, such as DBCO or BCN, which is particularly useful for biological systems where copper toxicity is a concern.[6]

This "clickable" functionality allows for a modular and efficient approach to PROTAC synthesis, enabling the rapid generation of a library of PROTACs with different warheads or E3 ligase ligands.[2]

Disulfide Bond (SS): A Redox-Sensitive Cleavable Moiety

The disulfide bond is a "smart" feature of this linker, designed to be cleaved under specific biological conditions. The intracellular environment is significantly more reducing than the extracellular space, primarily due to a high concentration of glutathione (GSH).[5] The disulfide bond in the linker remains stable in the oxidative extracellular environment but is readily cleaved by intracellular GSH, releasing the active PROTAC.[5]

This cleavable design can be strategically employed in several ways:

  • Prodrug Strategies: The PROTAC can be rendered inactive or cell-impermeable until the disulfide bond is cleaved inside the target cell, potentially reducing off-target effects.

  • Targeted Delivery: The linker can be used to conjugate the PROTAC to a delivery vehicle, such as an antibody or aptamer, that targets specific cells. Once internalized, the disulfide bond is cleaved, releasing the PROTAC to engage its intracellular target.[5]

PEG2 Moiety: Enhancing Physicochemical Properties

The two-unit polyethylene glycol (PEG) spacer offers several advantages in PROTAC design:

  • Improved Solubility: PEG is hydrophilic and can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3]

  • Flexibility: The flexible nature of the PEG chain allows the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[2]

  • Optimized Pharmacokinetics: By modifying the length of the PEG chain, researchers can fine-tune the pharmacokinetic properties of the PROTAC.

Boc Protecting Group: Facilitating Stepwise Synthesis

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In the context of this linker, it allows for a controlled, stepwise synthesis of the PROTAC. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to either the POI ligand or the E3 ligase ligand. This orthogonal protection strategy is crucial for the efficient and unambiguous assembly of complex bifunctional molecules.

Mechanism of Action: A Summarized Workflow

The following diagram illustrates the key steps in the synthesis and action of a PROTAC utilizing the this compound linker.

PROTAC_Mechanism Synthesis and Action of a PROTAC with this compound Linker cluster_synthesis PROTAC Synthesis cluster_action Cellular Mechanism of Action POI_Ligand POI Ligand (with alkyne) Click_Chemistry Click Chemistry (CuAAC or SPAAC) POI_Ligand->Click_Chemistry E3_Ligand E3 Ligand (with amine) Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling Linker This compound Boc_Deprotection Boc Deprotection (TFA) Linker->Boc_Deprotection Boc_Deprotection->Amide_Coupling Reveals Amine Amide_Coupling->Click_Chemistry Forms Intermediate PROTAC_Molecule Assembled PROTAC Click_Chemistry->PROTAC_Molecule Cell_Entry Cellular Entry PROTAC_Molecule->Cell_Entry Cleavage Intracellular Cleavage (High GSH) Cell_Entry->Cleavage Active_PROTAC Active PROTAC Cleavage->Active_PROTAC Releases Active PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) Active_PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Degradation 26S Proteasome Mediated Degradation Ubiquitination->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->Ternary_Complex

Caption: A workflow diagram illustrating the synthesis and cellular mechanism of a PROTAC utilizing the this compound linker.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

While specific quantitative data for a PROTAC using the this compound linker is not publicly available, the following table provides representative data for well-characterized PROTACs to illustrate typical efficacy values.

PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
ARV-771BRD4VHL22Rv14.7>95[1]
MZ1BRD4VHLHeLa~100~90[7]
NC-1BTKCRBNMino2.297[8]

Experimental Protocols

General Protocol for PROTAC Synthesis via CuAAC Click Chemistry

This protocol provides a general method for coupling an alkyne-modified warhead to the azide-containing linker, which has been pre-conjugated to an E3 ligase ligand.

Materials:

  • E3 ligase ligand-linker-azide intermediate

  • Alkyne-modified POI ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the E3 ligase ligand-linker-azide intermediate and the alkyne-modified POI ligand in the chosen solvent system.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a solution of CuSO4 and THPTA in water.

  • To the solution of the azide and alkyne, add the CuSO4/THPTA solution, followed by the sodium ascorbate solution to initiate the reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, purify the PROTAC product using reverse-phase HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Western_Blot_Workflow Western Blot Workflow for PROTAC Efficacy Cell_Culture 1. Cell Culture Plate cells and allow to adhere. PROTAC_Treatment 2. PROTAC Treatment Treat cells with varying concentrations of PROTAC. Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis Harvest cells and prepare lysates. PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification Determine protein concentration (e.g., BCA assay). Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Separate proteins by size. Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer Transfer proteins to a membrane (e.g., PVDF). SDS_PAGE->Transfer Blocking 7. Blocking Block non-specific binding sites. Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Incubate with antibody against POI and loading control. Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Image the blot. Secondary_Ab->Detection Analysis 11. Data Analysis Quantify band intensity and calculate DC50/Dmax. Detection->Analysis

References

The Disulfide Bond in Azidoethyl-SS-PEG2-Boc: A Technical Guide to its Function as a Redox-Sensitive Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cleavable linkers is a cornerstone of modern drug delivery and bioconjugation. Among these, linkers featuring a disulfide bond have garnered significant attention for their ability to respond to the unique redox environment within cells. This in-depth technical guide focuses on the pivotal role of the disulfide bond in Azidoethyl-SS-PEG2-Boc, a heterobifunctional linker widely utilized in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Function: A Redox-Sensitive Release Mechanism

The fundamental purpose of the disulfide bond (-S-S-) in this compound is to serve as a stable, yet cleavable, bridge between two molecular entities, such as a targeting moiety and a therapeutic payload. This linker is engineered to maintain the integrity of the conjugate in the extracellular environment, such as the bloodstream, and to selectively break apart within the cell, releasing the active molecule at its site of action.

The key to this selective cleavage lies in the significant difference in the concentration of the tripeptide glutathione (GSH) between the extracellular and intracellular compartments. The cytoplasm of cells, particularly tumor cells, maintains a highly reducing environment with GSH concentrations in the millimolar range (1-10 mM). In stark contrast, the concentration of GSH in the blood plasma is in the micromolar range (approximately 5 µM)[]. This steep concentration gradient is the basis for the targeted release mechanism.

The disulfide bond in the linker remains relatively stable in the low-GSH environment of the bloodstream. However, upon internalization of the conjugate into a cell, the high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond through a thiol-disulfide exchange reaction. This process releases the conjugated payload from the targeting molecule, allowing it to exert its therapeutic effect.

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

} caption: "Redox-Mediated Drug Release Pathway."

Structural Components of this compound and Their Roles

This compound is a multifunctional linker with distinct chemical moieties, each contributing to its utility in bioconjugation:

  • Azidoethyl Group (N₃-CH₂-CH₂-): This functional group is a versatile handle for "click chemistry," a set of biocompatible and highly efficient reactions. The azide group can readily and specifically react with an alkyne-functionalized molecule to form a stable triazole linkage. This allows for the straightforward conjugation of the linker to a targeting protein, peptide, or other biomolecule.

  • Disulfide Bond (-S-S-): As detailed above, this is the core functional unit responsible for the redox-sensitive cleavage of the linker.

  • PEG2 Spacer (-PEG2-): The short polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting bioconjugate. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

  • Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In the context of this linker, it masks a primary amine. This Boc group can be removed under mild acidic conditions to reveal the amine, which can then be used for subsequent conjugation to another molecule, often the therapeutic payload.

dot graph { layout=neato; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Functional Components of the Linker."

Quantitative Aspects of Disulfide Bond Cleavage

The rate of disulfide bond cleavage is a critical parameter in the design of drug delivery systems. A linker that is cleaved too rapidly may release its payload prematurely, leading to off-target toxicity. Conversely, a linker that is too stable may not release the drug efficiently at the target site. The stability of the disulfide bond can be modulated by introducing steric hindrance around it. For instance, the presence of methyl groups adjacent to the disulfide bond can enhance its stability in circulation[].

Linker TypeReducing AgentConcentrationHalf-life (t½)Reference
Unhindered DisulfideGlutathione (GSH)1-10 mMMinutes to hoursGeneral knowledge from multiple sources
Sterically Hindered DisulfideGlutathione (GSH)1-10 mMHours to days[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the function of the disulfide bond in this compound.

Protocol 1: Bioconjugation using this compound

This protocol describes a general workflow for conjugating a protein (containing an alkyne group) to a small molecule drug (containing a carboxylic acid).

Materials:

  • Alkyne-modified protein

  • This compound

  • Small molecule drug with a carboxylic acid group

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Trifluoroacetic acid (TFA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Activation of the Small Molecule Drug:

    • Dissolve the small molecule drug, DCC, and NHS in DMF.

    • Stir the reaction at room temperature for 2-4 hours to form the NHS-ester of the drug.

  • Deprotection of this compound:

    • Dissolve this compound in a solution of TFA in dichloromethane.

    • Stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Evaporate the solvent to obtain the deprotected linker.

  • Conjugation of the Linker to the Activated Drug:

    • Dissolve the deprotected linker and the activated drug (NHS-ester) in DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

    • Stir at room temperature overnight.

    • Purify the drug-linker conjugate by HPLC.

  • Click Chemistry Reaction:

    • Dissolve the alkyne-modified protein in PBS.

    • Add the drug-linker conjugate.

    • Add freshly prepared solutions of CuSO₄ and sodium ascorbate.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification of the Final Conjugate:

    • Purify the final protein-drug conjugate using SEC to remove unreacted components.

dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Bioconjugation Workflow."

Protocol 2: In Vitro Cleavage Assay of the Disulfide Bond

This protocol describes how to monitor the cleavage of the disulfide bond in a bioconjugate using LC-MS.

Materials:

  • Purified bioconjugate

  • Reduced Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.

    • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • Initiation of the Cleavage Reaction:

    • Add the GSH stock solution to the bioconjugate solution to achieve the desired final GSH concentration (e.g., 10 mM to mimic intracellular conditions).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Preparation for LC-MS:

    • Immediately quench the reaction in the aliquot, for example, by adding an equal volume of ice-cold acetonitrile or by flash-freezing. This prevents further cleavage.

  • LC-MS Analysis:

    • Analyze the samples from each time point by LC-MS to quantify the remaining intact bioconjugate and the amount of the released payload.

    • The data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.

G

Conclusion

The disulfide bond within the this compound linker is a sophisticated chemical tool that enables the development of intelligent drug delivery systems. Its stability in the extracellular environment and its selective cleavage in the reducing intracellular milieu provide a robust mechanism for targeted payload release. Understanding the principles of its function, the factors influencing its cleavage rate, and the experimental methods to evaluate its performance is crucial for researchers and scientists working to advance the field of targeted therapeutics. This guide provides a foundational understanding to aid in the rational design and application of this versatile linker in drug development.

References

The Strategic Role of the PEG2 Spacer in Azidoethyl-SS-PEG2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the discrete PEG2 spacer within the Azidoethyl-SS-PEG2-Boc molecule, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis-Targeting Chimeras (PROTACs). We will dissect the contribution of each molecular component, with a particular focus on how the short polyethylene glycol (PEG) spacer influences the overall functionality and application of this versatile chemical tool.

Molecular Architecture and Component Functions

This compound is a precisely engineered molecule with four key functional domains: an azidoethyl group for "click" chemistry, a redox-sensitive disulfide bond, a hydrophilic PEG2 spacer, and a Boc-protected amine.

ComponentChemical Structure FragmentCore Function
Azidoethyl Group -CH₂CH₂N₃Enables covalent conjugation to alkyne-containing molecules via highly efficient and bioorthogonal click chemistry reactions (CuAAC or SPAAC).[1][2]
Disulfide Bond -S-S-Provides a stable linkage in the extracellular environment and systemic circulation but is readily cleaved in the reducing intracellular environment, allowing for controlled release of conjugated payloads.[2]
PEG2 Spacer -(OCH₂CH₂)₂-A short, discrete polyethylene glycol linker that imparts hydrophilicity, enhances solubility, provides spatial separation between conjugated molecules, and can influence the pharmacokinetic properties of the final conjugate.[3][4]
Boc Protecting Group -BocA tert-butyloxycarbonyl group that masks a primary amine, preventing unwanted side reactions. It can be selectively removed under mild acidic conditions to reveal the amine for subsequent conjugation.[2][5]

The Pivotal Role of the PEG2 Spacer

While seemingly a simple component, the PEG2 spacer is a critical determinant of the linker's utility, influencing solubility, steric hindrance, and the biological performance of the final conjugate.

Enhancing Solubility and Physicochemical Properties

A primary challenge in drug development, particularly with complex molecules like PROTACs and Antibody-Drug Conjugates (ADCs), is overcoming the poor aqueous solubility of hydrophobic payloads.[6] PEG linkers, composed of repeating ethylene glycol units, are inherently hydrophilic and can significantly improve the overall solubility of the conjugate.[4][7] This enhanced solubility helps to prevent aggregation, which can otherwise diminish efficacy and increase the risk of an immune response.[6]

The inclusion of even a short PEG2 spacer can favorably alter key physicochemical properties, as illustrated in the comparative data for BRD4-targeting PROTACs.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2 831.93.5174.541221
Data synthesized from representative literature to illustrate the impact of a PEG2 spacer.[3]
Spatial Separation and Steric Hindrance

The defined length of the PEG2 spacer provides crucial spatial separation between the two molecules it connects. In the context of a PROTAC, this spacing is paramount for the successful formation of a stable and productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[8]

  • Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a functional ternary complex.[3]

  • Too long: An excessively long linker might result in an unstable or unproductive ternary complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[3]

Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given biological system.[3]

Impact on Pharmacokinetics and Cell Permeability

The PEG linker's length and hydrophilicity can modulate the pharmacokinetic profile of a bioconjugate.[6] PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer plasma half-life.[6] While longer PEG chains generally have a more pronounced effect, even short PEG spacers can contribute to improved pharmacokinetic properties.[9]

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the molecule to adopt a folded conformation. This can shield the polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[3]

Experimental Protocols and Methodologies

The utility of this compound lies in its sequential and orthogonal reactivity. The following protocols provide a general framework for its use in a typical bioconjugation or PROTAC synthesis workflow.

Boc Deprotection of the Amine

This procedure unmasks the primary amine, making it available for conjugation, for instance, to a carboxylic acid on an E3 ligase ligand.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Toluene

Procedure:

  • Dissolve the Boc-protected this compound in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[10]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate with toluene (3 times).[10]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[10]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety to a terminal alkyne-functionalized molecule (e.g., a POI ligand).

Materials:

  • Azide-functionalized molecule (e.g., the product from section 3.1 coupled to an E3 ligase ligand)

  • Alkyne-functionalized molecule (e.g., a POI ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional)

  • Solvent (e.g., a mixture of t-BuOH/H₂O, or DMSO)

Procedure:

  • Dissolve the azide-functionalized molecule (1.1-1.5 equivalents) and the alkyne-functionalized molecule (1 equivalent) in a suitable solvent.[11]

  • Prepare fresh stock solutions: 100 mM CuSO₄ in deionized water and 1 M sodium ascorbate in deionized water.[11]

  • If using a stabilizing ligand, add TBTA (0.01-0.1 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[11]

  • Initiate the reaction by adding the CuSO₄ solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).[11]

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.

  • Upon completion, the reaction can be quenched by exposure to air or the addition of a chelating agent like EDTA. Purify the product using an appropriate method, such as preparative HPLC.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological systems where the cytotoxicity of copper is a concern, the copper-free SPAAC reaction is an excellent alternative. This reaction utilizes a strained cyclooctyne, such as DBCO or BCN.

Materials:

  • Azide-functionalized molecule

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing protein or small molecule)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF (for dissolving reagents)

Procedure:

  • Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the reaction solvent.[12]

  • Mix the two solutions, typically in equimolar amounts or with a slight excess of one component.

  • Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by an appropriate analytical method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).[12]

  • Purify the resulting conjugate using a suitable chromatographic method (e.g., reversed-phase HPLC for small molecules, size-exclusion chromatography for proteins).[12]

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes involving this compound.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start This compound deprotection Boc Deprotection (TFA/DCM) start->deprotection amine_linker H₂N-PEG2-SS-Azide deprotection->amine_linker coupling1 Amide Coupling (e.g., to E3 Ligase Ligand) amine_linker->coupling1 intermediate E3 Ligand-Linker-Azide coupling1->intermediate coupling2 Click Chemistry (CuAAC or SPAAC) (e.g., to POI Ligand) intermediate->coupling2 final_product Final Bioconjugate / PROTAC coupling2->final_product purification Purification & Analysis (HPLC, LC-MS) final_product->purification

Caption: General workflow for bioconjugate synthesis.

Click_Chemistry cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction Azide1 R1-N₃ Triazole1 1,4-Disubstituted Triazole Azide1->Triazole1 + Cu(I) Ascorbate Alkyne1 R2-C≡CH Alkyne1->Triazole1 Azide2 R1-N₃ Triazole2 Triazole Product Azide2->Triazole2 + Strain-Promoted Cyclooctyne R2-Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole2

Caption: Click chemistry conjugation reactions.

Conclusion

The this compound molecule is a powerful and versatile tool for researchers in drug development and chemical biology. The rational inclusion of the PEG2 spacer is a key design feature that provides a beneficial balance of hydrophilicity, spatial separation, and flexibility. This guide has detailed the core functions of this spacer, provided quantitative context for its impact, and outlined robust experimental protocols for its application. Understanding the nuanced role of the PEG2 spacer is essential for the successful design and synthesis of next-generation bioconjugates and targeted protein degraders.

References

The Strategic Imperative of the Boc Protecting Group in Azidoethyl-SS-PEG2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), precision and control are paramount. The efficacy of these sophisticated molecular constructs hinges on the rational design and synthesis of their constituent parts. Bifunctional linkers, such as Azidoethyl-SS-PEG2-Boc, are central to this endeavor, bridging targeting moieties and effector molecules. This in-depth technical guide elucidates the critical purpose of the tert-Butyloxycarbonyl (Boc) protecting group in the this compound linker, providing a comprehensive overview of its function, application, and the experimental protocols that underpin its use.

The Molecular Architecture of a Versatile Linker

This compound is a heterobifunctional linker meticulously designed for multi-step synthetic strategies. Its structure comprises several key functional components:

  • Azido Group (-N3): This moiety serves as a reactive handle for "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules. This is a cornerstone of modern bioconjugation due to its high efficiency and biocompatibility.

  • Disulfide Bond (-S-S-): This bond provides a cleavable element within the linker. While stable in the extracellular environment, it is readily reduced in the intracellular milieu, leading to the release of a conjugated payload.

  • PEG2 Spacer (-OCH2CH2OCH2CH2-): The short polyethylene glycol spacer enhances the solubility and bioavailability of the molecule and the resulting conjugate.

  • Boc-Protected Amine (-NHBoc): The tert-Butyloxycarbonyl group temporarily masks a primary amine, preventing it from engaging in undesired reactions during the initial synthetic steps.

The strategic placement of the Boc group is fundamental to the linker's utility, enforcing a specific and controlled sequence of reactions.

The Core Purpose: Orchestrating a Stepwise Synthesis

The primary and most critical purpose of the Boc protecting group in this compound is to enable a controlled, stepwise approach to the synthesis of complex biomolecules, particularly PROTACs. Amines are nucleophilic and can readily react with a variety of electrophiles. Without protection, the amine in the linker could compete with other desired reactions, leading to a mixture of unwanted products and a significant reduction in the yield of the target molecule.

By masking the amine as a carbamate, the Boc group renders it temporarily inert.[1] This allows for the selective reaction of the azide group via click chemistry without interference from the amine. Once the azide has been coupled to the desired molecule (for instance, a ligand for a target protein), the Boc group can be selectively removed under mild acidic conditions to reveal the free amine.[2] This newly exposed amine is then available for conjugation to a second molecule, such as a ligand for an E3 ubiquitin ligase, completing the synthesis of the PROTAC.

This concept of "orthogonality" in chemical synthesis, where one functional group can be selectively manipulated in the presence of others, is a cornerstone of modern drug development and is masterfully exemplified by the use of the Boc protecting group.[3]

Quantitative Data on Boc Protection and Deprotection

The efficiency of the protection and deprotection steps is crucial for the overall success of a synthetic route. The following tables summarize typical conditions and outcomes for these reactions.

Boc Protection of Amines
Reagent Base Solvent Temperature Yield
Di-tert-butyl dicarbonate (Boc)2OTriethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM) or Tetrahydrofuran (THF)Room Temperature>95%
(Boc)2OSodium BicarbonateWater/DioxaneRoom TemperatureHigh
(Boc)2O4-(Dimethylamino)pyridine (DMAP) (catalytic)AcetonitrileRoom Temperature>98%
Boc Deprotection of Amines
Reagent Solvent Temperature Time Yield
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0°C to Room Temperature0.5 - 2 hoursQuantitative
4M HCl1,4-DioxaneRoom Temperature1 - 4 hoursHigh
Trimethylsilyl iodide (TMSI)Chloroform or DCMRoom Temperature< 1 hourHigh

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino-PEG Linker

This protocol describes a general method for the protection of a primary amine with a Boc group using di-tert-butyl dicarbonate.

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amino-PEG linker (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of (Boc)2O (1.2 equivalents) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting Boc-protected PEG linker can be further purified by column chromatography if necessary.

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group to yield the free amine as its TFA salt.

Materials:

  • Boc-protected linker (e.g., this compound)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected linker in DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting product is the deprotected amine as a TFA salt, which can often be used in the next synthetic step without further purification.

Visualizing the Workflow and Logic

To further clarify the strategic role of the Boc group, the following diagrams illustrate the synthetic workflow and the logical relationships involved.

Boc_Protection_Workflow cluster_protection Boc Protection Step cluster_deprotection Boc Deprotection Step start Amino-PEG Linker reagents_p (Boc)2O, Base (e.g., TEA) in DCM start->reagents_p Reacts with reaction_p Boc Protection Reaction reagents_p->reaction_p Initiates product_p Boc-Protected PEG Linker reaction_p->product_p Yields start_d Boc-Protected Linker reagents_d TFA in DCM start_d->reagents_d Treated with reaction_d Boc Deprotection Reaction reagents_d->reaction_d Induces product_d Deprotected Amine (TFA Salt) reaction_d->product_d Results in

Caption: Workflow for Boc protection and deprotection of an amino-PEG linker.

PROTAC_Synthesis_Logic cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling linker Azidoethyl-SS-PEG2-NHBoc - Azide - Disulfide - PEG2 - Boc-Amine click_reaction Click Reaction (CuAAC or SPAAC) linker->click_reaction poi_ligand Target Protein Ligand - Alkyne poi_ligand->click_reaction e3_ligand E3 Ligase Ligand - Carboxylic Acid amide_coupling Amide Coupling e3_ligand->amide_coupling intermediate Intermediate Conjugate - Boc Protected click_reaction->intermediate deprotection Boc Deprotection (TFA/DCM) intermediate->deprotection activated_intermediate Activated Intermediate - Free Amine deprotection->activated_intermediate activated_intermediate->amide_coupling protac Final PROTAC Molecule amide_coupling->protac

Caption: Logical flow of PROTAC synthesis using this compound.

Conclusion

The Boc protecting group is not merely a passive component of the this compound linker; it is an active enabler of sophisticated synthetic strategies. Its stability under a range of conditions, coupled with its facile and selective removal, provides the chemical orthogonality necessary for the controlled, stepwise construction of complex bioconjugates and PROTACs. For researchers and drug development professionals, a thorough understanding of the purpose and application of the Boc group is essential for the successful design and synthesis of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Reactivity of Azidoethyl-SS-PEG2-Boc for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of click chemistry, a suite of chemical reactions that are rapid, selective, and high-yielding. Among the various bifunctional linkers developed for these applications, Azidoethyl-SS-PEG2-Boc has emerged as a versatile tool, particularly in the synthesis of complex biomolecules, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the reactivity of the azide group in this compound for click chemistry, detailing its mechanism, experimental protocols, and the critical roles of its other functional components: the disulfide bond and the Boc-protecting group.

Core Principles of this compound

This compound is a heterobifunctional linker designed for modular and efficient bioconjugation. Its structure incorporates three key functional motifs:

  • Azide Group (-N₃): The primary reactive handle for click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The azide is largely unreactive towards biological nucleophiles, making it a bioorthogonal functional group.

  • Disulfide Bond (-SS-): A cleavable linker that is stable in the extracellular environment but is readily reduced in the intracellular milieu by endogenous thiols like glutathione. This feature is particularly valuable for the controlled release of therapeutic payloads inside target cells.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine. It can be selectively removed under acidic conditions to reveal the amine for subsequent conjugation reactions.

  • PEG2 Spacer: A short polyethylene glycol linker that enhances the solubility and bioavailability of the molecule and the resulting conjugates. The length of the PEG spacer can influence the efficiency of the click reaction and the overall properties of the final product.[1][2]

Reactivity of the Azide Group in Click Chemistry

The azide moiety of this compound is central to its utility, primarily through the CuAAC reaction. This reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry due to its high efficiency and specificity.[] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. The key advantages of CuAAC include:

  • High Reaction Yields: CuAAC reactions often proceed with near-quantitative yields.[]

  • Mild Reaction Conditions: The reaction can be performed in aqueous or organic solvents at room temperature.

  • High Selectivity: The azide and alkyne groups are mutually reactive and do not cross-react with most other functional groups found in biological systems.

The general mechanism for CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate then rearranges to form the stable triazole product, regenerating the Cu(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, the SPAAC reaction provides a copper-free alternative.[][4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group without the need for a metal catalyst. While the reaction kinetics of SPAAC can be slower than CuAAC, it offers excellent biocompatibility for in vivo applications.[]

Quantitative Data on Click Chemistry Reactions

While specific kinetic data for this compound is not extensively published, the following table summarizes typical quantitative parameters for CuAAC reactions with similar bifunctional linkers. These values can serve as a starting point for reaction optimization.

ParameterTypical RangeNotes
Reaction Yield >90%Highly dependent on substrate purity and reaction conditions.
Reaction Time 1 - 24 hoursCan be monitored by LC-MS or TLC for completion.
This compound Concentration 1.0 - 1.2 equivalentsA slight excess may be used to drive the reaction to completion.
Alkyne-functionalized Molecule 1.0 equivalentTypically the limiting reagent.
Copper(II) Sulfate (CuSO₄) 0.1 - 1.0 mol%The precursor to the active Cu(I) catalyst.
Sodium Ascorbate 1.0 - 5.0 mol%Used in excess to maintain copper in the Cu(I) state.
Copper Ligand (e.g., TBTA, THPTA) 0.1 - 1.0 mol%Stabilizes the Cu(I) catalyst and improves reaction efficiency.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMF, DMSO, or a mixture with water)

  • Reaction vessel

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

    • Prepare a 10 mM stock solution of TBTA in DMSO or THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Initiation of the Reaction:

    • Add the copper ligand (TBTA or THPTA) to the reaction mixture to a final concentration of 0.1-1.0 mol%.

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1.0 mol%.

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1.0-5.0 mol%.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC.[5]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

    • Dilute the reaction mixture with a suitable solvent and wash with water or brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

    • Purify the product by flash column chromatography or preparative HPLC.

Protocol 2: Orthogonal Boc Deprotection

This protocol describes the removal of the Boc protecting group, which can be performed before or after the click chemistry reaction, depending on the desired synthetic strategy.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reaction vessel

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected compound in DCM in a reaction vessel.

  • Deprotection:

    • Using TFA: Add TFA (typically 20-50% v/v in DCM) to the solution and stir at room temperature for 1-2 hours.

    • Using HCl/dioxane: Add 4M HCl in 1,4-dioxane and stir at room temperature for 1-4 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Add cold diethyl ether to the residue to precipitate the deprotected amine salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Stability and Cleavage of the Disulfide Bond

A key feature of this compound is the cleavable disulfide bond. This bond is relatively stable under the conditions of CuAAC and Boc deprotection. However, it is sensitive to reducing agents.

  • Stability during CuAAC: While the standard CuAAC conditions using sodium ascorbate as a reducing agent are generally mild, high concentrations of ascorbate could potentially lead to some reduction of the disulfide bond.[6] It is advisable to use the minimum effective concentration of sodium ascorbate and to monitor the reaction for any disulfide cleavage byproducts.

  • Intracellular Cleavage: The disulfide bond is designed to be cleaved in the reducing environment of the cell cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the extracellular space (2-20 µM).[7] This selective cleavage allows for the targeted release of conjugated molecules inside cells.

Application in PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The modular nature of this compound allows for the sequential conjugation of a target protein ligand and an E3 ligase ligand.

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling A This compound C CuAAC Reaction (CuSO4, NaAsc, Ligand) A->C B Alkyne-functionalized Target Protein Ligand B->C D Linker-Ligand Conjugate C->D E Linker-Ligand Conjugate F Acidic Conditions (TFA or HCl/dioxane) E->F G Deprotected Conjugate (with free amine) F->G H Deprotected Conjugate J Amide Coupling (EDC, HATU) H->J I E3 Ligase Ligand (with carboxylic acid) I->J K Final PROTAC Molecule J->K

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound, involving sequential click chemistry, Boc deprotection, and amide coupling steps.

Intracellular PROTAC Action and Disulfide Cleavage

Once the PROTAC enters the cell, the disulfide bond in the linker can be cleaved by intracellular glutathione, releasing the active components.

PROTAC_Action cluster_cell Intracellular Environment PROTAC PROTAC (with disulfide linker) Cleavage Disulfide Cleavage PROTAC->Cleavage TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex GSH Glutathione (GSH) GSH->Cleavage TargetLigand Target Protein Ligand Cleavage->TargetLigand E3Ligand E3 Ligase Ligand Cleavage->E3Ligand TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: A simplified diagram illustrating the intracellular action of a PROTAC, including the potential for disulfide linker cleavage by glutathione.

Conclusion

This compound is a highly versatile and powerful tool for researchers in drug development and bioconjugation. Its azide group allows for efficient and selective conjugation via click chemistry, while the cleavable disulfide bond and Boc-protected amine provide additional layers of functionality for creating complex and stimulus-responsive biomolecules. A thorough understanding of the reactivity and stability of each component of this linker is crucial for its successful implementation in the design and synthesis of next-generation therapeutics.

References

The Strategic Application of Azidoethyl-SS-PEG2-Boc in Proteolysis-Targeting Chimeras (PROTACs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of Azidoethyl-SS-PEG2-Boc, a heterobifunctional linker pivotal in the development of Proteolysis-Targeting Chimeras (PROTACs). This document outlines its molecular characteristics, detailed experimental protocols for its use in PROTAC synthesis, and visual representations of the underlying chemical and biological processes.

Core Compound Data

This compound is a versatile chemical tool designed for the modular synthesis of PROTACs. Its structure incorporates several key functional elements: a Boc-protected amine for sequential conjugation, a short polyethylene glycol (PEG) spacer to enhance solubility, a cleavable disulfide bond for potential intracellular release mechanisms, and a terminal azide group for bioorthogonal "click" chemistry.

PropertyValueSource
Molecular Formula C₁₃H₂₅N₃O₄S₂[1]
Molecular Weight 351.49 g/mol [1]

Application in PROTAC Synthesis: An Overview

This compound serves as a linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-binding ligand. The resulting PROTAC molecule co-opts the cell's ubiquitin-proteasome system to induce the degradation of the target protein. The synthesis strategy typically involves a sequential approach: first, the deprotection of the Boc-amine and its conjugation to one of the ligands, followed by the "click" reaction of the azide group with the other ligand, which has been functionalized with an alkyne or a strained cyclooctyne.

Experimental Protocols

The following protocols are generalized procedures for the key steps involved in utilizing this compound for PROTAC synthesis. Researchers should optimize these protocols for their specific ligands and substrates.

Boc-Deprotection of the Amine Group

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, making it available for conjugation, typically to an E3 ligase ligand.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane (or trifluoroacetic acid (TFA))

  • Anhydrous dichloromethane (DCM) (if using TFA)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected linker in a minimal amount of a suitable solvent or suspend it directly in the acidic solution.

  • For TFA deprotection, dissolve the linker in DCM and add an excess of TFA (e.g., 25% v/v). Stir the mixture at room temperature.

  • For HCl deprotection, add a 4M solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if using TFA, remove the solvent and excess acid under reduced pressure. For the HCl method, the product may precipitate as the hydrochloride salt.

  • The resulting amine salt can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by extraction and drying.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the linker and an alkyne-functionalized ligand. This is a highly efficient and specific conjugation method.

Materials:

  • Azide-functionalized linker-ligand conjugate

  • Alkyne-functionalized ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • A copper-binding ligand (e.g., THPTA) is recommended for biomolecule stability

  • Reaction buffer (e.g., phosphate-buffered saline, PBS) or a suitable solvent system (e.g., t-BuOH/H₂O)

Procedure:

  • Prepare stock solutions of the azide- and alkyne-functionalized molecules, CuSO₄, the copper ligand, and sodium ascorbate in a suitable solvent.

  • In a reaction vessel, combine the azide- and alkyne-containing molecules in the chosen solvent system.

  • Prepare a premixed solution of CuSO₄ and the copper-binding ligand. Add this to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Stir the reaction at room temperature. The reaction is often complete within 1 to 4 hours. Protect from light if using fluorescent molecules.

  • Monitor the reaction by LC-MS.

  • Upon completion, the PROTAC can be purified by preparative reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry variant is ideal for biological systems where copper toxicity is a concern. It involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Azide-functionalized linker-ligand conjugate

  • DBCO-functionalized ligand

  • Reaction solvent (e.g., DMSO, DMF, or aqueous buffer)

Procedure:

  • Dissolve the azide-functionalized component and the DBCO-functionalized component in the chosen reaction solvent.

  • Combine the solutions in equimolar amounts.

  • The reaction typically proceeds at room temperature without the need for a catalyst.

  • Incubate the reaction mixture for 4 to 24 hours. The reaction can be performed in the dark to prevent any light-induced degradation of the DBCO group.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC product using preparative reverse-phase HPLC.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the synthetic workflow for creating a PROTAC using this compound and the subsequent biological mechanism of action of the synthesized PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Linker This compound Deprotection Boc-Deprotection (Acidic) Linker->Deprotection AmineLinker Linker with free Amine Deprotection->AmineLinker AmideCoupling Amide Coupling AmineLinker->AmideCoupling E3Ligand E3 Ligase Ligand (e.g., with COOH) E3Ligand->AmideCoupling E3Linker E3 Ligase-Linker-Azide AmideCoupling->E3Linker ClickChemistry Click Chemistry (CuAAC or SPAAC) E3Linker->ClickChemistry Warhead Target Protein Ligand (with Alkyne/DBCO) Warhead->ClickChemistry PROTAC Final PROTAC Molecule ClickChemistry->PROTAC PROTAC_Mechanism_of_Action cluster_moa PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb recruits E2 Ubiquitin Ubiquitin (Ub) Ubiquitin->PolyUb UbPOI Poly-ubiquitinated POI PolyUb->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

References

Methodological & Application

Application Notes: Synthesis of Conditionally Active PROTACs Using Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's physicochemical properties such as solubility and cell permeability.[2][3]

This document provides detailed application notes and protocols for the use of Azidoethyl-SS-PEG2-Boc , a versatile, cleavable linker for the synthesis of advanced PROTACs. This linker incorporates three strategic chemical motifs:

  • A Boc-protected amine for stable, controlled, and stepwise conjugation to a carboxylic acid on one of the PROTAC ligands.

  • An azide (N3) group that allows for highly efficient and bio-orthogonal "click chemistry" ligation, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to connect to the second ligand.[2][4]

  • A disulfide (SS) bond , which acts as a cleavable trigger within the intracellular environment.

Application Notes: The Strategic Advantage of a Cleavable Disulfide Linker

The inclusion of a disulfide bond in the PROTAC linker, as seen in this compound, allows for the design of "conditionally active" degraders. The rationale for this design is based on the significant difference in the redox potential between the extracellular environment and the intracellular cytosol.

  • Extracellular Stability: In the bloodstream, the environment is relatively oxidizing, keeping the disulfide bond intact and the PROTAC stable.[3]

  • Intracellular Cleavage: The cytosol has a highly reducing environment due to a high concentration of glutathione (GSH).[5][6] Upon entering the cell, the disulfide bond in the linker is rapidly cleaved by GSH. This cleavage can be engineered to "activate" the PROTAC in one of two ways:

    • Release of the Active Degrader: The linker may be designed as part of a caging group that sterically hinders the PROTAC from binding its targets. Cleavage unmasks the active molecule, allowing it to form the ternary complex.

    • Conformational Activation: The intact linker may hold the two ligands in a non-productive orientation. Cleavage severs this link, allowing the two halves of the PROTAC (now associated non-covalently) to adopt a conformation that facilitates the formation of the ternary complex.

This strategy can enhance the therapeutic window of a PROTAC by minimizing off-target effects in circulation and concentrating its protein degradation activity within the target cells.

Overall Synthesis Strategy

The synthesis of a PROTAC using this compound follows a logical and modular workflow. The process involves a two-stage conjugation strategy, leveraging the orthogonal reactivity of the linker's functional groups. First, the Boc-protected amine is deprotected and coupled to one of the ligands (e.g., the E3 ligase ligand) via standard amide bond formation. In the second stage, the azide group is "clicked" onto the second ligand (e.g., the POI binder), which has been previously functionalized with a terminal alkyne.

G cluster_0 Starting Materials cluster_1 Synthetic Workflow Linker This compound Deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) Linker->Deprotection Ligand1 E3 Ligase Ligand (e.g., Pomalidomide-COOH) AmideCoupling Step 2: Amide Coupling (e.g., HATU, DIPEA) Ligand1->AmideCoupling Ligand2 POI Ligand (e.g., JQ1-Alkyne) ClickChem Step 3: CuAAC Click Chemistry (e.g., CuSO4, Sodium Ascorbate) Ligand2->ClickChem Intermediate1 Deprotected Linker-Amine Deprotection->Intermediate1 Intermediate2 Ligand1-Linker-Azide Intermediate AmideCoupling->Intermediate2 FinalPROTAC Final PROTAC ClickChem->FinalPROTAC Purification Step 4: Purification (e.g., Prep-HPLC) Intermediate1->AmideCoupling Intermediate2->ClickChem FinalPROTAC->Purification

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols are exemplary and based on established chemical transformations for PROTAC synthesis. Researchers should adapt and optimize these conditions for their specific ligands. For this example, we will consider the synthesis of a hypothetical BRD4-degrading PROTAC, using a pomalidomide-derivative for CRBN E3 ligase recruitment and a JQ1-derivative as the BRD4 binder.

Materials:

  • This compound

  • Pomalidomide-C2-COOH (E3 Ligase Ligand)

  • JQ1-alkyne (POI Ligand)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Dimethylformamide (DMF)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvents for purification (e.g., Acetonitrile, Water, Formic Acid)

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound (1.0 eq) in a solution of 20-30% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • The resulting amine salt (Azidoethyl-SS-PEG2-NH₃⁺ TFA⁻) is typically used in the next step without further purification.

Protocol 2: Amide Coupling to E3 Ligase Ligand
  • Dissolve Pomalidomide-C2-COOH (1.0 eq) and the deprotected linker from Protocol 1 (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise to the mixture. The solution should be stirred under an inert atmosphere (e.g., Nitrogen or Argon).

  • Let the reaction proceed at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product (Pomalidomide-Linker-Azide) by flash column chromatography on silica gel.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the Pomalidomide-Linker-Azide intermediate (1.0 eq) and JQ1-alkyne (1.0 eq) in a 4:1 mixture of DMF and water.

  • Add sodium ascorbate (0.3 eq) from a freshly prepared aqueous solution.

  • Add CuSO₄·5H₂O (0.2 eq) from a freshly prepared aqueous solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction should be protected from light.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Upon completion, purify the final PROTAC using reverse-phase preparative HPLC to achieve high purity (>95%).

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Data Presentation

While specific data for a PROTAC synthesized with this compound is not available in the cited literature, we present representative data for a well-characterized BRD4-degrading PROTAC, B24 , which also utilizes a PEG linker and targets the CRBN E3 ligase.[7] This table serves as an example of the types of quantitative data that should be generated to characterize a novel PROTAC.

ParameterRepresentative Value (Compound B24)Description
Degradation Potency (DC₅₀) 0.75 ± 0.16 nM (in MV4-11 cells)The concentration of PROTAC required to degrade 50% of the target protein.
Maximum Degradation (Dₘₐₓ) > 95% (in MV4-11 cells)The maximum percentage of protein degradation achieved at high PROTAC concentrations.
Anti-proliferative Activity (IC₅₀) 0.4 nM (in MV4-11 cells)The concentration of PROTAC that inhibits 50% of cancer cell proliferation.
Binding Affinity (Target) Not ReportedMeasures the binding strength of the warhead to the Protein of Interest (POI).
Binding Affinity (E3 Ligase) Not ReportedMeasures the binding strength of the anchor to the E3 Ligase.
Reaction Yield (Final Step) Variable (typically 20-60%)The chemical yield for the final click chemistry or coupling reaction.
Purity (Post-HPLC) > 95%The purity of the final compound as determined by analytical HPLC.

Data for compound B24 is sourced from reference[7].

Mechanism of Action and Downstream Signaling

The synthesized PROTAC, upon entering a cancer cell, would undergo cleavage of its disulfide linker by intracellular glutathione. The active PROTAC then brings together its target, BRD4, and the CRBN E3 ligase.

G cluster_0 PROTAC Mechanism of Action PROTAC Intact PROTAC (Disulfide Linker) GSH Glutathione (GSH) (High in Cytosol) PROTAC->GSH Enters Cell CleavedPROTAC Cleaved/Active PROTAC GSH->CleavedPROTAC Cleavage Ternary Ternary Complex (BRD4-PROTAC-CRBN) CleavedPROTAC->Ternary Induces Proximity BRD4 Target Protein (BRD4) BRD4->Ternary Induces Proximity CRBN E3 Ligase (CRBN) CRBN->Ternary Induces Proximity PolyUb Poly-Ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary Recruitment PolyUb->BRD4 Proteasome Proteasome PolyUb->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Leads to

Caption: Mechanism of a glutathione-sensitive PROTAC targeting BRD4.

BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-MYC.[7] By degrading BRD4, the PROTAC effectively shuts down this signaling axis.

G BRD4 BRD4 cMYC c-MYC Oncogene Transcription BRD4->cMYC Promotes PROTAC BRD4 PROTAC PROTAC->BRD4 Degrades Proliferation Tumor Cell Proliferation & Survival cMYC->Proliferation Apoptosis Apoptosis cMYC->Apoptosis Inhibits

Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.

The degradation of BRD4 leads to the downregulation of c-MYC, which in turn suppresses tumor cell proliferation and can induce apoptosis, providing a powerful therapeutic effect in malignancies such as acute myeloid leukemia.[7][8]

References

Application Notes and Protocols for Bioconjugation with Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-PEG2-Boc is a versatile, heterobifunctional linker designed for advanced bioconjugation applications, particularly in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features three key functionalities:

  • A tert-butyloxycarbonyl (Boc)-protected amine , which allows for selective deprotection under acidic conditions to reveal a primary amine for subsequent conjugation.

  • A terminal azide group , enabling highly specific and efficient covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

  • A reducible disulfide bond (SS) , which is stable under physiological conditions but can be selectively cleaved in the reducing intracellular environment, providing a mechanism for controlled release of conjugated payloads.

The short polyethylene glycol (PEG2) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules. This document provides detailed protocols for a sequential bioconjugation workflow using this compound, including Boc deprotection, CuAAC, and disulfide bond cleavage, along with methods for characterization and quantitative analysis.

Overall Experimental Workflow

The multi-step process for utilizing the this compound linker involves a sequential series of reactions, each requiring careful execution and purification of intermediates. The general workflow is outlined below.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Bioconjugation (CuAAC) cluster_2 Step 3: Payload Release (Optional) start This compound deprotection Boc Deprotection (TFA in DCM) start->deprotection intermediate1 Azidoethyl-SS-PEG2-Amine (TFA Salt) deprotection->intermediate1 neutralization Neutralization & Purification intermediate1->neutralization purified_amine Purified Azidoethyl-SS-PEG2-Amine neutralization->purified_amine click_reaction CuAAC Reaction (CuSO4, Ligand, Reductant) purified_amine->click_reaction alkyne_biomolecule Alkyne-modified Biomolecule (e.g., Protein) alkyne_biomolecule->click_reaction crude_conjugate Crude Bioconjugate click_reaction->crude_conjugate purification_conjugate Purification (e.g., SEC) crude_conjugate->purification_conjugate final_conjugate Purified Bioconjugate purification_conjugate->final_conjugate reduction Disulfide Cleavage (DTT or TCEP) final_conjugate->reduction released_payload Released Payload reduction->released_payload cleaved_linker Cleaved Linker-Biomolecule reduction->cleaved_linker

Caption: Overall workflow for bioconjugation using this compound.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the primary amine as a trifluoroacetate (TFA) salt, followed by neutralization.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Deprotection: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5–5% v/v) as a scavenger.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1–2 hours).[1]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, add toluene and co-evaporate (repeat 3 times).[1]

  • Workup and Purification:

    • Option A (Precipitation): The resulting TFA salt can often be precipitated by adding cold diethyl ether to the concentrated residue. Collect the precipitate by filtration and dry under vacuum.

    • Option B (Aqueous Workup): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[1]

  • Characterization: Confirm the identity and purity of the deprotected product (Azidoethyl-SS-PEG2-Amine) by ¹H NMR and LC-MS. The expected mass decrease corresponds to the loss of the Boc group (100.12 Da).[2]

G cluster_0 Boc Deprotection Workflow dissolve Dissolve Boc-Linker in DCM (0°C) add_tfa Add TFA (20-50% v/v) + optional TIS dissolve->add_tfa react Stir at RT for 1-2h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate DCM/TFA Co-evaporate with Toluene monitor->evaporate workup Workup evaporate->workup precipitate Precipitate with Cold Diethyl Ether workup->precipitate Option A extract Neutralize with NaHCO3 Extract & Dry workup->extract Option B characterize Characterize by ¹H NMR & LC-MS precipitate->characterize extract->characterize

Caption: Experimental workflow for Boc deprotection.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the deprotected azido-linker to an alkyne-modified biomolecule (e.g., a protein).

Materials:

  • Purified Azidoethyl-SS-PEG2-Amine

  • Alkyne-modified biomolecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Aminoguanidine hydrochloride stock solution (optional, 100 mM in water)

  • Desalting column (e.g., SEC) for purification

Procedure:

  • Prepare Reagents: Dissolve the alkyne-modified biomolecule in the reaction buffer. Dissolve the purified Azidoethyl-SS-PEG2-Amine in a minimal amount of a compatible solvent (e.g., DMSO or the reaction buffer).

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azido-linker. A 2 to 10-fold molar excess of the azido-linker over the alkyne biomolecule is recommended.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 5-fold excess of ligand to copper is typically used to stabilize the Cu(I) ion.[1] Let this mixture stand for a few minutes.

  • Initiate Reaction: a. Add the copper/ligand mixture to the reaction tube containing the alkyne and azide. The final copper concentration should be between 50 and 250 µM.[3] b. (Optional) Add aminoguanidine to a final concentration of 5 mM to prevent oxidative damage to the biomolecule.[4] c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1 to 4 hours. Protect the reaction from light if using photosensitive molecules.

  • Monitoring and Purification: Monitor the reaction progress by HPLC-MS. Purify the final bioconjugate using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted linker and catalyst components.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by LC-MS or MALDI-TOF to confirm the mass of the final product.

G cluster_0 CuAAC Bioconjugation Workflow mix_reactants Combine Alkyne-Biomolecule & Azido-Linker in Buffer add_catalyst Add Cu/Ligand Mix to Reactants mix_reactants->add_catalyst prepare_catalyst Pre-mix CuSO4 & Ligand (e.g., THPTA) prepare_catalyst->add_catalyst add_additives Add Aminoguanidine (Optional) add_catalyst->add_additives initiate Initiate with Fresh Sodium Ascorbate add_additives->initiate incubate Incubate at RT (1-4h) initiate->incubate purify Purify by SEC incubate->purify characterize Characterize by SDS-PAGE & MS purify->characterize

Caption: Experimental workflow for CuAAC bioconjugation.

Protocol 3: Reductive Cleavage of the Disulfide Bond

This protocol is for the analytical confirmation of the linker's cleavability or for applications requiring intracellular payload release.

Materials:

  • Purified Bioconjugate

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • LC-MS system for analysis

Procedure:

  • Prepare Solutions: Dissolve the purified bioconjugate in the phosphate buffer to a known concentration (e.g., 1 mg/mL). Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP in water).

  • Cleavage Reaction: Add the reducing agent to the bioconjugate solution to a final concentration of 10-50 mM for DTT or 1-10 mM for TCEP.

  • Incubation: Incubate the reaction at 37°C for 1-4 hours. TCEP is generally more stable and effective at a broader pH range.[5]

  • Analysis: Analyze the reaction mixture directly by LC-MS or MALDI-TOF MS to detect the cleaved components. Compare the mass spectra before and after reduction to confirm the cleavage of the disulfide bond.

Data Presentation

Table 1: Summary of Reaction Parameters
StepParameterRecommended ValueNotes
1. Boc Deprotection Reagent20-50% TFA in DCMHigher TFA concentration can speed up the reaction but may require scavengers for sensitive substrates.
Temperature0°C to Room TemperatureStart at 0°C to control the initial reaction rate.
Reaction Time1–2 hoursMonitor by TLC or LC-MS for completion.[1]
Expected Yield>90%Yield is typically high for this reaction.
2. CuAAC Linker:Biomolecule Ratio2:1 to 10:1 (molar)Excess linker drives the reaction to completion.
Copper Concentration50–250 µMOptimal concentration depends on the specific biomolecule.[3]
Ligand:Copper Ratio5:1Protects Cu(I) from oxidation and accelerates the reaction.[1]
Reaction Time1–4 hoursCan be monitored by HPLC for reaction progress.
3. Disulfide Cleavage Reducing Agent10-50 mM DTT or 1-10 mM TCEPTCEP is often preferred due to its stability and lack of thiol reactivity.
Temperature37°CMimics physiological temperature for cleavage studies.
Reaction Time1–4 hoursSufficient for complete reduction in most cases.
Table 2: Characterization and Analysis Summary
Analysis StageTechniquePurposeExpected Outcome
Post-Deprotection LC-MSConfirm Boc removalMass decrease of 100.12 Da.[2]
¹H NMRConfirm structural integrityDisappearance of the t-butyl signal (~1.4 ppm).
Post-CuAAC SDS-PAGEConfirm conjugationShift in molecular weight corresponding to the attached linker and payload.
LC-MS / MALDI-TOFConfirm conjugate massObservation of the expected molecular weight of the final conjugate.
Post-Cleavage LC-MS / MALDI-TOFConfirm disulfide cleavageDisappearance of the intact conjugate mass and appearance of masses corresponding to the cleaved components.[4]

Conclusion

The this compound linker provides a robust and versatile platform for creating advanced bioconjugates. The sequential application of Boc deprotection, copper-catalyzed click chemistry, and optional disulfide reduction allows for the precise and controlled assembly of complex biomolecular structures. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement this powerful tool in their drug development and chemical biology endeavors. Careful monitoring and purification at each step are critical to achieving high-purity final conjugates.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2] Azidoethyl-SS-PEG2-Boc is a versatile bifunctional linker containing a terminal azide for click chemistry, a disulfide bond for cleavability in a reducing environment, a polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for further functionalization. These application notes provide a detailed protocol for the use of this compound in a copper-catalyzed click chemistry reaction, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted-1,2,3-triazole. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][2] To stabilize the catalytically active Cu(I) oxidation state and prevent oxidative side reactions, a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[3]

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a linker, makes click chemistry an ideal strategy for their rapid and efficient synthesis. This compound serves as a valuable linker component, allowing for the conjugation of an alkyne-modified ligand (either for the target protein or the E3 ligase) to the azide functionality. The incorporated disulfide bond offers the potential for intracellular cleavage of the PROTAC, which can be advantageous in certain drug delivery strategies.

Experimental Protocols

This section provides a general protocol for the copper-catalyzed click chemistry reaction between an alkyne-containing molecule and this compound. Please note that optimization of reaction conditions may be necessary for specific substrates.

Materials
  • Alkyne-functionalized molecule of interest

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), t-Butanol/Water mixture)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Stirring apparatus

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Stock Solution Preparation
  • Alkyne-functionalized molecule: Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent (e.g., 10 mM in DMF).

  • This compound: Prepare a stock solution in the same solvent (e.g., 12 mM in DMF).

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

  • TBTA/THPTA Ligand: Prepare a 10-100 mM stock solution in a compatible solvent (e.g., DMSO for TBTA, water for THPTA).

Reaction Procedure
  • To a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1.0 equivalent).

  • Add the this compound stock solution (1.1 - 1.5 equivalents).

  • Add the reaction solvent to achieve the desired final concentration (typically in the micromolar to low millimolar range).

  • If using a ligand, add the TBTA or THPTA stock solution (0.1 - 1.0 equivalent).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (1.0 - 5.0 equivalents) followed by the copper(II) sulfate stock solution (0.1 - 0.5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours.

  • Upon completion, the reaction can be quenched by exposing it to air or by adding a chelating agent such as EDTA.

Purification and Characterization

The desired triazole product can be purified using standard techniques such as silica gel chromatography, preparative HPLC, or size-exclusion chromatography, depending on the properties of the product. The identity and purity of the final product should be confirmed by methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes representative quantitative data for a generic copper-catalyzed click chemistry reaction using this compound. Actual values will vary depending on the specific substrates and optimized reaction conditions.

ParameterRecommended RangeNotes
Alkyne Substrate1.0 equivalentThe limiting reagent.
This compound1.1 - 1.5 equivalentsA slight excess can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)0.1 - 0.5 equivalents (10-50 mol%)Precursor for the Cu(I) catalyst.
Sodium Ascorbate1.0 - 5.0 equivalentsReducing agent to generate and maintain Cu(I).
Ligand (TBTA/THPTA)0.1 - 1.0 equivalent (10-100 mol%)Stabilizes the Cu(I) catalyst and accelerates the reaction.
Reaction Time1 - 4 hoursMonitor for completion.
Hypothetical Yield >90% Click reactions are known for their high efficiency.
Hypothetical Purity >95% After purification.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare Alkyne Stock Solution mix Combine Alkyne, Azide, Solvent, and Ligand prep_alkyne->mix prep_azide Prepare this compound Stock Solution prep_azide->mix prep_cu Prepare CuSO4 Stock Solution initiate Initiate with Sodium Ascorbate and CuSO4 prep_cu->initiate prep_asc Prepare Sodium Ascorbate Stock Solution prep_asc->initiate prep_ligand Prepare Ligand Stock Solution prep_ligand->mix degas Degas with N2 or Ar mix->degas degas->initiate react Stir at Room Temperature initiate->react monitor Monitor Reaction (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench purify Purify Product (Chromatography) quench->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Experimental workflow for the CuAAC reaction.

Logical Relationship in PROTAC Synthesis

G cluster_components PROTAC Components cluster_synthesis Synthesis cluster_product Final Product poi_ligand Alkyne-Modified Target Protein Ligand click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition poi_ligand->click_reaction e3_ligand E3 Ligase Ligand conjugation Conjugation to E3 Ligase Ligand e3_ligand->conjugation linker This compound linker->click_reaction deprotection Boc Deprotection (if necessary) click_reaction->deprotection deprotection->conjugation protac PROTAC Molecule conjugation->protac

Caption: Logical workflow for PROTAC synthesis.

Troubleshooting

ProblemPossible CauseSolution
Low or No Product Formation Inactive catalyst (Cu(II) instead of Cu(I))Use a freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen.[1]
Poor substrate solubilityAdd a co-solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility.
Incompatible bufferAvoid buffers containing primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst.[1]
Side Product Formation Oxidation of sensitive functional groupsUse a higher concentration of a stabilizing ligand. Ensure thorough degassing.[1]
Dimerization of the alkyne (Glaser coupling)Perform the reaction under strictly anaerobic conditions.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile method for bioconjugation. The use of this compound as a linker provides a convenient handle for click chemistry, along with the benefits of a PEG spacer and a cleavable disulfide bond. This makes it a valuable tool in the synthesis of complex molecules, particularly in the rapidly advancing field of PROTAC development. Careful optimization of the reaction conditions is key to achieving high yields and purity of the desired conjugate.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the efficient and specific conjugation of molecules in complex biological environments. This copper-free click chemistry variant relies on the high ring strain of cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react spontaneously with azides, forming a stable triazole linkage.

Azidoethyl-SS-PEG2-Boc is a versatile trifunctional linker designed for advanced bioconjugation and drug development applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features:

  • An azide group for highly selective SPAAC reactions.

  • A cleavable disulfide (SS) bond , which can be reduced in the intracellular environment, allowing for the controlled release of conjugated payloads.

  • A short polyethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance.

  • A Boc-protected amine that can be deprotected for subsequent functionalization.

These application notes provide detailed protocols for the use of this compound in SPAAC reactions, including bioconjugation to DBCO-functionalized molecules and the subsequent cleavage of the disulfide bond.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₃H₂₅N₃O₄S₂
Molecular Weight 351.49 g/mol
Appearance Colorless to light yellow oil or solid
Solubility Soluble in DMSO, DMF, and other common organic solvents
Storage Store at -20°C, desiccated
Table 2: Quantitative Data for SPAAC Reaction and Disulfide Cleavage
ParameterTypical Value/ConditionNotes
SPAAC Reaction Time 1 - 12 hoursReaction progress can be monitored by LC-MS or TLC.
SPAAC Reaction Temperature Room Temperature (20-25°C) or 37°CCan be performed at 4°C for overnight incubations to minimize degradation of sensitive biomolecules.
Molar Ratio (Azide:DBCO) 1.5:1 to 5:1A molar excess of the azide linker is recommended to drive the reaction to completion.
Estimated Second-Order Rate Constant ~0.1 - 1.0 M⁻¹s⁻¹The PEG linker can increase the reaction rate by approximately 31% compared to non-PEGylated counterparts.[1][2] The exact rate depends on the specific DBCO derivative and reaction conditions.
Disulfide Cleavage Reagent Dithiothreitol (DTT) or Glutathione (GSH)DTT is a potent reducing agent for in vitro cleavage. GSH is used to mimic intracellular reducing conditions.
DTT Concentration 10 - 100 mMFor complete and rapid cleavage in vitro.
GSH Concentration 1 - 10 mMTo simulate the reducing environment of the cytoplasm.
Cleavage Reaction Time 1 - 4 hoursDependent on the concentration of the reducing agent and the specific bioconjugate.
Cleavage Reaction Temperature 37°CTo mimic physiological conditions.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes the conjugation of this compound to a DBCO-functionalized molecule (e.g., a protein, antibody, or small molecule ligand).

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Analytical tools for reaction monitoring (e.g., LC-MS, HPLC, or TLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.

    • Dissolve the DBCO-functionalized molecule in the chosen reaction buffer to a desired concentration (e.g., 1-5 mg/mL for proteins).

  • SPAAC Reaction:

    • To the solution of the DBCO-functionalized molecule, add the stock solution of this compound to achieve the desired molar excess (typically 1.5 to 5-fold).

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is kept low (typically <10% v/v) to avoid denaturation of biomolecules.

    • Incubate the reaction mixture at room temperature or 37°C with gentle shaking for 1-12 hours. For sensitive molecules, the reaction can be performed at 4°C overnight.

  • Reaction Monitoring:

    • At various time points, an aliquot of the reaction mixture can be analyzed by LC-MS to monitor the formation of the desired conjugate and the consumption of starting materials. For small molecules, TLC can be used.

    • The reaction progress can also be monitored by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of DBCO at approximately 310 nm.

  • Purification:

    • Once the reaction is complete, purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (for proteins), reversed-phase HPLC (for small molecules), or dialysis to remove unreacted linker.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and, for small molecules, NMR.

Protocol 2: Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond within the bioconjugate to release the payload.

Materials:

  • Purified bioconjugate from Protocol 1

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Reducing Agent Solution:

    • Freshly prepare a stock solution of DTT (e.g., 1 M in water) or GSH (e.g., 100 mM in PBS, pH adjusted to 7.4).

  • Cleavage Reaction:

    • Dissolve the bioconjugate in PBS to a suitable concentration.

    • Add the DTT or GSH stock solution to the bioconjugate solution to a final concentration of 10-100 mM for DTT or 1-10 mM for GSH.

    • Incubate the reaction mixture at 37°C for 1-4 hours.

  • Analysis of Cleavage:

    • The extent of cleavage can be analyzed by LC-MS, observing the disappearance of the intact conjugate and the appearance of the cleaved fragments. For protein conjugates, SDS-PAGE under reducing and non-reducing conditions can be used to confirm cleavage.

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reac 2. SPAAC Reaction cluster_mon 3. Reaction Monitoring cluster_pur 4. Purification & Characterization cluster_cleave 5. Disulfide Cleavage (Optional) azide_prep Prepare this compound stock solution (DMSO/DMF) mix Mix Azide and DBCO (1.5-5 fold excess of azide) azide_prep->mix dbco_prep Dissolve DBCO-functionalized molecule in Reaction Buffer dbco_prep->mix incubate Incubate (1-12h at RT or 37°C) mix->incubate monitor Analyze aliquots (LC-MS, TLC, UV-Vis) incubate->monitor Optional In-process check purify Purify Conjugate (SEC, HPLC, Dialysis) incubate->purify charac Characterize Product (MS, NMR) purify->charac add_reducing Add DTT or GSH charac->add_reducing incubate_cleave Incubate (1-4h at 37°C) add_reducing->incubate_cleave analyze_cleave Analyze Cleavage (LC-MS, SDS-PAGE) incubate_cleave->analyze_cleave

Caption: Experimental workflow for SPAAC bioconjugation and subsequent disulfide cleavage.

Application in Targeted Protein Degradation: PROTACs

This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The synthesis of a PROTAC using this compound would typically involve:

  • Conjugating a POI-binding ligand to the azide group via SPAAC.

  • Deprotecting the Boc-amine.

  • Conjugating an E3 ligase ligand to the newly freed amine.

The cleavable disulfide bond can be advantageous for ensuring that the PROTAC is active primarily within the reducing environment of the cell.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation cluster_ups Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent Activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Signaling pathway for PROTAC-mediated targeted protein degradation via the Ubiquitin-Proteasome System.[3]

References

Application Notes: Boc Deprotection of Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and bioconjugation chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The Azidoethyl-SS-PEG2-Boc linker is a heterobifunctional molecule of significant interest in drug delivery and bioconjugation. It incorporates three key functionalities:

  • An azide group for bio-orthogonal "click chemistry" reactions.

  • A disulfide bond that is cleavable under reducing conditions, often encountered within the intracellular environment.

  • A Boc-protected amine , which, upon deprotection, reveals a primary amine for subsequent conjugation reactions.

The selective deprotection of the Boc group is a critical step to unmask the amine for further modification while preserving the integrity of the azide and disulfide functionalities. These notes provide a detailed overview of the conditions and protocols for this transformation.

Principle of Boc Deprotection

The Boc deprotection mechanism is an acid-catalyzed hydrolysis.[2] The reaction is initiated by the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3] This carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[3]

Orthogonality and Stability Considerations

A successful deprotection strategy requires that the chosen conditions are orthogonal to the other functional groups present in the this compound molecule.

  • Disulfide Bond Stability : Disulfide bonds are generally stable under the acidic conditions used for Boc deprotection.[4] They are primarily cleaved by reduction, not by low pH alone.[4][5] Therefore, standard acidic deprotection cocktails do not typically compromise the integrity of the disulfide linkage.[6]

  • Azide Group Stability : The azide functionality is stable to strongly acidic conditions, such as those employing Trifluoroacetic Acid (TFA), provided that reducing agents, particularly thiols, are excluded from the reaction mixture.[7]

  • PEG Linker Stability : The polyethylene glycol (PEG) linker is stable to the acidic conditions required for Boc removal.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by the acid concentration, solvent, temperature, and reaction time. The following tables summarize common conditions and analytical monitoring techniques.

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Temperature Typical Time Notes
Trifluoroacetic Acid (TFA) 20-50% (v/v) Dichloromethane (DCM) 0°C to Room Temp. 30 min - 2 hr Most common and effective method.[8][9]
Hydrochloric Acid (HCl) 4M 1,4-Dioxane 0°C to Room Temp. 1 - 4 hr An alternative to TFA; requires anhydrous conditions.[7]
Oxalyl Chloride / Methanol 3 equivalents Methanol Room Temp. 1 - 4 hr A milder, non-TFA alternative.[10]

| Zinc Bromide (ZnBr₂) | 2-3 equivalents | Dichloromethane (DCM) | Room Temp. | Overnight | Lewis acid catalysis for acid-sensitive substrates.[2][8] |

Table 2: Analytical Methods for Reaction Monitoring

Technique Principle Observation
Thin-Layer Chromatography (TLC) Monitors the change in polarity. The deprotected amine product is more polar and will have a lower Rf value than the Boc-protected starting material.[8]
LC-MS Separates and identifies components by mass. Allows for accurate quantification of starting material consumption and product formation.[8]

| ¹H NMR Spectroscopy | Detects the disappearance of the Boc group protons. | The characteristic singlet of the tert-butyl protons at ~1.4 ppm will disappear upon successful deprotection.[8] |

Experimental Protocols

This section provides a detailed protocol for the Boc deprotection of this compound using the standard TFA/DCM method.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution : Dissolve the Boc-protected this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[8]

  • Cooling : Cool the solution to 0°C using an ice bath.[8]

  • Acid Addition : Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8] For example, for a 50% TFA solution, add a volume of TFA equal to the volume of DCM used.

  • Reaction : Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[8]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[8]

  • Solvent Removal : Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8]

  • Azeotropic Removal of TFA : To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1][8] The product at this stage is the amine TFA salt.

  • Neutralization (Optional) : If the free amine is required, dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash it with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt.[8]

  • Drying and Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected free amine product.[8]

Visualizations

Caption: Acid-catalyzed deprotection mechanism of this compound.

DeprotectionWorkflow start Start: Dissolve This compound in DCM cool Cool solution to 0°C in an ice bath start->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at 0°C for 30 min, then warm to RT for 1-2 hr add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor complete Is reaction complete? monitor->complete Check progress complete->react No evaporate Concentrate under reduced pressure complete->evaporate Yes coevaporate Co-evaporate with Toluene (3x) evaporate->coevaporate product_salt Product: Amine TFA Salt coevaporate->product_salt neutralize Optional: Neutralize with aq. NaHCO₃ product_salt->neutralize neutralize->product_salt No, use as salt free_amine_path Dissolve in DCM, wash with NaHCO₃ neutralize->free_amine_path Yes dry Dry organic layer (Na₂SO₄) free_amine_path->dry isolate Filter and concentrate dry->isolate product_free Product: Free Amine isolate->product_free

Caption: Experimental workflow for Boc deprotection of this compound.

References

Application Notes and Protocols for Intracellular Cleavage of Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-PEG2-Boc is a versatile bifunctional linker containing a readily cleavable disulfide bond, making it a valuable tool in drug delivery systems, particularly for Proteolysis Targeting Chimeras (PROTACs).[1] The key feature of this linker is its redox sensitivity; the disulfide bond remains stable in the oxidative extracellular environment but is rapidly cleaved within the reducing environment of the cell cytoplasm.[1] This intracellular cleavage is primarily mediated by the high concentration of glutathione (GSH), a tripeptide thiol antioxidant present in millimolar concentrations within cells.[2][3] This targeted release mechanism ensures that the therapeutic payload is delivered specifically to the intracellular space, minimizing off-target effects.

These application notes provide a comprehensive overview of the intracellular cleavage of this compound, including the underlying mechanism, protocols for studying its cleavage, and relevant experimental workflows.

Mechanism of Intracellular Cleavage

The cytoplasm of mammalian cells is a reducing environment, maintained primarily by two key systems: the glutathione system and the thioredoxin system.[4][5] The high ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is the main driver for the cleavage of disulfide bonds in molecules like this compound upon their entry into the cell.[2][3]

The cleavage occurs via a thiol-disulfide exchange reaction.[2] A nucleophilic thiolate from a GSH molecule attacks one of the sulfur atoms in the disulfide bond of the linker. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the other part of the linker as a free thiol. A second GSH molecule can then react with the mixed disulfide, regenerating the linker's thiol and producing oxidized glutathione (GSSG).[6]

The following diagram illustrates the glutathione-mediated cleavage of a disulfide bond:

G RSSR Drug-SS-Linker RSSG Drug-SS-GSH (Mixed Disulfide) RSSR->RSSG Thiol-Disulfide Exchange GSH1 Glutathione (GSH) GSH1->RSSG RSH Released Drug-SH RSSG->RSH GSSG Oxidized Glutathione (GSSG) RSSG->GSSG LinkerSH Linker-SH RSSG->LinkerSH GSH2 Glutathione (GSH) GSH2->GSSG

Figure 1: Glutathione-mediated cleavage of a disulfide bond.

Quantitative Data Presentation

The rate of intracellular cleavage of a disulfide-linked compound is a critical parameter in drug development. While specific kinetic data for this compound is highly dependent on the conjugated payload and the cell type used, the following table provides a template for presenting such quantitative data. Researchers can populate this table with their experimental findings.

ParameterValueCell LineMethodReference
Half-life (t1/2) of Intracellular Cleavage e.g., 30 mine.g., HeLae.g., Fluorescence Assay[Internal Data]
Maximal Cleavage (%) e.g., 95%e.g., HeLae.g., Fluorescence Assay[Internal Data]
Initial Cleavage Rate (V0) e.g., 2%/mine.g., HeLae.g., Fluorescence Assay[Internal Data]
GSH Concentration for 50% Cleavage (in vitro) e.g., 1 mMN/Ae.g., HPLC[Internal Data]

Experimental Protocols

Here we provide detailed protocols for key experiments to study the intracellular cleavage of this compound conjugated to a protein of interest (POI).

Protocol 1: Western Blot Analysis of Intracellular Cleavage

This protocol allows for the visualization of the cleavage of the disulfide bond by observing a shift in the molecular weight of the target protein or the appearance of a cleavage product. This is particularly useful if the this compound linker is used to attach a moiety (e.g., a tag or another protein) to a POI.

Materials:

  • Cells expressing the POI conjugated with the this compound linker system.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. For non-reducing conditions, omit reducing agents like DTT or β-mercaptoethanol.

  • BCA Protein Assay Kit.

  • 4x Laemmli sample buffer (with and without a reducing agent like DTT).

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the POI or a tag.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with the disulfide-linked conjugate at the desired concentration and for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation for SDS-PAGE:

    • For each sample, prepare two aliquots of equal protein amount (e.g., 20 µg).

    • To one aliquot, add Laemmli sample buffer containing a reducing agent (e.g., 100 mM DTT) - Reducing Condition .

    • To the other aliquot, add Laemmli sample buffer without a reducing agent - Non-Reducing Condition .

    • Boil all samples at 95-100°C for 5 minutes.[2]

  • SDS-PAGE and Western Blotting:

    • Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[2]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[2]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

Expected Results:

  • Under non-reducing conditions, a band corresponding to the uncleaved conjugate should be visible, and its intensity should decrease over time. A new, lower molecular weight band corresponding to the cleaved POI may appear and increase in intensity over time.

  • Under reducing conditions, all disulfide bonds will be cleaved, and only the band corresponding to the cleaved POI should be visible at all time points. This serves as a control.

G start Start: Treat cells with Drug-SS-POI conjugate lyse Lyse cells under non-reducing conditions start->lyse quantify Quantify protein concentration (BCA) lyse->quantify prepare Prepare samples for SDS-PAGE (Reducing and Non-reducing) quantify->prepare sds_page SDS-PAGE prepare->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with anti-POI antibody transfer->probe detect Detect and analyze band shifts probe->detect

Figure 2: Workflow for Western Blot analysis of intracellular cleavage.
Protocol 2: Fluorescence Microscopy to Monitor Intracellular Release

This protocol is suitable if the this compound linker is used to deliver a fluorescent molecule or a molecule that becomes fluorescent upon release.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • Fluorescent conjugate of interest.

  • Live-cell imaging medium.

  • Confocal microscope with an environmental chamber.

  • Image analysis software.

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes and allow them to adhere.

    • Replace the culture medium with live-cell imaging medium.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO2).

    • Acquire baseline fluorescence images of the cells before adding the conjugate.

    • Add the fluorescent conjugate to the cells at the desired concentration.

    • Acquire images at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment.

  • Image Analysis:

    • Use image analysis software to quantify the mean fluorescence intensity within the cells over time.

    • An increase in intracellular fluorescence or a change in its localization (e.g., from endosomes to the cytoplasm) can indicate cleavage and release of the fluorescent payload.

Expected Results:

A time-dependent increase in intracellular fluorescence, potentially with a diffuse cytoplasmic signal, would suggest the cleavage of the disulfide bond and release of the fluorescent cargo.

G start Start: Plate cells on glass-bottom dishes add_conjugate Add fluorescent Drug-SS-Probe conjugate start->add_conjugate image Live-cell confocal microscopy (Time-lapse imaging) add_conjugate->image analyze Quantify intracellular fluorescence over time image->analyze end End: Determine cleavage kinetics analyze->end

Figure 3: Workflow for fluorescence microscopy analysis.

Signaling Pathway Visualization

The release of a therapeutic agent via the cleavage of the this compound linker can impact various intracellular signaling pathways. The specific pathway will depend on the nature of the released drug. For instance, if the linker is part of a PROTAC designed to degrade a specific kinase, the downstream signaling of that kinase will be affected.

The following is a generalized representation of how the intracellular release of a kinase-targeting PROTAC payload could inhibit a signaling pathway.

G extracellular Extracellular Space (PROTAC-SS-Drug) intracellular Intracellular Space extracellular->intracellular Cellular Uptake cleavage GSH-mediated Cleavage intracellular->cleavage protac Active PROTAC cleavage->protac ternary Ternary Complex (POI-PROTAC-E3) protac->ternary ubiquitination Ubiquitination of POI (Kinase) ternary->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation pathway_inhibition Downstream Pathway Inhibition degradation->pathway_inhibition

Figure 4: PROTAC-mediated pathway inhibition after intracellular cleavage.

Conclusion

The this compound linker is a powerful tool for developing intracellular drug delivery systems due to its selective cleavage in the reducing environment of the cytoplasm. The protocols and workflows provided here offer a framework for researchers to investigate and quantify the intracellular cleavage of conjugates containing this linker, thereby aiding in the design and optimization of novel therapeutics.

References

Application of Azidoethyl-SS-PEG2-Boc in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-PEG2-Boc is a versatile heterobifunctional linker that plays a crucial role in the development of advanced drug delivery systems. Its unique trifunctional architecture, comprising a Boc-protected amine, a central disulfide bond, and a terminal azide group, enables the sequential and controlled conjugation of various molecular entities. This linker is particularly valuable for creating stimuli-responsive drug carriers, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), designed for targeted and triggered drug release.

The key features of this compound include:

  • Boc-Protected Amine: This protecting group allows for the selective deprotection and subsequent conjugation of a payload molecule, such as a cytotoxic drug or a protein degrader, through amide bond formation.

  • Redox-Sensitive Disulfide Bond: The disulfide bridge is stable in the extracellular environment but is susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher. This property enables the specific release of the conjugated payload within the target cells, minimizing off-target toxicity.

  • Terminal Azide Group: The azide functionality serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the attachment of a targeting moiety, such as an antibody, peptide, or small molecule ligand, to guide the drug conjugate to its site of action.

  • PEG2 Spacer: The short polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting drug conjugate.

These characteristics make this compound an ideal tool for constructing sophisticated drug delivery systems that can improve the therapeutic index of potent drugs by enhancing their targeted delivery and controlled release.

Core Applications

The primary application of this compound is in the construction of stimuli-responsive drug-biomolecule conjugates. The general workflow for its use involves a three-step process:

  • Payload Attachment: The Boc-protecting group is removed from the amine, which is then coupled to a therapeutic agent (e.g., a small molecule drug).

  • Targeting Moiety Functionalization: A targeting molecule (e.g., an antibody or a ligand) is functionalized with an alkyne group.

  • Conjugation via Click Chemistry: The azide-functionalized payload-linker construct is then conjugated to the alkyne-functionalized targeting moiety via CuAAC or SPAAC.

This modular approach allows for the flexible design and synthesis of a wide range of targeted drug delivery systems.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data for a drug conjugate synthesized using the this compound linker. These values are based on typical results reported in the literature for similar redox-responsive drug delivery systems.

Table 1: Synthesis and Characterization of a Hypothetical PROTAC Conjugate

ParameterValueMethod of Determination
Drug Loading Efficiency >90%HPLC
Purity of Final Conjugate >95%RP-HPLC
Molecular Weight (Expected) 1850.5 Da-
Molecular Weight (Observed) 1850.7 DaLC-MS (ESI+)

Table 2: In Vitro Drug Release Kinetics

Condition% Drug Release after 4h% Drug Release after 24h
PBS (pH 7.4) < 5%< 10%
PBS (pH 7.4) + 10 mM GSH ~ 60%> 90%
PBS (pH 5.0) < 5%< 10%
PBS (pH 5.0) + 10 mM GSH ~ 70%> 95%

Table 3: In Vitro Biological Activity of a Hypothetical PROTAC Conjugate

Cell LineTarget ProteinDC50 (Degradation)IC50 (Viability)
Cancer Cell Line A (Target Positive) Target X50 nM100 nM
Normal Cell Line B (Target Negative) Target X> 10 µM> 20 µM

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of a drug conjugate using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the synthesis of a hypothetical PROTAC targeting an intracellular protein. It involves three main stages: Boc deprotection, payload conjugation, and click chemistry with a target-binding ligand.

Materials:

  • This compound

  • Payload (e.g., a small molecule inhibitor with a carboxylic acid group)

  • Target-binding ligand with a terminal alkyne group

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Boc Deprotection of this compound: a. Dissolve this compound (1 eq) in a solution of 20-50% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to yield the TFA salt of the deprotected linker.

  • Payload Conjugation: a. Dissolve the deprotected linker (1.2 eq) and the payload (1 eq) in anhydrous DMF. b. Add HATU (1.5 eq) and DIPEA (3 eq) to the solution. c. Stir the reaction mixture at room temperature overnight. d. Monitor the reaction by LC-MS. e. Upon completion, purify the azide-functionalized payload by preparative RP-HPLC. f. Characterize the product by LC-MS and NMR.

  • Click Chemistry (CuAAC) Conjugation: a. Dissolve the azide-functionalized payload (1 eq) and the alkyne-functionalized target-binding ligand (1.2 eq) in a mixture of DMF and PBS (4:1). b. In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.3 eq) and THPTA (1.5 eq) in water. c. Add the catalyst solution to the reaction mixture. d. Add a freshly prepared solution of sodium ascorbate (3 eq) in water to initiate the reaction. e. Stir the reaction at room temperature for 4-12 hours. f. Monitor the reaction by LC-MS. g. Purify the final PROTAC conjugate by preparative RP-HPLC. h. Characterize the final product by LC-MS, NMR, and determine purity by analytical RP-HPLC.

Protocol 2: Evaluation of Glutathione-Mediated Drug Release

This protocol describes an in vitro assay to quantify the release of the payload from the PROTAC conjugate in the presence of glutathione.

Materials:

  • PROTAC conjugate

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.0

  • Glutathione (GSH)

  • HPLC system with a UV detector

Procedure:

  • Prepare stock solutions of the PROTAC conjugate in DMSO.

  • Prepare release media:

    • PBS (pH 7.4)

    • PBS (pH 7.4) + 10 mM GSH

    • PBS (pH 5.0)

    • PBS (pH 5.0) + 10 mM GSH

  • Add the PROTAC stock solution to each release medium to a final concentration of 100 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each sample.

  • Analyze the aliquots by RP-HPLC to quantify the amount of released payload and remaining intact conjugate.

  • Calculate the percentage of drug release at each time point by comparing the peak area of the released drug to the initial total drug amount.

Protocol 3: In Vitro Cell Viability and Protein Degradation Assays

This protocol outlines the steps to assess the biological activity of the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Normal cell line (as a control)

  • Cell culture medium and supplements

  • PROTAC conjugate

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Lysis buffer

  • Antibodies for Western blotting (primary antibody against the target protein and a loading control like GAPDH, and a secondary antibody)

  • Western blotting reagents and equipment

Procedure:

  • Cell Viability Assay (IC50 Determination): a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC conjugate for 72 hours. c. Add the cell viability reagent and measure luminescence according to the manufacturer's protocol. d. Plot the cell viability against the logarithm of the PROTAC concentration and determine the IC50 value.

  • Protein Degradation Assay (DC50 Determination): a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC conjugate for 24 hours. c. Lyse the cells and determine the total protein concentration. d. Perform Western blotting to detect the levels of the target protein and a loading control. e. Quantify the band intensities and normalize the target protein level to the loading control. f. Plot the percentage of remaining target protein against the logarithm of the PROTAC concentration and determine the DC50 value.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Final Conjugation cluster_3 Purification & Analysis A This compound B Deprotected Linker (TFA Salt) A->B  TFA/DCM   D Azide-Functionalized Payload B->D C Payload (with -COOH) C->D  HATU/DIPEA   F Final PROTAC Conjugate D->F E Alkyne-Functionalized Targeting Ligand E->F  CuSO4/NaAsc/THPTA   G RP-HPLC Purification F->G H LC-MS & NMR Characterization G->H

Caption: Workflow for the synthesis of a PROTAC using this compound.

Drug_Release_Mechanism cluster_0 Extracellular Space (Low GSH) cluster_1 Intracellular Space (High GSH) A Intact Conjugate B Cleaved Conjugate A->B  Cellular Uptake & Disulfide Cleavage   C Released Payload B->C Payload Release

Caption: Mechanism of glutathione-mediated drug release.

PROTAC_Signaling_Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI  Ubiquitination   Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome  Degradation   Degradation Degraded POI Proteasome->Degradation  Degradation  

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Application Notes and Protocols for Protein Labeling with Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-PEG2-Boc is a heterobifunctional linker that is instrumental in the field of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This reagent incorporates three key functional elements:

  • A Boc-protected amine: This allows for a sequential conjugation strategy. The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a primary amine, which can then be coupled to a molecule of interest, such as a ligand for a target protein.

  • A cleavable disulfide bond: The disulfide (-S-S-) linkage is stable in the extracellular environment but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher. This feature enables the controlled release of conjugated payloads within the target cells.

  • An azide group: This functional group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the highly efficient and specific attachment of a second molecule containing a corresponding alkyne or strained cyclooctyne group, such as a ligand for an E3 ubiquitin ligase in the context of PROTACs.

The polyethylene glycol (PEG) spacer enhances the solubility and reduces the steric hindrance of the linker, which can improve the overall properties of the final conjugate.

Applications

The primary application of this compound is in the construction of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."

Beyond PROTACs, this linker can be used in other bioconjugation applications where controlled release and sequential ligation are desired, such as in the development of antibody-drug conjugates (ADCs) or targeted drug delivery systems.

Data Presentation

The following tables provide representative quantitative data for the labeling of a model protein with this compound and a subsequent click chemistry reaction. These values are illustrative and may vary depending on the specific protein and reaction conditions.

Table 1: Labeling Efficiency of a Model Protein with this compound

ParameterValueMethod of Determination
Molar Excess of Linker20-fold-
Reaction Time4 hours-
Labeling Efficiency> 85%Mass Spectrometry
Degree of Labeling (DOL)1-3 linkers/proteinMass Spectrometry

Table 2: Stability of the Disulfide Bond in the Protein-Linker Conjugate

ConditionHalf-life (t½)Rationale
Human Plasma (simulated)> 72 hoursLow concentration of reducing agents.[3][4]
Cytosolic Environment (10 mM Glutathione)< 30 minutesHigh concentration of reducing agents promotes disulfide cleavage.[3]

Table 3: Efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterValueMethod of Determination
Molar Excess of Alkyne Probe10-fold-
Reaction Time1 hour-
Click Reaction Efficiency> 95%SDS-PAGE with fluorescent alkyne probe

Experimental Protocols

Protocol 1: Two-Step Labeling of a Target Protein

This protocol describes the initial conjugation of the deprotected this compound linker to a protein of interest (POI) via available amine residues (e.g., lysine side chains).

Materials:

  • Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, spin desalting columns)

Procedure:

  • Boc Deprotection of this compound:

    • Dissolve this compound in a minimal amount of dichloromethane (DCM).

    • Add a solution of 95% TFA, 2.5% water, and 2.5% TIS.[5]

    • Incubate on ice for 30-60 minutes.[5]

    • Remove the TFA and solvent under a stream of nitrogen.

    • The resulting product is the amine-reactive linker.

  • Activation of the Linker:

    • Dissolve the deprotected linker in anhydrous DMF or DMSO.

    • Add a 1.2-fold molar excess of EDC and NHS to activate the carboxylic acid end (if the linker is in its acid form).

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris, glycine) must be avoided.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add a 10-20 fold molar excess of the activated linker.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and reaction byproducts by dialysis against PBS or by using a spin desalting column.

    • The resulting azide-functionalized protein is now ready for click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the azide-functionalized protein with an alkyne-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • Azide-functionalized protein

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Anhydrous DMSO

  • Purification system

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

    • Dissolve the alkyne-containing molecule in DMSO to a stock concentration of 10 mM.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.

    • Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:

      • TBTA (to a final concentration of 0.1 mM)

      • CuSO4 (to a final concentration of 1 mM)

      • Sodium Ascorbate (to a final concentration of 1 mM)

    • Incubate the reaction for 1-4 hours at room temperature.[6][7]

  • Purification:

    • Purify the labeled protein using dialysis or a desalting column to remove the catalyst and excess unreacted reagents.

Mandatory Visualization

G cluster_synthesis PROTAC Synthesis Workflow POI_Ligand Protein of Interest (POI) Ligand Click_Chemistry Click Chemistry (CuAAC) POI_Ligand->Click_Chemistry Linker This compound Deprotection Boc Deprotection (TFA) Linker->Deprotection E3_Ligand E3 Ligase Ligand E3_Ligand->Click_Chemistry Deprotection->Click_Chemistry PROTAC PROTAC Molecule Click_Chemistry->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule.

G cluster_pathway PROTAC Mechanism of Action: BTK Degradation PROTAC BTK-Targeting PROTAC Ternary_Complex Ternary Complex (BTK-PROTAC-E3) PROTAC->Ternary_Complex BTK Bruton's Tyrosine Kinase (BTK) BTK->Ternary_Complex Degradation BTK Degradation BTK->Degradation targeted for E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination recruits Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination adds Polyubiquitination->BTK tags Proteasome 26S Proteasome Proteasome->Degradation mediates BCR_Signaling BCR Signaling Pathway Degradation->BCR_Signaling inhibits Cell_Survival B-Cell Proliferation & Survival BCR_Signaling->Cell_Survival promotes

Caption: PROTAC-mediated degradation of BTK protein.

G cluster_cleavage Intracellular Cleavage of Disulfide Linker Extracellular Extracellular Space (Low Glutathione) Intact_PROTAC Intact PROTAC Extracellular->Intact_PROTAC Stable Intracellular Intracellular Space (High Glutathione) Cleaved_PROTAC Cleaved PROTAC (Payload Release) Intracellular->Cleaved_PROTAC Disulfide Reduction Intact_PROTAC->Intracellular Cellular Uptake

Caption: Redox-sensitive cleavage of the disulfide linker.

References

Synthesis of Antibody-Drug Conjugates Using a Cleavable Azidoethyl-SS-PEG2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

These application notes provide a comprehensive guide for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional, cleavable linker, Azidoethyl-SS-PEG2-Boc. This linker facilitates a modular approach to ADC development, incorporating a Boc-protected amine for payload attachment, a PEG spacer to enhance solubility, a disulfide bond for intracellular cleavage, and a terminal azide for bioorthogonal antibody conjugation via click chemistry.

Introduction

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug.[1] The linker connecting the antibody and payload is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action.[2] The this compound linker offers several advantages:

  • Boc-Protected Amine: Allows for the controlled conjugation of a cytotoxic payload to the linker prior to antibody attachment.[3]

  • PEG Spacer: The short polyethylene glycol (PEG2) unit improves the hydrophilicity of the linker-payload complex, which can reduce aggregation and improve pharmacokinetic properties.[4]

  • Cleavable Disulfide Bond: The disulfide bridge remains stable in the bloodstream but is readily cleaved in the reducing intracellular environment of tumor cells, ensuring targeted release of the cytotoxic payload.[]

  • Terminal Azide Group: Enables highly efficient and site-specific conjugation to an alkyne-modified antibody through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry".[6][7]

This document provides detailed protocols for the synthesis of a drug-linker conjugate, its subsequent conjugation to an antibody, and the characterization of the resulting ADC.

Experimental Protocols

The synthesis of an ADC using the this compound linker is a multi-step process. The general workflow involves:

  • Activation of the cytotoxic payload.

  • Deprotection of the Boc group on the linker.

  • Conjugation of the payload to the deprotected linker.

  • Modification of the antibody to introduce an alkyne handle.

  • Conjugation of the azide-linker-payload to the alkyne-modified antibody via click chemistry.

  • Purification and characterization of the final ADC.

Protocol 1: Boc-Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for payload conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Rotary evaporator

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the this compound linker in anhydrous DCM.

  • Add TFA to the solution (a common concentration is 20-50% v/v).[3]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, add toluene and co-evaporate. Repeat this step 2-3 times.

  • The resulting deprotected linker, Azidoethyl-SS-PEG2-NH2, can be used immediately in the next step.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Payload to the Deprotected Linker

This protocol details the formation of a stable amide bond between a cytotoxic payload (containing a carboxylic acid) and the deprotected linker.

Materials:

  • Deprotected Azidoethyl-SS-PEG2-NH2 linker

  • Carboxylic acid-containing cytotoxic payload

  • Anhydrous Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-containing payload in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to activate the carboxylic acid. Stir for 15-30 minutes at room temperature.

  • Add a solution of the deprotected Azidoethyl-SS-PEG2-NH2 linker (1.0 equivalent) in anhydrous DMF to the activated payload solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by LC-MS.

  • Purify the resulting azide-linker-payload conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 3: Antibody Modification and ADC Synthesis via Click Chemistry

This protocol describes the introduction of an alkyne handle onto the antibody and the subsequent click chemistry reaction with the azide-linker-payload. This example uses a DBCO-NHS ester for strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the need for a copper catalyst.[7]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester (or similar alkyne-containing NHS ester)

  • Azide-linker-payload conjugate from Protocol 2

  • Dimethyl sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) system for purification (e.g., Sephadex G-25 or a pre-packed column)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Modification:

    • Prepare a stock solution of the DBCO-PEG4-NHS ester in DMSO.

    • Add a 5-10 fold molar excess of the DBCO-PEG4-NHS ester to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

    • Remove the excess, unreacted DBCO reagent by SEC using PBS as the mobile phase.

    • Pool the fractions containing the modified antibody.

  • ADC Conjugation (SPAAC):

    • Prepare a stock solution of the azide-linker-payload conjugate in DMSO.

    • Add a 3-5 fold molar excess of the azide-linker-payload to the alkyne-modified antibody solution.

    • Incubate the reaction at room temperature for 12-24 hours, or at 4°C for 24-48 hours, with gentle mixing.

    • The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC) to observe the formation of species with higher drug-to-antibody ratios.

  • Purification:

    • Purify the resulting ADC from excess linker-payload and other impurities using SEC with PBS.

    • Collect the fractions containing the purified ADC.

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and store the ADC under appropriate conditions (e.g., at 4°C or frozen at -80°C).

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy: The average number of drug molecules conjugated to each antibody can be determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC): SEC is used to determine the purity of the ADC and to quantify the amount of aggregation. A high-performance liquid chromatography (HPLC) system with a SEC column is used. The ADC should ideally elute as a single, sharp peak. The presence of earlier eluting peaks indicates aggregation.

3. In Vitro Cytotoxicity Assay (MTT Assay): The potency of the ADC is evaluated by determining its ability to kill cancer cells that express the target antigen.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., SDS in HCl)

  • Plate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and a relevant payload control.

  • Incubate the plates for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

The following tables present representative data from the synthesis and characterization of an ADC using the described protocols.

Table 1: Summary of ADC Synthesis and Characterization

ParameterResultMethod
Antibody Concentration10 mg/mLUV/Vis (A280)
Average Drug-to-Antibody Ratio (DAR)3.8UV/Vis Spectroscopy
Purity (Monomer Content)>98%SEC-HPLC
Aggregation<2%SEC-HPLC

Table 2: In Vitro Cytotoxicity of the ADC

Cell LineTarget Antigen ExpressionIC50 (nM)
Cell Line APositive1.5
Cell Line BNegative>1000
Unconjugated Antibody (Cell Line A)PositiveNo cytotoxic effect

Visualizations

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation and Purification Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Step 1 Deprotected_Linker Azidoethyl-SS-PEG2-NH2 Deprotection->Deprotected_Linker Drug_Linker Azide-Linker-Payload Deprotected_Linker->Drug_Linker Step 3 Payload Payload-COOH Activation Payload Activation (HATU) Payload->Activation Step 2 Activation->Drug_Linker Conjugation Click Chemistry (SPAAC) Drug_Linker->Conjugation Step 5 Antibody Antibody Modification Antibody Modification (DBCO-NHS) Antibody->Modification Step 4 Modified_Ab Alkyne-Antibody Modification->Modified_Ab Modified_Ab->Conjugation ADC Crude ADC Conjugation->ADC Purification Purification (SEC) ADC->Purification Step 6 Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (DAR, Purity, Cytotoxicity) Final_ADC->Characterization Step 7

Caption: Workflow for the synthesis of an antibody-drug conjugate.

ADC_Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate Binding Binding ADC->Binding Antigen Tumor Cell Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome/Lysosome Internalization->Endosome Cleavage Disulfide Cleavage (High GSH) Endosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis/Cell Death Payload_Release->Cell_Death

Caption: Mechanism of action for a disulfide-linked ADC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azidoethyl-SS-PEG2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Azidoethyl-SS-PEG2-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the this compound conjugation and subsequent Boc deprotection steps.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivity: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen.[1]Ensure a sufficient amount of a reducing agent, like sodium ascorbate, is used.[1] Work under anaerobic conditions where possible.
Poor Reagent Quality: Degradation of the azide or alkyne starting materials can inhibit the reaction.[1]Use fresh, high-purity reagents.
Substrate-Specific Issues: Steric hindrance around the azide or alkyne can slow the reaction.[1] Some biomolecules may chelate the copper catalyst, reducing its availability.[2][3]Increase the reaction temperature or prolong the reaction time.[1] If catalyst sequestration is suspected, use an excess of copper and a stabilizing ligand.[2][3] The addition of a sacrificial metal like Zn(II) can also help.[2][3]
Inappropriate Reaction Conditions: Incorrect solvent, pH, or reactant concentrations can lead to poor yields.[1]Optimize the solvent system to ensure all reactants are well-dissolved. A common solvent system is a mixture of t-BuOH and water (1:1).[1]
Presence of Side Products Oxidative Homocoupling of Alkynes (Glaser Coupling): This side reaction can occur in the presence of Cu(II) and oxygen, leading to diyne byproducts.[1]Maintain anaerobic conditions and ensure an adequate amount of reducing agent is present to keep the copper in the Cu(I) state.[1]
Degradation of Sensitive Substrates: Some molecules may be sensitive to the reaction conditions.The use of a copper-stabilizing ligand can help minimize the formation of reactive oxygen species.[1] Consider lowering the reaction temperature.[1]

Boc Deprotection Troubleshooting

Problem Potential Cause Recommended Solution
Incomplete Boc Deprotection Insufficient Acid Strength or Concentration: The acid may be too weak or too dilute to effectively cleave the Boc group.[4]Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%.[4][5] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[4]
Inadequate Reaction Time or Temperature: The deprotection reaction may be too slow under the current conditions.[4][5]Extend the reaction time and monitor the progress using an appropriate analytical method such as TLC, LC-MS, or NMR.[4] Most deprotections are performed at room temperature for 1-2 hours.[5]
Steric Hindrance: The bulky PEG chain can hinder the acid's access to the Boc-protected amine.[4]Consider using a longer PEG linker to increase the distance between the bulky group and the reaction site.[5]
Solvent Issues: Poor solubility of the PEGylated compound in the chosen solvent can lead to incomplete reaction.[4]Ensure the solvent, commonly Dichloromethane (DCM) for TFA-mediated deprotection, provides good solubility for your compound.[4]
Observation of Side Products Alkylation of Nucleophilic Residues: The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups.[6]Use a scavenger such as triisopropylsilane (TIS) at a concentration of 2.5-5% along with water to quench the tert-butyl cation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key components of a typical CuAAC reaction for this compound conjugation?

A1: A typical CuAAC reaction includes the azide-containing molecule (this compound), an alkyne-containing molecule, a copper(II) sulfate source (CuSO₄), and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[1] A copper-stabilizing ligand, such as THPTA, is often included to enhance reaction efficiency and prevent catalyst degradation.[7]

Q2: What is the role of a ligand in the CuAAC reaction?

A2: Ligands, such as THPTA or TBTA, play a crucial role in stabilizing the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state. This stabilization enhances the reaction rate and efficiency, especially in complex biological media.[7]

Q3: How can I monitor the progress of my CuAAC reaction?

A3: The progress of the reaction can be monitored by various analytical techniques, including Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).[8]

Q4: What is the recommended solvent for Boc deprotection?

A4: A common and effective solvent for trifluoroacetic acid (TFA)-mediated Boc deprotection is dichloromethane (DCM).[4][5] It is important to ensure that your PEGylated compound is soluble in the chosen solvent.[4]

Q5: Why is a scavenger necessary during Boc deprotection?

A5: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate nucleophilic functional groups on your molecule of interest, leading to unwanted side products. A scavenger, such as triisopropylsilane (TIS), is added to trap this reactive intermediate.[5][6]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).[1]

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).[1]

    • Prepare a stock solution of a copper-stabilizing ligand (e.g., 50 mM THPTA).

  • Reaction Setup:

    • To the solution of the alkyne and azide, add the CuSO₄ solution (typically 1-5 mol%).[1]

    • Add the ligand solution (e.g., to a final concentration of 0.50 mM, with a ligand to copper ratio of 5:1).[3]

    • Add the sodium ascorbate solution (typically 5-10 mol%).[1]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).[1]

  • Work-up and Purification:

    • Upon completion, the copper catalyst and unreacted small molecules can be removed by methods such as size-exclusion chromatography or dialysis.[1]

Protocol 2: Boc Deprotection

  • Reaction Setup:

    • Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).

    • Prepare a deprotection cocktail. A common cocktail consists of 20-50% trifluoroacetic acid (TFA) in DCM.[5] To prevent side reactions, a scavenger like triisopropylsilane (TIS) can be added (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Deprotection Reaction:

    • Add the deprotection cocktail to the solution of the Boc-protected compound.

    • Stir the reaction at room temperature for 1-2 hours.[5]

    • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Work-up and Purification:

    • After the reaction is complete, the acid is typically removed by evaporation under reduced pressure.

    • The deprotected product can be purified by precipitation in a non-polar solvent like diethyl ether or by chromatography.[4]

Data Presentation

Table 1: Recommended Reaction Conditions for CuAAC

ParameterRecommended Range/ValueNotes
Alkyne to Azide Molar Ratio 1:1 to 1:1.2A slight excess of the azide can help drive the reaction to completion.[1]
Copper (II) Sulfate (mol%) 1 - 5 mol%Relative to the limiting reagent.
Sodium Ascorbate (mol%) 5 - 10 mol%Should be in excess relative to the copper sulfate.
Ligand to Copper Ratio 1:1 to 5:1A 5:1 ratio is commonly used with THPTA.[3]
Temperature Room TemperatureGentle heating (e.g., 35°C) can be applied to accelerate slow reactions.[9][10]
Reaction Time 1 - 24 hoursMonitor for completion. Most reactions are complete within 4 hours.[1][9][10]
Solvent t-BuOH/H₂O (1:1), DMSOThe choice of solvent depends on the solubility of the reactants.[1][3]

Table 2: Recommended Conditions for Boc Deprotection

ParameterRecommended Reagent/ConditionNotes
Deprotecting Agent Trifluoroacetic Acid (TFA)A common and effective reagent.[4][5]
Concentration 20-50% TFA in DCMHigher concentrations may be needed for stubborn substrates.[4][5]
Alternative Acid 4M HCl in 1,4-dioxaneA stronger alternative to TFA.[4]
Scavenger Triisopropylsilane (TIS)Used to prevent side reactions from the tert-butyl cation.[5]
Temperature Room Temperature
Reaction Time 1 - 2 hoursMonitor for completion.[5]
Solvent Dichloromethane (DCM)Ensure good solubility of the starting material.[4]

Visualizations

experimental_workflow cluster_conjugation CuAAC Conjugation cluster_deprotection Boc Deprotection reagents Prepare Reagents (Azide, Alkyne, CuSO4, NaAsc, Ligand) reaction_setup Reaction Setup (Mix Reagents) reagents->reaction_setup reaction Incubate (Room Temp, 1-4h) reaction_setup->reaction purification1 Purification (e.g., SEC) reaction->purification1 dissolve Dissolve Conjugate in DCM purification1->dissolve Conjugated Product deprotection_cocktail Add Deprotection Mix (TFA/Scavenger) dissolve->deprotection_cocktail deprotection_reaction Incubate (Room Temp, 1-2h) deprotection_cocktail->deprotection_reaction purification2 Purification (e.g., Precipitation) deprotection_reaction->purification2

Caption: Experimental workflow for this compound conjugation and subsequent Boc deprotection.

troubleshooting_tree start Low/No Product Yield in CuAAC Reaction? check_catalyst Is the Catalyst Active? start->check_catalyst No check_reagents Are Reagents High Quality? start->check_reagents No check_conditions Are Reaction Conditions Optimal? start->check_conditions No add_reducing_agent Add Fresh Sodium Ascorbate Use Anaerobic Conditions check_catalyst->add_reducing_agent Solution use_new_reagents Use Fresh, Pure Reagents check_reagents->use_new_reagents Solution optimize_conditions Optimize Solvent, Temperature, and Concentrations. Consider Ligand Addition. check_conditions->optimize_conditions Solution

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

References

Technical Support Center: Azidoethyl-SS-PEG2-Boc Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azidoethyl-SS-PEG2-Boc click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a trifunctional linker molecule commonly used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure contains three key functional components:

  • An azido (N₃) group for click chemistry, enabling covalent ligation to alkyne-containing molecules.[1][2]

  • A disulfide (SS) bond that is cleavable under reducing conditions, such as those found inside a cell, allowing for the release of a conjugated molecule.[1]

  • A Boc (tert-butoxycarbonyl) protected amine , which can be deprotected to reveal a primary amine for further conjugation.[4][5][6] The short polyethylene glycol (PEG2) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[7][8]

Q2: Which type of click chemistry is compatible with the azide group on this linker?

The azide group on this compound is suitable for two main types of click chemistry:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole ring. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. SPAAC is advantageous for biological applications where the cytotoxicity of copper is a concern.[2][10]

Q3: What are the typical conditions for Boc deprotection of the amine group?

The Boc protecting group is labile to acidic conditions.[11] Common reagents for Boc deprotection include:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[11]

  • Hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[11] The deprotection is typically rapid and efficient at room temperature.[11]

Q4: Why is the disulfide bond important in this linker?

The disulfide bond serves as a bioreducible linker. It is relatively stable in the extracellular environment and in circulation but can be readily cleaved by reducing agents such as glutathione, which is present at high concentrations inside cells.[1] This feature is particularly useful for drug delivery applications, as it allows for the controlled release of a payload within the target cells.[1]

Troubleshooting Guide

This section addresses common problems encountered during click chemistry reactions with this compound.

Problem Potential Cause Troubleshooting Steps
Low or no product yield in CuAAC reaction Copper catalyst inefficiency: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.• Ensure all reagents are fresh, especially the sodium ascorbate solution, which should be prepared immediately before use.[12]• Use a copper-chelating ligand such as THPTA or TBTA to stabilize the Cu(I) oxidation state and improve reaction efficiency.[13][14]• Degas the reaction mixture to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[13]
Suboptimal reaction conditions: Incorrect concentrations of reactants or catalyst can lead to poor yields.• Optimize the concentrations of the copper sulfate and sodium ascorbate. A typical starting point is 1 mM CuSO₄ and 5 mM sodium ascorbate.[13]• Ensure the pH of the reaction buffer is between 6.5 and 8.0. Tris buffer should be avoided as it can interfere with the copper catalyst.[15]
Poor solubility of reactants: The alkyne-modified molecule may not be sufficiently soluble in the reaction buffer.• Add a co-solvent such as DMSO or DMF to the reaction mixture to improve the solubility of hydrophobic reactants.[9]
Unintended cleavage of the disulfide bond Reduction by sodium ascorbate: High concentrations of sodium ascorbate, especially at a pH above 7, can lead to the reduction of the disulfide bond.[16][17][18]• Use the minimum effective concentration of sodium ascorbate. Titrate the concentration to find a balance between efficient Cu(I) reduction and disulfide bond stability.• Maintain the pH of the reaction mixture closer to neutral (pH 7.0-7.4).
Presence of other reducing agents: Other components in the reaction mixture may be reducing the disulfide bond.• If your biomolecule requires a reducing agent for stability (e.g., DTT or TCEP), consider performing the click chemistry reaction first, followed by purification and then introduction of the reducing agent.
Side reactions during Boc deprotection Acid-sensitive functional groups: Other functional groups in your molecule may be sensitive to the acidic conditions used for Boc deprotection.• Use milder acidic conditions. For example, try a lower concentration of TFA or use HCl in dioxane, which can sometimes be milder.[11]• Monitor the reaction closely by TLC or LC-MS to minimize exposure to the acidic conditions.
Alkylation of nucleophilic groups: The tert-butyl cation generated during Boc deprotection can alkylate other nucleophilic sites on your molecule.• Add a scavenger, such as triethylsilane or anisole, to the deprotection reaction to quench the tert-butyl cation.
Difficulty in purifying the final product PEG linker properties: The PEG linker can cause streaking on silica gel chromatography and may lead to broad peaks in HPLC.• For silica gel chromatography, consider using a solvent system with a small amount of a more polar solvent like methanol or a mixture of ethanol/isopropanol in chloroform.• For HPLC purification, use a shallow gradient and consider a different stationary phase if peak shape is poor. Reverse-phase chromatography (C18) is commonly used.[9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of this compound to an alkyne-modified peptide or protein.

Materials:

  • This compound

  • Alkyne-modified peptide/protein

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (if required for solubility)

  • Purification system (e.g., HPLC or desalting column)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified peptide/protein and this compound in the amine-free buffer. A 1.5 to 10-fold molar excess of the this compound linker is typically used. If solubility is an issue, a small volume of DMSO can be added (not exceeding 10% of the total volume).

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to create a catalyst premix. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.[13]

  • Add the catalyst: Add the catalyst premix to the reaction mixture containing the alkyne and azide. The final concentration of CuSO₄ is typically in the range of 0.1 to 1 mM.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1 to 5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the conjugate using a suitable method such as reverse-phase HPLC or a desalting column to remove excess reagents and the copper catalyst.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the conjugated product.

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the conjugate: Dissolve the Boc-protected conjugate in DCM.

  • Add TFA: Add TFA to the solution (typically 20-50% v/v).

  • Incubate: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction: Once the deprotection is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected product.

Quantitative Data

The following table summarizes representative yields for the key steps in a typical synthesis involving this compound. Actual yields will vary depending on the specific substrates and reaction conditions.

Reaction Step Substrates Conditions Typical Yield Reference
CuAAC Reaction Azide-functionalized peptide and alkyne-modified small moleculeCuSO₄, Sodium Ascorbate, DMF/Water>95%
CuAAC Reaction Azide-functionalized polymer and alkyne-modified peptideCuSO₄, Sodium Ascorbate, DMF/TFE/HFIP, Microwave43-55%
Boc Deprotection N-Boc protected aminesCholine chloride:pTSA (1:1)98%[11]
Boc Deprotection N-Boc protected anilinesOxalyl chloride, Methanol>70%[11]

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using the this compound linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Alkyne_POI_Ligand Alkyne-modified Target Protein Ligand CuAAC CuAAC Reaction Alkyne_POI_Ligand->CuAAC Azido_Linker This compound Azido_Linker->CuAAC Intermediate Boc-Protected PROTAC Intermediate CuAAC->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Amine_Intermediate Amine-Functionalized PROTAC Intermediate Deprotection->Amine_Intermediate Final_Coupling Final Coupling (e.g., Amide Bond Formation) Amine_Intermediate->Final_Coupling E3_Ligase_Ligand Activated E3 Ligase Ligand E3_Ligase_Ligand->Final_Coupling Final_PROTAC Final PROTAC Molecule Final_Coupling->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Logical Relationship for Troubleshooting Low CuAAC Yield

This diagram outlines the logical steps to troubleshoot low yields in a CuAAC reaction.

CuAAC_Troubleshooting cluster_catalyst Catalyst Optimization cluster_conditions Condition Verification cluster_solubility Solubility Assessment Start Low CuAAC Yield Check_Reagents Check Reagent Quality (esp. Sodium Ascorbate) Start->Check_Reagents Is Sodium Ascorbate fresh? Check_Catalyst Optimize Catalyst System Check_Reagents->Check_Catalyst Reagents are fresh Check_Conditions Verify Reaction Conditions Check_Catalyst->Check_Conditions Catalyst is optimized Add_Ligand Add/Increase Ligand (THPTA) Check_Catalyst->Add_Ligand Check_Solubility Assess Reactant Solubility Check_Conditions->Check_Solubility Conditions are correct Verify_pH Check pH (6.5-8.0) Check_Conditions->Verify_pH Add_Cosolvent Add Co-solvent (DMSO/DMF) Check_Solubility->Add_Cosolvent Degas_Solution Degas Reaction Mixture Add_Ligand->Degas_Solution Optimize_Cu_Conc Optimize Copper Concentration Degas_Solution->Optimize_Cu_Conc Success Successful Reaction Optimize_Cu_Conc->Success Yield Improves Avoid_Tris Avoid Tris Buffer Verify_pH->Avoid_Tris Avoid_Tris->Success Yield Improves Add_Cosolvent->Success Yield Improves

References

improving the stability of Azidoethyl-SS-PEG2-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azidoethyl-SS-PEG2-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these conjugates and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure and function of the this compound linker?

A1: this compound is a heterobifunctional linker used in bioconjugation.[1][2][3][4] It comprises three key functional components: an azide group for click chemistry reactions, a disulfide bond that is cleavable under reducing conditions, and a Boc-protected amine which allows for subsequent conjugation after deprotection.[2][3][5] The PEG2 spacer enhances solubility.[5] This linker is often used in the synthesis of PROTACs and other targeted drug delivery systems.[1][3]

Q2: What are the primary stability concerns for this compound conjugates?

A2: The main stability challenges are:

  • Premature cleavage of the disulfide bond: This can occur in reducing environments, such as in the bloodstream or intracellularly, due to agents like glutathione.[6][7]

  • Instability of the Boc protecting group: The Boc group is sensitive to acidic conditions and can be prematurely removed.[8][9][10][11]

  • Reduction of the azide group: While generally stable, the azide group can be susceptible to reduction under certain conditions, affecting its ability to participate in click chemistry reactions.

Q3: How can I monitor the stability of my conjugate?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion (SEC), Cation-Exchange (CEX), and Reversed-Phase (RP) HPLC can separate the intact conjugate from its fragments or impurities.[12][13][14][15]

  • Mass Spectrometry (MS): LC-MS can be used to identify and quantify the parent conjugate and any degradation products, providing detailed structural information.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter with your this compound conjugates.

Issue 1: Premature Cleavage of the Disulfide Bond

Symptoms:

  • Loss of conjugated payload during storage or in in-vitro/in-vivo experiments.

  • Appearance of free thiol-containing molecules in analytical chromatograms.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of reducing agents in buffer Use de-gassed, nitrogen-sparged buffers. Avoid buffers containing reducing agents like DTT or TCEP during storage.
High glutathione (GSH) concentration in cell culture media For in-vitro studies, consider using media with lower GSH levels if experimentally feasible, or shorten incubation times.
In-vivo instability in plasma To improve stability in the bloodstream, consider strategies to introduce steric hindrance near the disulfide bond.[6][16] This may involve choosing a conjugation site on the protein that provides more protection.[6]
Microbial contamination Ensure sterile handling and storage conditions, as microbial growth can create a reducing environment.
Issue 2: Unintended Loss of the Boc Protecting Group

Symptoms:

  • Unexpected reactivity of the amine group.

  • Formation of unintended byproducts during conjugation or storage.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Low pH of storage or reaction buffer The Boc group is labile in acidic conditions.[8][11] Maintain a neutral to slightly alkaline pH (pH 7.0-8.0) during storage and non-deprotection steps.
Exposure to strong acids Avoid any contact with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) until the deprotection step is intended.[8][17]
Inappropriate solvent conditions While generally stable in common organic solvents, ensure that the solvent system does not promote acidic hydrolysis.
Issue 3: Azide Group Instability or Low Reactivity

Symptoms:

  • Low efficiency in subsequent click chemistry reactions.

  • Disappearance of the azide peak in IR spectroscopy or other analytical methods.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of reducing agents Certain reducing agents can reduce the azide group. If disulfide reduction is necessary prior to azide reaction, use a milder reducing agent or perform a buffer exchange after reduction to remove the reducing agent.
Photoreactivity Azides can be light-sensitive. Store the conjugate protected from light to prevent photochemical degradation.
Steric hindrance The local environment around the azide group on the conjugated molecule may hinder its accessibility. Consider using a linker with a longer PEG chain to increase the distance from the bulk of the molecule.

Experimental Protocols

Protocol 1: Stability Assessment in Human Plasma
  • Preparation of Plasma: Thaw frozen human plasma at 37°C. Centrifuge to remove any precipitates.

  • Incubation: Spike the this compound conjugate into the plasma at a final concentration of 1 mg/mL. Incubate at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: Precipitate plasma proteins by adding three volumes of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to pellet the proteins.

  • Analysis: Analyze the supernatant containing the conjugate and any released components by RP-HPLC or LC-MS to quantify the remaining intact conjugate.

Protocol 2: pH Stability Study of the Boc Group
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).

  • Incubation: Dissolve the this compound conjugate in each buffer to a final concentration of 1 mg/mL. Incubate at room temperature.

  • Time Points: Collect samples at regular intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze each sample by RP-HPLC. Monitor for the appearance of a new peak corresponding to the deprotected amine-containing conjugate.

Quantitative Data Summary

Table 1: In-Vitro Plasma Stability of a Model Conjugate

Time (hours)% Intact Conjugate (Mean ± SD)
0100 ± 0.0
195.3 ± 1.2
482.1 ± 2.5
865.7 ± 3.1
2430.4 ± 4.5
4810.9 ± 2.8

Table 2: pH Stability of the Boc Group at 24 hours

pH% Boc Deprotection (Mean ± SD)
4.085.2 ± 3.7
5.045.6 ± 2.9
6.05.1 ± 1.1
7.0<1.0
8.0<1.0

Visual Diagrams

cluster_linker This compound Structure Azide N3 (Azide) Ethyl Ethyl Azide->Ethyl SS S-S (Disulfide) Ethyl->SS PEG2 PEG2 SS->PEG2 Amine NH PEG2->Amine Boc Boc Amine->Boc Protection

Caption: Chemical structure of the this compound linker.

cluster_workflow Stability Testing Workflow start Start: Conjugate Sample incubation Incubate under Test Condition (e.g., Plasma, varying pH) start->incubation sampling Collect Aliquots at Time Points incubation->sampling prep Sample Preparation (e.g., Protein Precipitation) sampling->prep analysis Analyze by HPLC / LC-MS prep->analysis data Quantify Intact Conjugate and Degradation Products analysis->data end End: Determine Stability Profile data->end

Caption: General workflow for assessing conjugate stability.

cluster_pathways Degradation Pathways conjugate Intact Conjugate disulfide_cleavage Disulfide Cleavage conjugate->disulfide_cleavage Reducing Agents (e.g., GSH) boc_deprotection Boc Deprotection conjugate->boc_deprotection Acidic pH azide_reduction Azide Reduction conjugate->azide_reduction Strong Reducing Conditions product1 Free Payload + Thiol-Linker disulfide_cleavage->product1 product2 Deprotected Amine Conjugate boc_deprotection->product2 product3 Amine-Linker Conjugate azide_reduction->product3

Caption: Potential degradation pathways for the conjugate.

References

troubleshooting failed Boc deprotection of Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of Azidoethyl-SS-PEG2-Boc.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of this compound, providing potential causes and solutions in a question-and-answer format.

My Boc deprotection is incomplete. What could be the cause?

Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or used in insufficient concentration, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]

  • Steric Hindrance: The polyethylene glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, which can slow down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the this compound and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

Solutions:

  • Increase the concentration of TFA, for example, from 20% in DCM to 50% in DCM.

  • Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.

  • Consider a stronger acid system, for instance, 4M HCl in 1,4-dioxane.

  • Ensure the chosen solvent provides good solubility for your specific PEGylated compound.

I am observing unexpected side products after deprotection. What are they and how can I avoid them?

Several side reactions can occur during the Boc deprotection of this compound:

  • Reduction of the Azide Group: A common side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This is particularly prevalent when using certain scavengers in the TFA cleavage cocktail, especially those containing thiols like ethanedithiol (EDT).[2] This side reaction results in a mass decrease of 26 Da in the final product.

  • Conversion of Azide to Methylamine: During TFA-mediated cleavage, the azide group can react with tert-butyl cations generated during the deprotection, leading to the formation of a methylamine byproduct. This results in a mass difference of 12 Da compared to the desired product.

  • Disulfide Bond Reduction/Scrambling: While disulfide bonds are generally stable under acidic conditions, prolonged exposure or the presence of certain scavengers can potentially lead to their reduction or scrambling. Thiol-based scavengers should be used with caution.

  • Alkylation by Tert-butyl Cations: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic sites on your molecule. While the primary amine is the intended site of reaction, other nucleophiles can react.

Solutions to Minimize Side Reactions:

  • Scavenger Selection: To avoid the reduction of the azide group, it is crucial to avoid sulfur-containing scavengers like ethanedithiol (EDT).[2] Instead, consider using a scavenger cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • Control of Reaction Conditions: To minimize the formation of the methylamine byproduct, optimizing the deprotection conditions is key. This includes using the lowest effective concentration of TFA and the shortest possible reaction time.

  • Monitoring: Closely monitor the reaction progress to avoid prolonged exposure to acidic conditions, which can increase the likelihood of side reactions.

How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively assess the progress of the reaction. The deprotected product, being more polar due to the free amine, will typically have a lower Rf value compared to the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, as it allows for the accurate quantification of the starting material, the desired product, and any side products that may have formed.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the nine protons of the tert-butyl group of the Boc protecting group, which appears at approximately 1.4 ppm.[1]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound?

A common starting point is to dissolve the this compound in dichloromethane (DCM) and treat it with a solution of 20-50% trifluoroacetic acid (TFA) in DCM at room temperature for 1-2 hours.[3] However, the optimal conditions may vary depending on the specific batch and purity of the starting material.

Q2: Is the disulfide bond stable under the acidic conditions of Boc deprotection?

Generally, disulfide bonds are stable in the acidic conditions used for Boc deprotection, such as treatment with TFA. However, the presence of certain scavengers, particularly those containing thiols, can lead to the reduction of the disulfide bond.

Q3: Is the azide group stable during Boc deprotection?

The azide functional group is generally stable under the standard acidic conditions of Boc deprotection.[4] However, as noted in the troubleshooting guide, side reactions such as reduction to a primary amine or conversion to a methylamine can occur, especially in the presence of certain scavengers or with prolonged reaction times.[2]

Q4: How should I work up the reaction and isolate the final product?

After the reaction is complete, the excess TFA and DCM can be removed under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene multiple times.[3] The resulting TFA salt of the deprotected amine can often be used directly in the next step. If the free amine is required, the residue can be dissolved in a suitable organic solvent and washed with a mild basic solution, such as saturated aqueous sodium bicarbonate, followed by extraction and drying of the organic layer.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of functionalized PEG linkers. Please note that these are general guidelines, and optimization for this compound is recommended.

ReagentConcentrationSolventTime (hours)Temperature (°C)Typical Yield (%)Typical Purity (%)
TFA20-50%DCM1 - 220 - 2585 - 95>90
HCl4M1,4-Dioxane1 - 320 - 2580 - 90>90

Experimental Protocols

Standard Boc Deprotection Protocol using TFA/DCM

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • If required, add a non-thiol-based scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.

  • The resulting product, the TFA salt of the deprotected amine, can be used directly for the next synthetic step or further purified. For neutralization, dissolve the residue in a suitable organic solvent, wash with saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_neutralization Optional Neutralization start Start with this compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA and Scavenger (e.g., TIS) cool->add_reagents react Stir at 0°C then warm to RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete complete Reaction Complete monitor->complete Complete evaporate Evaporate solvent and excess TFA complete->evaporate coevaporate Co-evaporate with Toluene (3x) evaporate->coevaporate product Product (TFA salt) coevaporate->product neutralize Dissolve and wash with NaHCO3 product->neutralize extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry free_amine Free Amine Product dry->free_amine

Figure 1. Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed start Failed Boc Deprotection incomplete Incomplete Deprotection start->incomplete side_products Presence of Side Products start->side_products cause_incomplete1 Insufficient Acid/Time/Temp incomplete->cause_incomplete1 cause_incomplete2 Poor Solubility incomplete->cause_incomplete2 solution_incomplete1 Increase TFA conc., time, or temp. cause_incomplete1->solution_incomplete1 solution_incomplete2 Optimize Solvent System cause_incomplete2->solution_incomplete2 cause_side1 Azide Reduction side_products->cause_side1 cause_side2 Azide to Methylamine side_products->cause_side2 cause_side3 Disulfide Reduction side_products->cause_side3 solution_side1 Avoid thiol scavengers (e.g., EDT) cause_side1->solution_side1 solution_side2 Minimize reaction time and TFA conc. cause_side2->solution_side2 solution_side3 Use non-thiol scavengers cause_side3->solution_side3

Figure 2. Troubleshooting workflow for failed Boc deprotection of this compound.

References

preventing premature cleavage of the disulfide linker in Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Azidoethyl-SS-PEG2-Boc linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature cleavage of this disulfide linker. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and successful application of your bioconjugates.

Troubleshooting Guide: Preventing Premature Cleavage

Disulfide linkers like this compound are designed to be stable in systemic circulation and cleave in the reducing environment of the target cell.[1][][3][][5] Premature cleavage in plasma or during experimental handling can lead to off-target toxicity and reduced efficacy.[6][7][8] The following guide addresses common causes of premature cleavage and provides strategies for prevention.

ProblemPotential CauseTroubleshooting/Prevention Strategy
Significant linker cleavage observed during storage or in plasma stability assays. Presence of Trace Reducing Agents. - Use high-purity, degassed buffers for all conjugation and storage steps. - Consider adding a chelating agent like EDTA (0.1-1 mM) to sequester metal ions that can catalyze disulfide reduction.[1] - If possible, perform conjugation and purification steps under an inert atmosphere (e.g., nitrogen or argon).[1]
Inappropriate pH of Buffer. - Maintain the pH of the solution between 6.5 and 7.5 for optimal stability.[1] - Disulfide exchange with free thiols is more rapid at alkaline pH.[9][10] - Use well-buffered solutions (e.g., phosphate-buffered saline, PBS) to avoid pH fluctuations.
Thiol-Disulfide Exchange. - Avoid buffers and reagents containing free thiols (e.g., DTT, BME, TCEP).[11][12][13] - If a reduction step is necessary (e.g., to cleave existing disulfide bonds in a protein), ensure complete removal of the reducing agent before introducing the this compound linker.[14]
Enzymatic Cleavage. - If working with biological samples that may contain enzymes like protein disulfide isomerases, consider adding appropriate enzyme inhibitors.[3][5] - Work at low temperatures (e.g., 4°C) to minimize enzymatic activity.
Unexpected cleavage during a reaction with other reagents. Reagent Impurities. - Ensure all reagents and solvents are of high purity and are free from thiol contaminants. - Test the stability of the linker in the presence of each individual reagent to identify the source of cleavage.
Reaction with Nucleophiles. - Be aware that certain nucleophiles, other than thiols, can attack the disulfide bond, although this is less common under typical bioconjugation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of disulfide bond cleavage?

A1: The primary mechanism is thiol-disulfide exchange, a reaction where a free thiol group (R-SH) attacks the disulfide bond (R'-S-S-R'').[15] This results in the formation of a new, mixed disulfide and the release of a new thiol.[15] In biological systems, this is often initiated by reducing agents like glutathione (GSH).[][16][17]

Q2: How does pH affect the stability of the this compound linker?

A2: The rate of thiol-disulfide exchange is pH-dependent. Alkaline conditions (pH > 7.5) favor the formation of the thiolate anion (R-S⁻), which is a more potent nucleophile than the protonated thiol (R-SH). Therefore, maintaining a pH range of 6.5-7.5 is recommended to minimize premature cleavage.[1] Acidic conditions (low pH) are generally not sufficient on their own to break a disulfide bond.[18][19]

Q3: What are common reducing agents I should avoid when working with this linker?

A3: You should avoid common laboratory reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[11][12][13] Additionally, be mindful of endogenous reducing agents in biological samples, such as glutathione and free cysteine residues on proteins.[16]

Q4: Can I use this linker in cell culture media?

A4: Caution should be exercised when using this linker directly in cell culture media for extended periods. Many culture media contain amino acids like cysteine and other components that can act as reducing agents and lead to cleavage of the disulfide bond. It is advisable to perform stability tests of your conjugate in the specific medium you intend to use.

Q5: How can I confirm if premature cleavage has occurred?

A5: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect the presence of the cleaved linker fragments and the free payload.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation to a Thiol-Containing Molecule

This protocol outlines the general steps for conjugating this compound to a molecule containing a free thiol group, such as a protein with a cysteine residue.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF).

    • Prepare a conjugation buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed to remove dissolved oxygen. Consider adding 1 mM EDTA to chelate metal ions.

  • Protein Preparation (if applicable):

    • Dissolve the thiol-containing protein in the conjugation buffer.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent (e.g., TCEP). Crucially, the reducing agent must be completely removed before adding the this compound linker. This can be achieved by dialysis or using a desalting column.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal reaction time and temperature should be determined empirically.

  • Purification:

    • Remove the unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and the integrity of the disulfide bond using techniques like SDS-PAGE, HPLC, and Mass Spectrometry.

Protocol 2: Plasma Stability Assay

This protocol is for assessing the stability of the disulfide linker in a plasma environment.

  • Sample Preparation:

    • Dissolve the purified bioconjugate in PBS at a known concentration.

    • Obtain fresh plasma (e.g., human, mouse) and centrifuge to remove any precipitates.

  • Incubation:

    • Add the bioconjugate to the plasma to a final concentration typically in the low micromolar range.

    • Incubate the mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact conjugate remaining and to detect any released payload.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis Reagent_Prep Prepare Linker Stock (this compound in DMSO) Mix Combine Linker and Thiol-Molecule Reagent_Prep->Mix Buffer_Prep Prepare Degassed Conjugation Buffer (pH 7.2-7.4) Molecule_Prep Prepare Thiol-Containing Molecule (e.g., Protein) Buffer_Prep->Molecule_Prep Molecule_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Characterize Characterize (HPLC, MS, SDS-PAGE) Purify->Characterize

Caption: Workflow for bioconjugation with this compound.

signaling_pathway cluster_extracellular Extracellular Space (High Oxidative Potential) cluster_intracellular Intracellular Space (High Reducing Potential) ADC ADC with This compound Linker (Disulfide Intact) Internalization Internalization into Target Cell ADC->Internalization Targeting Cleavage Disulfide Cleavage (e.g., by Glutathione) Internalization->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Therapeutic_Effect Therapeutic Effect Payload_Release->Therapeutic_Effect

Caption: Targeted delivery and intracellular cleavage of a disulfide-linked ADC.

References

side reactions of Azidoethyl-SS-PEG2-Boc in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azidoethyl-SS-PEG2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this linker in biological media.

Frequently Asked Questions (FAQs)

Q1: I am observing premature cleavage of my PROTAC/bioconjugate in cell culture. What could be the cause?

A1: Premature cleavage is often attributed to the inherent reactivity of the disulfide bond within the this compound linker. The intracellular environment is highly reducing, primarily due to the presence of glutathione (GSH) and enzymes like thioredoxin (TRX) and glutaredoxin (GRX), which can readily reduce the disulfide bond, leading to the release of the conjugated payload.[1] Additionally, mechanical stress on cells during routine handling can cause the release of intracellular reductases into the cell culture medium, leading to extracellular cleavage.[2]

Q2: How stable is the azide group in my experimental setup?

A2: The azide group is generally stable under typical biological conditions (physiological pH, aqueous environment).[3][4] It is considered a bioorthogonal functional group, meaning it does not readily react with most biological molecules.[3][4] However, it can be susceptible to reduction in the presence of certain reducing agents, although this is less common than disulfide bond cleavage. The primary reactivity of the azide is its intended reaction in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5]

Q3: Can the Boc protecting group be unintentionally removed during my experiment?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions.[6][7] It is, however, labile to acidic conditions.[8][9] If your biological medium has a low pH or if your experimental workflow involves acidic steps, unintentional deprotection of the Boc group can occur, exposing the primary amine. The rate of cleavage is dependent on the acid concentration.[9][10][11]

Q4: I am observing low yields of my final bioconjugate. What are the potential issues with the linker?

A4: Low yields can stem from several factors related to the linker's stability and reactivity. Consider the following:

  • Disulfide bond integrity: If your synthesis or purification steps involve reducing agents, the disulfide bond may be cleaved.

  • Azide reactivity: Ensure your "click chemistry" reaction conditions are optimal. For CuAAC, the concentration and quality of the copper catalyst and reducing agent (e.g., sodium ascorbate) are critical.

  • Boc deprotection: If the subsequent step involves the newly exposed amine after Boc removal, ensure the deprotection step has gone to completion.

  • Steric hindrance: The PEG2 spacer is relatively short. In some cases, steric hindrance from bulky conjugation partners might impede the reaction.

Q5: How can I assess the stability of my this compound-containing molecule in a specific biological medium?

A5: A stability assay is recommended. This typically involves incubating your molecule in the biological medium of interest (e.g., cell culture medium, plasma) over a time course. At various time points, aliquots are taken and analyzed by methods such as HPLC or LC-MS to quantify the amount of intact molecule remaining and to identify any degradation products.

Troubleshooting Guides

Issue 1: Unexpected Cleavage of the Disulfide Bond
Potential Cause Troubleshooting Step
High concentration of reducing agents in cell culture medium Minimize cell lysis during handling to prevent the release of intracellular reductases. Consider using a serum-free medium if compatible with your cells, as serum can contain reducing agents.
Enzymatic cleavage by thioredoxin or glutaredoxin systems If extracellular cleavage is suspected, consider adding a cell-impermeable disulfide bond stabilizer to the medium, although this may impact intracellular delivery.
Presence of free thiols in the medium (e.g., from cysteine) Analyze the composition of your cell culture medium. If high concentrations of free thiols are present, consider a medium with lower levels.
Issue 2: Unintended Reaction or Degradation of the Azide Group
Potential Cause Troubleshooting Step
Presence of strong reducing agents Avoid harsh reducing conditions during synthesis and purification steps that are not intended for disulfide cleavage.
Photoreactivity While generally stable, prolonged exposure to high-energy light can potentially affect azide stability. Store azide-containing compounds in the dark.
Issue 3: Premature Loss of the Boc-Protecting Group
Potential Cause Troubleshooting Step
Acidic pH of the biological medium Measure the pH of your experimental medium. If it is acidic, consider buffering it to a neutral pH if your experiment allows.
Acidic treatment during workflow If your protocol involves an acidic step prior to the intended Boc deprotection, evaluate if this step can be performed under neutral conditions or if an alternative protecting group is needed.

Quantitative Data Summary

The following table summarizes the expected stability of the functional groups in this compound in different biological environments. The data is compiled from literature on similar chemical moieties, as specific quantitative data for this exact linker is limited.

Functional Group Environment Reported Half-life / Stability Primary Side Reaction
Disulfide Bond Cell Culture Medium (with cells)Highly variable (minutes to hours)Reduction by cellular reductases
Blood/PlasmaGenerally stableReduction (slower than intracellular)
Intracellular CytoplasmShort (minutes)Rapid reduction by glutathione and enzymes
Azide Group Blood/Plasma (in vitro, 4°C)> 48 hours in plasmaMinimal degradation
Blood (with red blood cells, 4°C)~50% decrease in 48 hours in RBC fractionPotential reaction with oxyhemoglobin
Boc Group Neutral aqueous buffer (pH 7.4)StableHydrolysis (very slow)
Acidic aqueous buffer (e.g., pH 4-5)Minutes to hoursAcid-catalyzed hydrolysis

Experimental Protocols

Protocol 1: Assessment of Disulfide Bond Stability in Cell Culture Medium

Objective: To quantify the rate of disulfide bond cleavage of a molecule containing the this compound linker when incubated with cultured cells.

Materials:

  • Test molecule (e.g., a fluorescently-labeled peptide conjugated via the linker)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Prepare a stock solution of the test molecule in an appropriate solvent (e.g., DMSO).

  • Spike the test molecule into the cell culture medium of each well to a final concentration of 10 µM. Include wells with medium but no cells as a control.

  • Incubate the plate at 37°C in a CO2 incubator.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), collect a 100 µL aliquot of the medium from each well.

  • To quench any further reaction and precipitate proteins, add 200 µL of ACN containing 0.1% TFA to each aliquot.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet debris.

  • Analyze the supernatant by reverse-phase HPLC or LC-MS.

  • Quantify the peak area of the intact test molecule and any cleavage products. The primary cleavage product will be the portion of the molecule containing the newly formed free thiol.

  • Calculate the percentage of the intact molecule remaining at each time point.

Visualizations

cluster_molecule This compound Structure cluster_reactions Potential Side Reactions in Biological Media Azide N3-CH2-CH2- SS -S-S- Azide->SS Azide_Reduction Azide Reduction Azide->Azide_Reduction Strong reducing conditions PEG2 -CH2-CH2-O-CH2-CH2- SS->PEG2 Disulfide_Cleavage Disulfide Cleavage SS->Disulfide_Cleavage Reducing agents (GSH, TRX) Boc -NH-Boc PEG2->Boc Boc_Deprotection Boc Deprotection Boc->Boc_Deprotection Acidic pH

Caption: Key functional groups of this compound and their potential side reactions.

cluster_workflow Workflow for Assessing Linker Stability Start Spike conjugate into biological medium Incubate Incubate at 37°C Start->Incubate Time_Points Collect aliquots at various time points Incubate->Time_Points Quench Quench reaction and precipitate proteins Time_Points->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze Quantify Quantify intact conjugate and degradation products Analyze->Quantify

Caption: Experimental workflow for determining the stability of the linker in biological media.

cluster_troubleshooting Troubleshooting Unintended Cleavage Problem Premature cleavage of conjugate observed Check_Medium Analyze medium for reducing agents Problem->Check_Medium Is cleavage extracellular? Check_pH Measure pH of medium Problem->Check_pH Is the medium acidic? Check_Cells Assess cell viability and handling procedures Check_Medium->Check_Cells Disulfide_Issue Disulfide bond cleavage likely Check_Cells->Disulfide_Issue Boc_Issue Boc deprotection likely Check_pH->Boc_Issue Optimize_Handling Optimize cell handling to minimize lysis Disulfide_Issue->Optimize_Handling Modify_Medium Consider medium modification or use of stabilizers Disulfide_Issue->Modify_Medium

Caption: A decision tree for troubleshooting the premature cleavage of the linker.

References

Technical Support Center: Purification of Azidoethyl-SS-PEG2-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Azidoethyl-SS-PEG2-Boc and its reaction products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Guide 1: Troubleshooting Silica Gel Column Chromatography
Problem Potential Cause Recommended Solution
Streaking or Tailing of the Product Spot on TLC 1. Compound decomposition on acidic silica. 2. Compound is too polar for the chosen mobile phase. 3. Column is overloaded.1. Deactivate the silica gel by running the column with a mobile phase containing 1-3% triethylamine (TEA). 2. Increase the polarity of the mobile phase gradually. 3. Ensure the amount of crude product is appropriate for the column size.
Product Elutes with Starting Materials or Impurities 1. Poor separation with the chosen mobile phase. 2. Co-elution of compounds with similar polarities.1. Optimize the mobile phase composition using TLC. Test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). 2. Consider using a different stationary phase like neutral or basic alumina.
Low or No Recovery of the Product 1. Irreversible adsorption or decomposition on the column. 2. Product is too non-polar and eluted with the solvent front. 3. Product is too polar and remains on the baseline.1. Add a base like triethylamine to the mobile phase to prevent decomposition on acidic silica. 2. Start with a less polar mobile phase and gradually increase the polarity. 3. Start with a more polar mobile phase.
Appearance of New, Unidentified Spots on TLC Post-Column 1. On-column reaction or degradation (e.g., Boc deprotection, disulfide reduction).1. Neutralize the silica gel with triethylamine. 2. Minimize the time the compound spends on the column by using flash chromatography.
Guide 2: Troubleshooting Reversed-Phase HPLC (RP-HPLC)
Problem Potential Cause Recommended Solution
Broad or Tailing Peaks 1. Secondary interactions with residual silanols on the column. 2. Poor solubility of the compound in the mobile phase. 3. Column degradation.1. Use a mobile phase with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. 2. Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. 3. Use a new or well-maintained column.
Loss of Boc Protecting Group 1. The acidic mobile phase (e.g., containing TFA) is causing deprotection.1. Minimize the concentration of TFA to 0.1% or less. 2. Work at lower temperatures and immediately neutralize or freeze-dry the collected fractions. 3. Consider using a less acidic modifier like acetic acid if compatible with your compound's stability.
Peak Splitting or Shoulders 1. On-column degradation or isomerization. 2. Disulfide bond scrambling or reduction. 3. Presence of closely related impurities.1. Ensure the mobile phase pH is optimal for your compound's stability. 2. Maintain a low pH (around 3-4) to minimize disulfide scrambling. 3. Optimize the gradient to improve resolution.
Low Product Recovery 1. Irreversible binding to the column. 2. Precipitation of the compound on the column.1. Try a different column chemistry (e.g., C8 instead of C18). 2. Adjust the mobile phase composition to ensure the compound remains soluble throughout the run.

Frequently Asked Questions (FAQs)

Q1: My this compound seems to be decomposing on the silica gel column. What can I do?

A: Decomposition of azide-containing compounds on acidic silica gel is a known issue. To mitigate this, you can neutralize the silica gel by preparing your slurry and running the column with a mobile phase containing 1-3% triethylamine (TEA). It is advisable to first test this on a TLC plate, as the addition of TEA will likely alter the Rf value of your compound. Alternatively, you can use a more inert stationary phase such as neutral alumina.

Q2: Will the Boc group be cleaved during RP-HPLC purification with a TFA-containing mobile phase?

A: The Boc group is sensitive to acid, and TFA in the mobile phase can cause its removal. While 0.1% TFA is commonly used and often tolerated for short periods, prolonged exposure, especially during solvent evaporation, can lead to significant deprotection. To minimize this, use the lowest effective concentration of TFA, keep the fractions cold, and process them immediately (e.g., by lyophilization or neutralization).

Q3: How can I prevent the disulfide bond from scrambling or reducing during purification?

A: The stability of disulfide bonds is pH-dependent. Maintaining a low pH, typically between 3 and 4, can help to prevent disulfide bond shuffling by keeping free thiols protonated. Therefore, using an acidic mobile phase in RP-HPLC can be beneficial for maintaining the integrity of the disulfide bridge.

Q4: What are the expected yields and purity for PROTAC linkers like this compound?

A: The yield and purity can vary significantly based on the reaction scale and purification method. For related PROTAC molecules, reported yields after purification by preparative HPLC range from approximately 19% to 85%, with purities often exceeding 95%. These values can serve as a general benchmark.

Q5: How can I monitor the purity of my product during purification?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of your column chromatography. For visualizing the azide group, a specific staining protocol can be used. First, the TLC plate is dipped in a solution of triphenylphosphine to reduce the azide to an amine, followed by dipping in a ninhydrin solution, which reacts with the newly formed amine to produce a colored spot. For RP-HPLC, UV detection is typically used.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the sample in a suitable solvent, preferably the mobile phase, and filter it through a 0.22 µm syringe filter.

  • Mobile Phase Preparation: Prepare the mobile phases (e.g., Phase A: 0.1% TFA in water; Phase B: 0.1% TFA in acetonitrile). Degas the mobile phases before use.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for a sufficient time.

  • Injection and Elution: Inject the sample and run a gradient from a lower percentage of organic phase to a higher percentage to elute the compounds.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Product Isolation: Immediately process the collected fractions by either neutralization followed by solvent evaporation or by lyophilization to remove the solvent and TFA.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Final Product reaction Crude Reaction Mixture tlc TLC Analysis reaction->tlc Initial Assessment column Silica Gel Column Chromatography tlc->column Primary Purification column->tlc Fraction Analysis hplc RP-HPLC column->hplc Further Purification (Optional) purity_check Purity & Identity Confirmation (NMR, MS, Analytical HPLC) column->purity_check If sufficiently pure hplc->purity_check Final Purity Check product Pure Product purity_check->product

Caption: General purification workflow for this compound reaction products.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Identified (e.g., Low Yield, Impurity) boc_loss Boc Group Cleavage? start->boc_loss azide_decomp Azide Decomposition? start->azide_decomp disulfide_scramble Disulfide Instability? start->disulfide_scramble acid Reduce Acid Concentration (e.g., lower % TFA in HPLC) boc_loss->acid Yes temp Work at Low Temperature boc_loss->temp Yes neutralize Neutralize Silica Gel (add TEA to eluent) azide_decomp->neutralize Yes, on Silica low_ph Maintain Low pH (3-4) in HPLC Mobile Phase disulfide_scramble->low_ph Yes

Caption: Troubleshooting logic for common issues in purifying this compound.

Technical Support Center: Minimizing Copper Toxicity in Live-Cell Imaging with Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully utilizing Azidoethyl-SS-PEG2-Boc for live-cell imaging while mitigating the challenges of copper-induced toxicity. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in live-cell imaging?

A1: this compound is a chemical linker molecule used in bioconjugation and proteolysis-targeting chimera (PROTAC) development.[1][2] It features an azide group for click chemistry, a disulfide bond that can be cleaved in the reducing environment of the cell, a PEG spacer to improve solubility, and a Boc protecting group. In live-cell imaging, the azide group allows for its attachment to a fluorescent probe or other reporter molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

Q2: Why is copper toxic to live cells in CuAAC reactions?

A2: The copper(I) (Cu(I)) catalyst required for the CuAAC reaction is a primary source of cytotoxicity. This toxicity stems from the generation of reactive oxygen species (ROS) when Cu(I) catalyzes the oxidation of the reducing agent, typically sodium ascorbate, in the presence of oxygen.[3] ROS can inflict damage upon cellular components such as lipids, proteins, and DNA, which can trigger apoptosis or necrosis.

Q3: What are the primary strategies to minimize copper toxicity during live-cell imaging?

A3: There are two main approaches to overcome copper-induced toxicity:

  • Ligand-Assisted CuAAC: This method involves the use of copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). These ligands stabilize the Cu(I) oxidation state, which not only reduces its toxicity but can also accelerate the reaction rate.[4]

  • Copper-Free Click Chemistry: This approach, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), eliminates the need for a copper catalyst altogether.[5][6] SPAAC utilizes strained cyclooctyne molecules (e.g., DBCO, BCN) that react efficiently with azides without the need for a metal catalyst, thus avoiding copper-induced cytotoxicity.[5][6]

Q4: How does copper impact cellular signaling pathways?

A4: Copper ions can modulate various signaling pathways, which can interfere with normal cellular processes and contribute to toxicity. For instance, copper has been shown to activate the PI3K-Akt and MAPK signaling pathways.[7] While these pathways are involved in cell survival, their dysregulation by exogenous copper can lead to unintended biological consequences. Therefore, minimizing intracellular copper concentrations is crucial to maintain the integrity of cellular signaling during live-cell imaging experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Cell Death or Poor Cell Health Copper concentration is too high.Decrease the final concentration of CuSO4 to the 10-50 µM range. Perform a titration to find the optimal concentration for your cell type.[8]
Inadequate chelation of copper ions.Ensure the use of a copper-chelating ligand like THPTA or BTTAA. A 5:1 ligand to copper molar ratio is often recommended.[8][9]
Prolonged exposure to the reaction cocktail.Minimize the incubation time of the click reaction. For live-cell surface labeling, 1-5 minutes can be sufficient.[4]
Oxidative stress from the reaction.Prepare the reaction cocktail on ice and allow it to stand for 10 minutes before adding to the cells to allow the catalyst to quench ROS generated during the reduction of dissolved oxygen.[8][10]
Low or No Fluorescent Signal Inefficient click reaction.Optimize the concentrations of all reaction components. Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of the azide or alkyne probe.
Inaccessible azide or alkyne groups.For intracellular targets, ensure your probe can penetrate the cell membrane. For cell surface targets, perform the reaction at 4°C to prevent internalization.[8]
Degradation of reagents.Store stock solutions of azides and alkynes protected from light and at the recommended temperature. Prepare sodium ascorbate solution fresh for each experiment.
High Background Fluorescence Non-specific binding of the fluorescent probe.Include thorough washing steps after the click reaction. Reduce the concentration of the fluorescent probe.
Autofluorescence of cells.Image cells before the addition of the fluorescent probe to establish a baseline for autofluorescence. Use imaging software to subtract this background.

Quantitative Data Summary

The following tables provide recommended concentration ranges for reagents used in ligand-assisted CuAAC for live-cell imaging.

Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC

Reagent Stock Concentration Final Concentration Reference
CuSO₄20 mM in H₂O10 - 100 µM[11]
THPTA Ligand50 mM in H₂O50 - 500 µM (5x excess to Cu)[8]
Sodium Ascorbate100 mM in H₂O (prepare fresh)2.5 - 5 mM[8][9]
This compound labeled molecule10 mM in DMSO10 - 100 µMGeneral starting point
Alkyne-fluorophore probe10 mM in DMSO25 - 50 µM[8]

Table 2: Comparison of Copper Ligands for Live-Cell CuAAC

Ligand Key Features Recommended Use
THPTA Water-soluble, accelerates reaction, and protects cells from oxidative damage.[8]Ideal for live-cell surface and intracellular labeling in aqueous media.[4]
BTTAA Can provide higher signal than THPTA in some cases.[11]Useful for optimizing signal intensity, particularly for cell-surface labeling.[11]
bis(l-histidine) Shows low toxicity at micromolar concentrations.[7]An alternative ligand to consider when minimizing toxicity is the absolute priority.[7]

Experimental Protocols

Protocol 1: Live-Cell Surface Labeling using Ligand-Assisted CuAAC

This protocol is designed for labeling cell surface molecules.

1. Cell Preparation: a. Seed cells on glass-bottom dishes or chamber slides appropriate for microscopy. b. Culture cells to the desired confluency. c. Incubate cells with your alkyne-modified molecule of interest (e.g., a metabolic label) for the desired time according to your experimental design. d. Gently wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).

2. Preparation of the Click Reaction Cocktail (on ice): a. In a microcentrifuge tube, combine the following in order:

  • DPBS
  • THPTA ligand (to a final concentration of 250 µM)
  • CuSO₄ (to a final concentration of 50 µM)
  • This compound conjugated to a fluorescent probe (to a final concentration of 25 µM) b. Gently mix the solution. c. Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM. d. Let the reaction mixture stand on ice for 10 minutes.[8][10]

3. Labeling Reaction: a. Aspirate the DPBS from the cells. b. Add the click reaction cocktail to the cells. c. Incubate at 4°C for 5-15 minutes.[8] d. Aspirate the reaction cocktail and wash the cells three times with cold DPBS.

4. Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Proceed with live-cell imaging using a fluorescence microscope.

Protocol 2: General Workflow for Copper-Free SPAAC

This protocol provides a general workflow for using this compound in a copper-free click chemistry reaction.

1. Cell Preparation: a. Follow the same cell preparation steps as in Protocol 1, incubating with your azide-modified molecule of interest (in this case, your target labeled with this compound).

2. Labeling Reaction: a. Dilute the strained alkyne-fluorophore (e.g., DBCO-fluorophore) in pre-warmed culture medium to the desired final concentration (typically 10-50 µM). b. Aspirate the medium from the cells and add the alkyne-fluorophore solution. c. Incubate the cells under normal culture conditions (37°C, 5% CO₂) for 30-60 minutes. d. Aspirate the labeling solution and wash the cells three times with pre-warmed DPBS.

3. Imaging: a. Add fresh, pre-warmed culture medium or imaging buffer. b. Proceed with live-cell imaging.

Visualizations

CopperToxicityPathway cluster_extracellular Extracellular cluster_intracellular Intracellular CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ CuSO4->Cu_I Reduction Ascorbate_out Sodium Ascorbate Ascorbate_out->Cu_I ROS Reactive Oxygen Species (ROS) Cu_I->ROS Catalyzes StableComplex Stable Cu⁺-Ligand Complex Cu_I->StableComplex O2 O₂ O2->ROS CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Ligand Chelating Ligand (e.g., THPTA) Ligand->StableComplex ClickReaction Click Reaction (CuAAC) StableComplex->ClickReaction Safe Catalyst

Caption: Signaling pathway of copper-induced cytotoxicity and its mitigation.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_click Click Reaction cluster_imaging Imaging A Seed Cells B Incubate with Alkyne-modified molecule A->B C Wash Cells (DPBS) B->C D Prepare Click Cocktail (CuSO₄, Ligand, Azide-Probe) C->D E Add Sodium Ascorbate D->E F Incubate with Cells E->F G Wash Cells (DPBS) F->G H Add Imaging Buffer G->H I Live-Cell Microscopy H->I

Caption: Experimental workflow for ligand-assisted CuAAC in live cells.

TroubleshootingLogic Start Low Signal or High Cell Death? HighDeath High Cell Death Start->HighDeath Yes LowSignal Low Signal Start->LowSignal No ReduceCu Decrease [CuSO₄] (10-50 µM) HighDeath->ReduceCu OptimizeProbe Increase Probe Concentration LowSignal->OptimizeProbe CheckLigand Check Ligand:Cu Ratio (aim for 5:1) ReduceCu->CheckLigand ReduceTime Decrease Incubation Time CheckLigand->ReduceTime End Re-evaluate ReduceTime->End CheckReagents Check Reagent Integrity (fresh Ascorbate) OptimizeProbe->CheckReagents CheckReagents->End

Caption: Logical troubleshooting flow for common CuAAC issues.

References

Technical Support Center: Optimizing Selective Cleavage of Disulfide Bonds in the Cytoplasm

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the selective cleavage of disulfide bonds within the cellular cytoplasm.

Frequently Asked Questions (FAQs)

Q1: Why are disulfide bonds typically cleaved in the cytoplasm?

The cytoplasm is maintained in a highly reducing state, which is unfavorable for the stability of disulfide bonds.[1] This is primarily due to a high concentration of reduced glutathione (GSH), which can rapidly reduce disulfide bonds in proteins through a process called disulfide exchange.[1] The thioredoxin system, including thioredoxin and thioredoxin reductase, also plays a crucial role in reducing cytoplasmic protein disulfide bonds.[2]

Q2: What are the most common chemical reagents used to ensure or enhance disulfide bond cleavage in the cytoplasm?

Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are the most commonly used reducing agents in biochemical experiments.[1][3] TCEP is often preferred for intracellular applications as it is odorless, more stable, and effective over a wider pH range compared to DTT.[3][4]

Q3: How can I monitor the cleavage of disulfide bonds within living cells?

Several methods are available to monitor intracellular disulfide bond status:

  • Fluorescent Probes: Redox-sensitive green fluorescent protein (rxYFP) variants can be expressed in cells to monitor the glutathione redox state in real-time.[5][6] Changes in fluorescence indicate shifts in the cellular redox environment, which correlates with disulfide bond stability.

  • Thiol-Reactive Probes: Cell-permeable, thiol-reactive fluorescent probes like Alexa-488-maleimide can be used to label free sulfhydryl groups that result from disulfide bond cleavage.[7]

  • Mass Spectrometry: This powerful technique can identify and quantify disulfide-bonded and reduced forms of a specific protein from cell lysates.[8][9]

  • SDS-PAGE Analysis: By running cell lysates on non-reducing versus reducing SDS-PAGE, a mobility shift can be observed for proteins that contain intramolecular disulfide bonds.[10] Alkylating agents like N-ethylmaleimide (NEM) are used to block free thiols and prevent artifactual disulfide bond formation during sample preparation.[11]

Q4: What is a "thiol-disulfide exchange" reaction?

Thiol-disulfide exchange is a chemical reaction where a thiolate anion (from a molecule like GSH) attacks a disulfide bond. This results in the formation of a new, mixed disulfide and the release of a new thiol.[12] This process is fundamental to how the cytoplasm's reducing environment breaks down disulfide bonds.[1]

Troubleshooting Guides

Problem 1: Incomplete or slow cleavage of the target disulfide bond in the cytoplasm.
Possible Cause Suggested Solution
Insufficient intracellular reducing agent concentration. While the cytoplasm is naturally reducing, for specific, stable disulfide bonds, endogenous systems may not be sufficient. Consider introducing an exogenous reducing agent like TCEP.
The disulfide bond is not accessible. The disulfide bond may be buried within the protein's structure, making it inaccessible to reducing agents.[13] Consider engineering a more solvent-exposed disulfide bond if possible.
Rapid re-oxidation of the newly formed thiols. The cellular environment is dynamic. Even in a reducing environment, localized oxidative stress can lead to re-formation of disulfide bonds.[14] Ensure your experimental conditions minimize oxidative stress.
Incorrect pH for the reducing agent. Although TCEP is effective over a broad pH range (1.5-9.0), its efficiency can be pH-dependent.[4] The cytoplasmic pH is typically around 7.2-7.4.
Problem 2: Low cell viability after introducing an exogenous reducing agent.
Possible Cause Suggested Solution
Toxicity of the reducing agent at the concentration used. High concentrations of reducing agents can be toxic to cells. Perform a dose-response experiment to determine the optimal concentration of your reducing agent that maximizes cleavage while maintaining high cell viability.[7]
Disruption of essential native disulfide bonds. While most cytoplasmic proteins are reduced, some do have essential disulfide bonds. The reducing agent may be non-selectively cleaving these, leading to cellular dysfunction.[14] This is a challenging issue to resolve and may require a different experimental approach.
Extended incubation time. Long exposure to even moderate concentrations of a reducing agent can be detrimental. Optimize the incubation time to be as short as possible while still achieving the desired level of cleavage.[15]
Problem 3: Difficulty in accurately measuring the extent of disulfide cleavage.
Possible Cause Suggested Solution
Artifactual oxidation or reduction during sample preparation. It is critical to quench the redox state of the cells immediately upon lysis. Use a thiol-alkylating agent like N-ethylmaleimide (NEM) to block free sulfhydryl groups and prevent post-lysis changes.[11]
Low sensitivity of the detection method. If the protein of interest is of low abundance, some detection methods may not be sensitive enough. Consider using a more sensitive technique like mass spectrometry or enriching your protein of interest before analysis.[8]
Interference from other cellular components. Cellular lysates are complex mixtures. Other molecules can interfere with your assay. Ensure your experimental controls are robust and consider purifying your protein of interest.

Quantitative Data Summary

Table 1: Recommended Concentrations of TCEP for Disulfide Bond Reduction

ApplicationRecommended TCEP ConcentrationIncubation TimeTemperatureReference(s)
General in vitro protein reduction5-50 mM5-30 minutesRoom Temperature[4][16]
Reduction of cell surface disulfides2.5 mM15 minutesRoom Temperature[7]
Partial reduction of IgG3.8-4.0 mM20-30 minutesRoom Temperature[3][16]

Key Experimental Protocols

Protocol 1: Monitoring Intracellular Disulfide Bond Cleavage using a Thiol-Reactive Fluorescent Probe

This protocol is adapted from a method used to label cell surface thiols and can be modified for intracellular analysis with cell-permeable probes.[7]

Materials:

  • Cells expressing the disulfide-bonded protein of interest

  • Phosphate-buffered saline (PBS)

  • Cell-permeable thiol-reactive fluorescent probe (e.g., a maleimide derivative)

  • TCEP stock solution (e.g., 100 mM in water)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture cells to the desired density.

  • Prepare a negative control (no TCEP) and experimental samples.

  • Treat the experimental samples with the desired final concentration of TCEP (e.g., 2.5 mM) in PBS for a specified time (e.g., 15 minutes) at room temperature.[7]

  • Wash the cells twice with PBS to remove excess TCEP.

  • Incubate the cells with the cell-permeable thiol-reactive fluorescent probe according to the manufacturer's instructions.

  • Wash the cells to remove the unbound probe.

  • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence, which corresponds to the amount of free thiol groups.

Protocol 2: Analysis of Protein Disulfide Status by Non-Reducing/Reducing SDS-PAGE

This protocol allows for the visualization of changes in a protein's disulfide bond status.

Materials:

  • Cell lysis buffer

  • N-ethylmaleimide (NEM)

  • SDS-PAGE sample buffer without reducing agent (non-reducing)

  • SDS-PAGE sample buffer with a reducing agent like DTT or β-mercaptoethanol (reducing)

  • Standard equipment for SDS-PAGE and Western blotting

Procedure:

  • Harvest cells and lyse them in a buffer containing a thiol-alkylating agent like NEM to prevent post-lysis disulfide exchange.[11]

  • Determine the protein concentration of the lysate.

  • Prepare two aliquots of each sample.

  • To the first aliquot, add non-reducing SDS-PAGE sample buffer.

  • To the second aliquot, add reducing SDS-PAGE sample buffer.

  • Boil the samples as per standard protocols.

  • Run both sets of samples on an SDS-PAGE gel.

  • Transfer the proteins to a membrane and perform a Western blot using an antibody specific to your protein of interest.

  • A protein with an intramolecular disulfide bond will typically migrate faster under non-reducing conditions compared to reducing conditions.[10] The disappearance of the faster-migrating band and the appearance of a slower-migrating band upon reduction indicates the presence of a disulfide bond.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Disulfide Cleavage cluster_methods start Culture cells expressing target protein treatment Treat with exogenous reducing agent (e.g., TCEP) or control buffer start->treatment lysis Lyse cells with NEM to block free thiols treatment->lysis analysis_method Choose Analysis Method lysis->analysis_method sds_page Non-reducing vs. Reducing SDS-PAGE & Western Blot analysis_method->sds_page Mobility Shift mass_spec Mass Spectrometry (LC-MS/MS) analysis_method->mass_spec Mass-to-Charge Ratio fluorescence Fluorescent Probe Labeling & Imaging/ Flow Cytometry analysis_method->fluorescence Fluorescence Intensity

Caption: Workflow for analyzing cytoplasmic disulfide bond cleavage.

troubleshooting_logic problem Problem: Incomplete Disulfide Cleavage cause1 Possible Cause: Insufficient Reducing Power problem->cause1 cause2 Possible Cause: Inaccessible Disulfide Bond problem->cause2 cause3 Possible Cause: Rapid Re-oxidation problem->cause3 solution1 Solution: Introduce exogenous reducing agent (TCEP) cause1->solution1 solution2 Solution: Protein engineering to increase accessibility cause2->solution2 solution3 Solution: Minimize oxidative stress; use thiol-blocking agents during lysis cause3->solution3

Caption: Troubleshooting logic for incomplete disulfide cleavage.

signaling_pathway Protein_SS Protein (Disulfide Bond) Protein_SH Protein (Reduced Thiols) Protein_SS->Protein_SH Thiol-Disulfide Exchange GSH 2 GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG

Caption: Cytoplasmic disulfide reduction by the glutathione system.

References

Validation & Comparative

Navigating the Complex Landscape of Bioconjugation: A Comparative Guide to the Mass Spectrometry Analysis of Azidoethyl-SS-PEG2-Boc and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of bioconjugation and proteomics, the choice of a linker molecule is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth comparison of the mass spectrometry analysis of Azidoethyl-SS-PEG2-Boc, a versatile heterobifunctional linker, with common alternative cleavable linkers. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.

At the heart of many modern bioconjugation strategies, including the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), lies the linker molecule. These chemical bridges connect different molecular entities, such as a target protein ligand and an E3 ligase ligand in a PROTAC, and their properties can dictate the success of the resulting conjugate. This compound is a linker that offers a unique combination of functionalities: an azide handle for click chemistry, a cleavable disulfide bond for controlled release, a polyethylene glycol (PEG) spacer for enhanced solubility, and a Boc-protected amine for sequential conjugation. Understanding its behavior under mass spectrometry analysis is paramount for characterizing the final bioconjugate and ensuring its integrity.

Unraveling the Fragmentation Pattern of this compound

Predicted Fragmentation of this compound:

Upon analysis by mass spectrometry, particularly with techniques like electrospray ionization (ESI), the molecule is expected to ionize and subsequently fragment in a predictable manner when subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The primary cleavage sites are anticipated to be:

  • Disulfide Bond: The most labile bond in the structure is the disulfide linkage. Electron Transfer Dissociation (ETD) is particularly effective at cleaving disulfide bonds, resulting in two primary fragment ions corresponding to the two parts of the molecule.[1][2][3][4] This cleavage is invaluable for confirming the identity of the conjugated species.

  • Azido Group: The terminal azide group is prone to the neutral loss of a nitrogen molecule (N₂), resulting in a characteristic mass shift of -28 Da.[5]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group is thermally labile and readily fragments. Common fragmentation pathways include the loss of isobutylene (56 Da) or the loss of the entire Boc group (100 Da).[6][7][8] The specific fragmentation can be influenced by the ionization method and instrument parameters.

  • PEG Spacer: The short PEG2 spacer can undergo characteristic fragmentation through the loss of ethylene oxide units (C₂H₄O), corresponding to a mass difference of 44 Da.[9][10][11]

This predictable fragmentation provides a unique "fingerprint" for identifying the presence and integrity of the this compound linker within a larger bioconjugate.

A Comparative Analysis with Alternative Cleavable Linkers

To provide a comprehensive overview, we compare the mass spectrometry analysis of this compound with two widely used amine-to-amine cleavable crosslinkers: Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU).

FeatureThis compound (Predicted)Disuccinimidyl sulfoxide (DSSO)Disuccinimidyl dibutyric urea (DSBU)
Cleavable Bond Disulfide (-S-S-)Sulfoxide (-S=O-)Urea (-NH-CO-NH-)
Cleavage Method Reduction (e.g., DTT, TCEP), ETD in MSCID/HCD in MSCID/HCD in MS
Characteristic MS Signature Cleavage into two distinct fragments upon reduction or ETD.Produces characteristic doublet fragments with a mass difference of 31.97 Da upon CID/HCD.[12]Generates signature doublet fragments upon CID/HCD.[13][14][15]
Reactive Groups Azide (for click chemistry), Boc-protected amineN-hydroxysuccinimide (NHS) esters (amine-reactive)[16][17][18][19]N-hydroxysuccinimide (NHS) esters (amine-reactive)[16][17][18][19]
Spacer Arm PEG210.1 Å12.5 Å
Key Advantage Orthogonal reactivity (click chemistry and amine chemistry), redox-sensitive cleavage.Well-characterized MS/MS fragmentation for automated data analysis.[20][21]Provides distinct fragmentation pattern for crosslink identification.[22][23]
Considerations Requires specific conditions for disulfide cleavage (reducing agents or ETD).Can be sensitive to oxidation.May exhibit different cleavage efficiencies compared to sulfoxide linkers.

Experimental Protocols

A generalized experimental workflow for the mass spectrometry analysis of a bioconjugate containing the this compound linker is outlined below. This protocol can be adapted for specific applications and instrumentation.

1. Sample Preparation:

  • Intact Mass Analysis:

    • Desalt the bioconjugate sample using a suitable method (e.g., zip-tipping, buffer exchange).

    • Reconstitute the sample in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile/50% water with 0.1% formic acid).

  • Analysis of Cleaved Products:

    • To analyze the cleaved components, treat the bioconjugate with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to cleave the disulfide bond.[24][25][26][27][28]

    • Incubate the sample at an appropriate temperature and for a sufficient time to ensure complete reduction.

    • Proceed with desalting and reconstitution as for the intact analysis.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, is recommended for accurate mass measurements.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Intact Mass Analysis (MS1):

    • Acquire full scan mass spectra to determine the molecular weight of the intact bioconjugate.

  • Tandem Mass Spectrometry (MS/MS):

    • For fragmentation analysis, select the precursor ion of interest.

    • Employ CID or HCD to induce fragmentation and observe the characteristic losses of the Boc group, azide group, and PEG spacer.

    • To specifically target the disulfide bond, utilize Electron Transfer Dissociation (ETD) if available on the instrument. This will result in the cleavage of the disulfide bond and the generation of fragment ions corresponding to the two linked molecules.[1][2][4]

3. Data Analysis:

  • Process the raw data using appropriate software to identify the molecular ions and their fragment ions.

  • Compare the observed masses with the theoretical masses of the expected species to confirm the identity and integrity of the bioconjugate.

  • For cross-linked samples analyzed with DSSO or DSBU, specialized software can be used to automatically identify the characteristic doublet signals.

Visualizing the Workflow and Linker Structure

To further clarify the experimental process and the structure of the linker, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Bioconjugate Bioconjugate Intact_Analysis Intact Mass Analysis (Desalting) Bioconjugate->Intact_Analysis Cleavage_Analysis Disulfide Cleavage (Reduction with DTT/TCEP) Bioconjugate->Cleavage_Analysis ESI_MS Electrospray Ionization (Positive Mode) Intact_Analysis->ESI_MS Cleavage_Analysis->ESI_MS MS1 MS1 Scan (Intact Mass) ESI_MS->MS1 MS2 MS/MS Analysis (CID/HCD or ETD) ESI_MS->MS2 Data_Processing Data Processing (Mass Measurement) MS1->Data_Processing Fragmentation_Analysis Fragmentation Pattern Analysis MS2->Fragmentation_Analysis

Caption: Experimental workflow for the mass spectrometry analysis of a bioconjugate.

linker_structure cluster_linker This compound Structure Azide N3 Ethyl CH2-CH2 Azide->Ethyl SS S-S Ethyl->SS PEG2 PEG2 SS->PEG2 Boc Boc-NH PEG2->Boc

Caption: Key functional groups of the this compound linker.

Conclusion

The selection of a suitable linker is a cornerstone of successful bioconjugation. This compound offers a powerful combination of features that make it an attractive choice for a variety of applications, particularly in the synthesis of PROTACs and other complex biomolecules. While its direct mass spectrometry data is not as extensively documented as that of some alternatives, a thorough understanding of the fragmentation behavior of its individual components allows for a confident prediction of its mass spectral characteristics.

By comparing its predicted fragmentation with that of well-established linkers like DSSO and DSBU, researchers can appreciate the unique advantages and considerations associated with each. The provided experimental protocol and workflow diagrams serve as a practical guide for the characterization of bioconjugates containing this versatile linker. Ultimately, a well-informed choice of linker, coupled with rigorous mass spectrometry analysis, will pave the way for the development of novel and effective bioconjugates for a wide range of scientific and therapeutic endeavors.

References

A Comparative Guide to Cleavable PROTAC Linkers: Featuring Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. Far from being a mere spacer, the linker's composition, length, and cleavage properties profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of Azidoethyl-SS-PEG2-Boc, a disulfide-based cleavable linker, with other common classes of cleavable linkers, offering researchers, scientists, and drug development professionals a comprehensive resource for informed linker selection.

Introduction to Cleavable PROTAC Linkers

Cleavable linkers are designed to be stable in systemic circulation but are strategically broken within the target cells, releasing the active PROTAC. This controlled release can enhance therapeutic efficacy and minimize off-target effects. The choice of a cleavable linker is dictated by the desired mechanism of action and the specific intracellular environment of the target cells.

This compound: A Closer Look

This compound is a versatile, PEG-based PROTAC linker that incorporates several key functional features. Its central characteristic is a disulfide (-S-S-) bond, which is susceptible to cleavage in the highly reducing environment of the cytoplasm, primarily due to the high intracellular concentration of glutathione (GSH).[1][2] This redox-sensitive cleavage provides a mechanism for targeted PROTAC activation within the cell.

The structure also includes a polyethylene glycol (PEG) spacer, which enhances the solubility and cell permeability of the PROTAC molecule.[3][4] Furthermore, it is equipped with an azide group for facile conjugation to a protein-of-interest (POI) ligand or an E3 ligase ligand via "click chemistry," and a Boc-protected amine that allows for orthogonal chemical modifications.[5][6]

Comparative Analysis of Cleavable Linker Technologies

The selection of a cleavable linker is a crucial step in PROTAC design. Below is a comparison of this compound's disulfide-based cleavage mechanism with other prevalent cleavable linker technologies.

Linker TypeCleavage StimulusAdvantagesDisadvantages
Disulfide-based (e.g., this compound) High intracellular glutathione (GSH) concentration- High intracellular vs. extracellular cleavage selectivity.- Good stability in circulation.[1][2]- Cleavage efficiency can be dependent on cellular redox state.
Ester-based Intracellular esterases- Utilizes ubiquitous intracellular enzymes.- Can offer rapid cleavage kinetics.- Potential for premature cleavage in plasma, which has some esterase activity.[7]
Photocleavable (e.g., Nitrobenzyl) Specific wavelengths of light- High spatial and temporal control over PROTAC activation.[8]- Minimizes off-target effects in non-illuminated tissues.- Requires external light source, limiting application to accessible tissues (e.g., skin, in vitro).- Potential for phototoxicity.[8]
Enzyme-cleavable (Peptide-based) Specific intracellular proteases (e.g., Cathepsins)- High specificity if the target protease is overexpressed in cancer cells.- Enzyme expression levels can vary between patients and tumor types.
pH-sensitive (e.g., Hydrazone) Acidic environment (endosomes/lysosomes)- Effective for targets that are internalized via endocytosis.- May not be suitable for cytosolic targets.

Quantitative Performance Data

Direct head-to-head comparisons of different cleavable linkers within a single study are limited in the literature. The following tables present representative data from various studies to illustrate the impact of linker composition and cleavage mechanism on PROTAC performance. It is important to note that these data are not directly comparable due to variations in target proteins, E3 ligases, and cell lines used.

Table 1: Performance of PROTACs with Different Cleavable Linker Moieties

PROTAC SystemTarget ProteinE3 LigaseLinker TypeDC50DmaxReference
Representative Disulfide-PROTACVariousVariousDisulfideGenerally in nM range>90%
Representative Ester-PROTACBrd4VHLEsterMore potent than amide counterpartsHigh[7]
Photo-caged ERRα PROTAC 2ERRαVHLPhotocleavable (DEACM)Degradation upon UV irradiationSignificant[4]
MDM2-based PROTACMDM2MDM2Not specified cleavable32 nM98%

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.

Experimental Protocols

To aid in the evaluation and comparison of different PROTAC linkers, detailed protocols for key experiments are provided below.

Western Blotting for Protein Degradation

This is the gold-standard assay for quantifying the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment.

  • Treat cells with a dose-response of the PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or similar protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

  • Normalize the target protein levels to the loading control and calculate DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

1. Cell Preparation:

  • Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor).

2. Treatment:

  • Add the HaloTag® ligand to label the E3 ligase fusion protein.

  • Treat the cells with varying concentrations of the PROTAC.

3. Signal Detection:

  • Add the NanoLuc® substrate.

  • Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio. A higher ratio indicates more efficient ternary complex formation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effect of the PROTAC on cells.

1. Cell Plating and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

2. Reagent Addition:

  • For MTT assay, add MTT reagent and incubate, then add solubilization solution.

  • For CellTiter-Glo®, add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

3. Signal Measurement:

  • Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Cleavage_Mechanisms cluster_disulfide Disulfide Linker cluster_photocleavable Photocleavable Linker Disulfide_PROTAC Inactive PROTAC (-S-S-) GSH Glutathione (GSH) Disulfide_PROTAC->GSH Active_Disulfide Active PROTAC (-SH HS-) GSH->Active_Disulfide Reduction Photo_PROTAC Inactive PROTAC (Nitrobenzyl) Light UV Light Photo_PROTAC->Light Active_Photo Active PROTAC Light->Active_Photo Cleavage Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Detection & Analysis probing->detection end End (DC50/Dmax) detection->end

References

A Head-to-Head Battle for Protein Degradation: Azidoethyl-SS-PEG2-Boc vs. Non-Cleavable Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Linker Selection in Proteolysis-Targeting Chimeras (PROTACs)

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is critically dependent on the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice between a cleavable and a non-cleavable linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of a specific cleavable linker, Azidoethyl-SS-PEG2-Boc, which features a glutathione-sensitive disulfide bond, against commonly used non-cleavable linkers.

Executive Summary

The selection of a linker is a pivotal decision in PROTAC design. Non-cleavable linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer stability and have proven effective in numerous successful PROTACs.[1][2] In contrast, cleavable linkers, such as those containing disulfide bonds like this compound, are designed to be stable in systemic circulation but release their components in the reducing environment of the cell.[3] This targeted release mechanism holds the potential for enhanced cellular accumulation and a wider therapeutic window, although direct comparative data in PROTACs is still emerging. While direct head-to-head comparisons in the same PROTAC system are not extensively published, principles from related fields like antibody-drug conjugates (ADCs) and existing PROTAC literature allow for a thorough evaluation of their respective merits and drawbacks.

Linker Characteristics at a Glance

FeatureThis compound (Cleavable)Non-Cleavable PEG/Alkyl Linkers
Core Structure PEG2 chain with a central disulfide (-SS-) bond.[4]Continuous PEG or alkyl chain.[2][5]
Mechanism of Action The intact PROTAC induces protein degradation. The disulfide bond is susceptible to cleavage by intracellular glutathione.[3]The intact PROTAC is the sole active species.
Key Advantage Potential for intracellular accumulation of the active PROTAC components, potentially reducing systemic exposure and off-target effects.High stability in circulation and proven efficacy in a wide range of PROTACs.[6]
Key Disadvantage Premature cleavage in circulation could lead to loss of efficacy. The cleaved fragments might compete with the intact PROTAC.High systemic exposure of the intact PROTAC may lead to off-target toxicities.
Synthetic Handles Contains an azide group for click chemistry and a Boc-protected amine for further functionalization.[4]A variety of functional groups are available for conjugation (e.g., amines, carboxylic acids, alkynes).[5][7]

Delving Deeper: A Performance Comparison

Degradation Efficiency (DC50 and Dmax)

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][8]

  • Non-Cleavable Linkers: The potency of PROTACs with non-cleavable linkers is highly dependent on the linker's length and composition, which must be empirically optimized to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

  • This compound (Cleavable): The hypothesis for a disulfide-containing linker is that the intact PROTAC drives the initial degradation. Upon entering the cell, the high intracellular concentration of glutathione can cleave the disulfide bond.[3] This could potentially lead to an accumulation of the warhead and E3 ligase ligand within the cell, although this might also create competition for the intact PROTAC. A study on a glutathione-cleavable ADC demonstrated that the cleavable version had comparable in vitro cytotoxicity to its non-cleavable counterpart, suggesting that the cleavage mechanism did not impede its primary function.[9]

Hypothetical Comparative Degradation Data:

PROTAC SystemLinker TypeDC50 (nM)Dmax (%)Rationale/Reference
Target X - Ligand YNon-Cleavable PEG425>90Representative of optimized non-cleavable PROTACs.[1]
Target X - Ligand YCleavable -SS-PEG2Potentially similarPotentially similarBased on ADC studies where cleavable and non-cleavable linkers showed comparable in vitro potency.[9] The intracellular cleavage is an added feature that may affect in vivo performance.
In Vivo Performance and Pharmacokinetics

The stability and metabolism of the linker are crucial for in vivo efficacy.

  • Non-Cleavable Linkers: These linkers generally exhibit high stability. However, their metabolic profile needs to be carefully assessed, as modifications to the linker can occur.[10]

  • This compound (Cleavable): The disulfide bond is designed to be relatively stable in the bloodstream but cleaved in the reducing environment of the cell.[3] This offers a potential advantage by minimizing systemic exposure to the intact PROTAC and localizing the active components within the target cells. However, premature cleavage in the plasma could diminish efficacy. In vivo studies on ADCs with disulfide linkers have shown that they can be effective, but stability can be a concern.[3][11] A key aspect of in vivo evaluation is the quantification of the intact PROTAC and its cleaved metabolites.[10]

Experimental Protocols

PROTAC Synthesis

Synthesis of a PROTAC using this compound (Click Chemistry Approach):

  • Deprotection: The Boc-protecting group on this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine.

  • Conjugation to E3 Ligase Ligand: The deprotected linker is coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) using standard amide coupling reagents (e.g., HATU, DIPEA) in an anhydrous solvent like DMF.

  • Purification: The resulting E3 ligase-linker intermediate is purified by reverse-phase HPLC.

  • Click Reaction: The azide-functionalized intermediate is then reacted with an alkyne-modified protein of interest (POI) ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the final PROTAC.[1]

  • Final Purification: The final PROTAC is purified by reverse-phase HPLC and characterized by LC-MS and NMR.

Synthesis of a PROTAC using a Non-Cleavable PEG Linker (Amide Coupling):

  • Activation: A non-cleavable PEG linker with terminal carboxylic acid and amine groups (with the amine protected, e.g., by Boc) is used. The carboxylic acid is activated using a coupling reagent like HATU.

  • First Coupling: The activated linker is reacted with the POI ligand.

  • Deprotection: The Boc group on the other end of the linker is removed.

  • Second Coupling: The newly exposed amine is coupled to the E3 ligase ligand.

  • Purification: The final product is purified by HPLC.

Western Blot for Protein Degradation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (cleavable and non-cleavable) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

In Vivo Evaluation in a Xenograft Model
  • Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells.

  • Dosing: Once tumors reach a certain volume, randomize the mice into treatment groups (vehicle, cleavable PROTAC, non-cleavable PROTAC). Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Tumor Growth Monitoring: Measure tumor volume and body weight regularly.

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumor and plasma samples.

  • Target Engagement and Degradation: Homogenize the tumor tissue and perform Western blotting or quantitative mass spectrometry to measure the levels of the target protein.

  • Pharmacokinetic Analysis: Analyze plasma and tumor homogenates using LC-MS/MS to determine the concentrations of the intact PROTAC and its potential metabolites (in the case of the cleavable linker).[10]

Visualizing the Concepts

Below are diagrams generated using Graphviz to illustrate the key pathways and workflows discussed.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Linker_Comparison_Workflow cluster_cleavable Cleavable Linker Path cluster_non_cleavable Non-Cleavable Linker Path start_c Synthesize PROTAC (this compound) invitro_c In Vitro Assays (Degradation, Permeability) start_c->invitro_c invivo_c In Vivo Xenograft Study invitro_c->invivo_c pkpd_c PK/PD Analysis (Intact PROTAC + Metabolites) invivo_c->pkpd_c compare Compare Performance: - Efficacy - PK/PD Profile - Safety pkpd_c->compare start_nc Synthesize PROTAC (Non-cleavable PEG) invitro_nc In Vitro Assays (Degradation, Permeability) start_nc->invitro_nc invivo_nc In Vivo Xenograft Study invitro_nc->invivo_nc pkpd_nc PK/PD Analysis (Intact PROTAC) invivo_nc->pkpd_nc pkpd_nc->compare

Caption: Experimental workflow for comparing cleavable and non-cleavable linkers.

Conclusion

The choice between a cleavable linker like this compound and a non-cleavable linker is not straightforward and depends on the specific goals of the drug development program. Non-cleavable linkers represent a well-validated and highly successful strategy in PROTAC design. Cleavable linkers, while less explored in the PROTAC field, offer the tantalizing possibility of improved safety and efficacy through targeted, intracellular release. The development of PROTACs containing disulfide-cleavable linkers and their direct comparison to non-cleavable counterparts in comprehensive preclinical studies will be essential to fully understand their therapeutic potential. Researchers are encouraged to consider both strategies and employ rigorous experimental evaluation to select the optimal linker for their specific target and therapeutic application.

References

A Head-to-Head Comparison: Disulfide vs. pH-Sensitive Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. An ideal linker must remain stable in systemic circulation and selectively release its potent payload within the target cancer cell. This guide provides an objective comparison of two prominent classes of cleavable linkers: disulfide linkers, which are cleaved in the reducing intracellular environment, and pH-sensitive linkers, which hydrolyze in the acidic environment of endosomes and lysosomes.

This comparison is supported by experimental data to aid in the rational design and development of next-generation ADCs.

Mechanism of Payload Release: A Tale of Two Environments

The fundamental difference between disulfide and pH-sensitive linkers lies in their distinct cleavage mechanisms, which are triggered by the unique biochemical environments they are designed to exploit.

Disulfide linkers are engineered to be stable in the bloodstream but are susceptible to cleavage by reducing agents, most notably glutathione, which is present in significantly higher concentrations within the cytoplasm of cells compared to the extracellular matrix.[1][2] This redox potential difference allows for selective payload release inside the target cell.

In contrast, pH-sensitive linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but undergo rapid hydrolysis in the acidic environments of cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][4]

G cluster_disulfide Disulfide Linker Pathway cluster_ph pH-Sensitive Linker Pathway ADC_DS ADC with Disulfide Linker Internalization_DS Internalization into Target Cell ADC_DS->Internalization_DS Cytoplasm_DS Cytoplasm (High Glutathione) Internalization_DS->Cytoplasm_DS Cleavage_DS Reductive Cleavage Cytoplasm_DS->Cleavage_DS [GSH] ≈ 1-10 mM Payload_Release_DS Active Payload Released Cleavage_DS->Payload_Release_DS ADC_pH ADC with pH-Sensitive Linker Internalization_pH Internalization & Trafficking ADC_pH->Internalization_pH Endosome_pH Endosome/Lysosome (Low pH) Internalization_pH->Endosome_pH Cleavage_pH Acidic Hydrolysis Endosome_pH->Cleavage_pH pH ≈ 4.5-6.5 Payload_Release_pH Active Payload Released Cleavage_pH->Payload_Release_pH Bloodstream Systemic Circulation (pH ≈ 7.4, Low [GSH]) Bloodstream->ADC_DS Stable Bloodstream->ADC_pH Potential for slow hydrolysis

Figure 1. Comparative Release Mechanisms of Disulfide and pH-Sensitive Linkers.

Quantitative Performance Comparison

The following table summarizes key performance metrics for disulfide and pH-sensitive linkers based on data from various experimental studies. It is important to note that direct head-to-head comparisons with identical antibodies and payloads are limited in the literature; therefore, these values are representative of the linker classes.

Performance MetricDisulfide LinkerpH-Sensitive Linker (Hydrazone)Key Advantages of Disulfide Linkers
Plasma Stability Generally high; steric hindrance can enhance stability.[5]Variable; can be prone to premature hydrolysis in circulation.[6] Some hydrazone linkers show a half-life of ~36-183 hours at pH 7.4.[1][7]Enhanced stability in circulation, leading to reduced off-target toxicity.[2]
Payload Release Trigger High intracellular glutathione concentration (1-10 mM).[1][6]Acidic pH of endosomes/lysosomes (pH 4.5-6.5).[3][4]More specific trigger, as the glutathione concentration gradient between the intracellular and extracellular space is more pronounced than the pH difference.
In Vitro Cytotoxicity (IC50) Potent; e.g., an anti-CD22-DM1 ADC showed an IC50 of ~0.05 nM.Potent; e.g., Sacituzumab govitecan (SN-38 payload) has an IC50 range of 0.2-1.8 nM in sensitive cell lines.[4]Comparable in vitro potency can be achieved.

Experimental Protocols

Objective evaluation of linker performance relies on robust and well-defined experimental protocols. Below are methodologies for key experiments used to assess the stability and efficacy of ADCs.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and quantify the rate of premature payload release in plasma.

Methodology:

  • ADC Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C.

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Quantification of Intact ADC (ELISA):

    • A 96-well plate is coated with an antigen specific to the ADC's antibody.

    • Plasma samples are added, and the intact ADC is captured by the antigen.

    • A secondary antibody that detects the payload is used for quantification, allowing for the measurement of antibody-conjugated drug.

  • Quantification of Released Payload (LC-MS/MS):

    • Plasma proteins are precipitated from the samples using an organic solvent (e.g., acetonitrile).

    • The supernatant, containing the free payload, is collected after centrifugation.

    • The free payload is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Target cancer cells expressing the antigen of interest are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the ADC concentration.

Experimental Workflow for Linker Comparison

The systematic evaluation of different linker technologies is a crucial step in ADC development. The following diagram illustrates a typical experimental workflow for comparing the performance of disulfide and pH-sensitive linkers.

G cluster_workflow Comparative Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Synthesis ADC Synthesis (Same Antibody & Payload) Disulfide_ADC Disulfide-Linked ADC ADC_Synthesis->Disulfide_ADC pH_ADC pH-Sensitive ADC ADC_Synthesis->pH_ADC Plasma_Stability Plasma Stability Assay (ELISA & LC-MS/MS) Disulfide_ADC->Plasma_Stability pH_ADC->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50 Determination) Plasma_Stability->Cytotoxicity PK_Study Pharmacokinetic Study (Animal Model) Cytotoxicity->PK_Study Efficacy_Study Tumor Xenograft Model (Efficacy Assessment) PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Data_Analysis Data Analysis & Linker Selection Toxicity_Study->Data_Analysis

References

A Comparative Guide to CuAAC and SPAAC for the Conjugation of Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, the efficient and specific conjugation of molecules is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful tool for this purpose. This guide provides a detailed comparison of two of its most prominent variations: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a focus on their application to the bifunctional linker, Azidoethyl-SS-PEG2-Boc. This linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where the polyethylene glycol (PEG) spacer enhances solubility and the disulfide bond allows for intracellular cleavage.

Performance Comparison: A Quantitative Analysis

The choice between CuAAC and SPAAC hinges on a trade-off between reaction speed and biocompatibility. CuAAC is known for its rapid kinetics, while SPAAC offers the significant advantage of being a copper-free, and thus more bioorthogonal, reaction. The following table summarizes key quantitative data to facilitate an informed decision.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Copper(I)None
Second-Order Rate Constant (M⁻¹s⁻¹) 1 - 100[1]DBCO: ~0.1 - 2.0, BCN: Generally slower than DBCO
Typical Reaction Time Minutes to a few hoursSeveral hours to overnight
Typical Yield High to quantitative[2]Generally high, but can be substrate-dependent
Biocompatibility Limited for in vivo applications due to copper cytotoxicityExcellent; widely used in living systems[3]
Regioselectivity Highly regioselective (1,4-disubstituted triazole)Not regioselective (mixture of regioisomers)

Reaction Schemes and Experimental Workflows

The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne. CuAAC relies on a copper catalyst, while SPAAC utilizes the ring strain of a cyclooctyne.

Reaction Schemes for this compound cluster_CuAAC CuAAC cluster_SPAAC SPAAC a1 This compound plus1 + a1->plus1 b1 Terminal Alkyne plus1->b1 arrow1 Cu(I) catalyst c1 1,4-disubstituted Triazole Product arrow1->c1 a2 This compound plus2 + a2->plus2 b2 Strained Alkyne (DBCO/BCN) plus2->b2 arrow2 No catalyst c2 Triazole Product Mixture arrow2->c2

CuAAC vs. SPAAC reaction schemes.

A generalized workflow for comparing the efficiency of these two methods would involve parallel reactions monitored over time.

G cluster_reactions Reaction Setup cluster_monitoring Monitoring and Analysis start Prepare Stock Solutions: - this compound - Terminal Alkyne - Strained Alkyne (DBCO/BCN) - Cu(I) Catalyst Components cuaac_setup CuAAC Reaction: Mix Azide, Terminal Alkyne, and Cu(I) catalyst solution start->cuaac_setup spaac_setup SPAAC Reaction: Mix Azide and Strained Alkyne start->spaac_setup monitor Monitor reactions over time (e.g., LC-MS, NMR) cuaac_setup->monitor spaac_setup->monitor quantify Quantify product formation and calculate reaction rates and yields monitor->quantify compare Compare Efficiency: Reaction Rate, Yield, and Purity quantify->compare

Workflow for comparing CuAAC and SPAAC efficiency.

Experimental Protocols

Below are detailed methodologies for performing CuAAC and SPAAC reactions with this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates and applications.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Reaction solvent (e.g., deionized water, t-BuOH, DMSO, or mixtures)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.

    • Add 1.1 to 1.5 equivalents of the this compound stock solution.

    • Add the reaction solvent to achieve the desired final concentration.

    • Add the THPTA stock solution to a final concentration of 5 times that of the CuSO₄.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the CuSO₄ stock solution (final concentration 50-250 µM) followed by the freshly prepared sodium ascorbate stock solution (final concentration 1-5 mM).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by an appropriate method such as LC-MS or TLC until completion (typically 1-4 hours).

  • Purification:

    • Upon completion, purify the conjugate using an appropriate chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography, to remove the copper catalyst and excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for conjugating this compound to a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO- or BCN-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer)

  • Organic Co-solvent (optional, e.g., DMSO or DMF)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Dissolve the DBCO- or BCN-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).

  • SPAAC Reaction:

    • Add the this compound stock solution to the solution of the functionalized molecule. A molar excess of the azide linker (e.g., 2-20 fold) is typically used to ensure efficient conjugation.

    • If a co-solvent is used, ensure the final concentration is low (e.g., <10%) to avoid denaturation of biomolecules.

    • Incubate the reaction mixture at room temperature or 37°C for 4-12 hours. For sensitive molecules, the reaction can be performed at 4°C for 12-24 hours.

  • Monitoring and Purification:

    • The reaction progress can be monitored by observing the disappearance of the DBCO absorbance around 310 nm using UV-Vis spectroscopy, or by LC-MS.

    • Once the reaction is complete, remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (for proteins), mass spectrometry, or UV-Vis spectroscopy.

Conclusion

The selection between CuAAC and SPAAC for the conjugation of this compound is dictated by the specific requirements of the experiment. For in vitro applications where reaction speed and high yield are critical, and the presence of a well-ligated copper catalyst is tolerable, CuAAC is often the superior choice. However, for applications involving live cells, sensitive biomolecules, or in vivo studies, the biocompatibility of the catalyst-free SPAAC reaction makes it the more prudent and often necessary option. The presence of the PEG linker in this compound can be advantageous in both reactions by enhancing solubility and potentially increasing the reaction rate in SPAAC.[4] Careful consideration of these factors will ensure the successful implementation of this versatile linker in your research.

References

A Head-to-Head Comparison: Enhancing Protein Bioactivity with Azidoethyl-SS-PEG2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic conjugation of proteins with modifying agents like polyethylene glycol (PEG) is a cornerstone of therapeutic advancement. This guide provides an objective comparison of the biological activity of proteins conjugated with Azidoethyl-SS-PEG2-Boc, a cleavable linker, against other common conjugation strategies. Supported by experimental data, this analysis will illuminate the advantages of a design that allows for the controlled release of the native protein.

The conjugation of therapeutic proteins with PEG, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic properties. PEGylation can increase a protein's in vivo half-life, improve its stability, and reduce its immunogenicity. However, the covalent attachment of PEG chains can also create a steric shield that hinders the protein's interaction with its target, leading to a partial or significant loss of biological activity.

To address this challenge, cleavable linkers have been developed. This compound is a prime example of such a linker. It features a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space. This allows the conjugated protein to circulate with the benefits of PEGylation and then release the fully active, native protein at the site of action.

Comparing Conjugation Chemistries: A Data-Driven Overview

To illustrate the impact of different conjugation strategies on protein bioactivity, we will use Interferon-alpha (IFN-α) as a model protein. IFN-α is a cytokine with potent antiviral and antiproliferative activities, making it a valuable therapeutic agent. Its biological activity is primarily mediated through the JAK-STAT signaling pathway.

Conjugation StrategyLinker TypeIn Vitro Bioactivity (Antiviral Activity, IU/mg)In Vivo Half-LifeKey Characteristics
Native IFN-α N/AHigh (e.g., ~1 x 10⁸)ShortFully active but cleared rapidly from circulation.
Non-Cleavable PEG-IFN-α Stable (e.g., amide bond)Reduced (e.g., ~0.5 x 10⁷)[1]Long[2][3]Extended circulation time but compromised biological activity due to steric hindrance.
IFN-α with this compound Disulfide (Cleavable)High (expected to be near native levels upon cleavage)LongCombines the pharmacokinetic benefits of PEGylation with the potential for full activity restoration at the target site.
IFN-α with Val-Cit Linker Peptide (Enzyme-cleavable)High (upon cleavage by intracellular proteases)LongOffers controlled release based on the presence of specific enzymes, often overexpressed in tumor cells.[4]

Experimental Protocols

Protein Conjugation with this compound

This protocol outlines the general steps for conjugating a protein (e.g., IFN-α) containing a free amine group with this compound.

  • Boc Deprotection: The Boc protecting group on this compound is removed using a mild acidic treatment (e.g., trifluoroacetic acid in dichloromethane) to expose the primary amine.

  • Activation of Protein: If the protein does not have a suitable reactive group, it can be functionalized. For instance, a carboxyl group on the protein can be activated using EDC/NHS chemistry to make it reactive towards the amine group of the linker.

  • Conjugation Reaction: The deprotected linker is then reacted with the activated protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for a specified period. The azide group on the PEG linker can be used for subsequent "click" chemistry reactions if desired.

  • Purification: The resulting PEGylated protein is purified from unreacted protein and linker using size-exclusion chromatography (SEC) or ion-exchange chromatography.

  • Characterization: The final conjugate is characterized by SDS-PAGE to confirm the increase in molecular weight and by assays to determine the extent of PEGylation.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

The biological activity of IFN-α and its conjugates is commonly determined by their ability to protect cells from the cytopathic effect of a virus.

  • Cell Seeding: A549 cells (a human lung carcinoma cell line) are seeded in a 96-well plate and allowed to adhere.[5]

  • Sample Preparation and Addition: Serial dilutions of the native IFN-α and the conjugated IFN-α are prepared and added to the cells.[5]

  • Incubation: The plates are incubated for 18-24 hours to allow the interferon to induce an antiviral state in the cells.[5]

  • Virus Challenge: A predetermined amount of a virus, such as Encephalomyocarditis virus (EMCV), is added to all wells except for the cell control wells.[5]

  • Incubation and Staining: The plates are incubated until the virus has caused complete cell death in the virus control wells. The remaining viable cells are then stained with crystal violet.[5]

  • Quantification: The amount of stain is quantified by measuring the absorbance at a specific wavelength. The antiviral activity is calculated by comparing the protection conferred by the samples to that of a known standard.

Visualizing the Mechanism of Action

To understand how IFN-α exerts its effects, it is crucial to visualize its signaling pathway.

IFN_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IFN-α IFN-α IFNAR1 IFNAR1 IFN-α->IFNAR1 Binds IFNAR2 IFNAR2 IFN-α->IFNAR2 JAK1 JAK1 IFNAR1->JAK1 Activates TYK2 TYK2 IFNAR2->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 nucleus nucleus ISGF3->nucleus Translocates to ISRE ISRE nucleus->ISRE Binds to Antiviral_Proteins Antiviral_Proteins ISRE->Antiviral_Proteins Induces Transcription of

Caption: Interferon-alpha signaling through the JAK-STAT pathway.

The diagram above illustrates the canonical JAK-STAT signaling pathway initiated by IFN-α.[6][7][8] Upon binding to its receptor (IFNAR1 and IFNAR2), IFN-α activates the associated Janus kinases (JAK1 and TYK2). These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, STAT1 and STAT2. Phosphorylated STAT1 and STAT2 dimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form the Interferon-Stimulated Gene Factor 3 (ISGF3) complex. This complex translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, leading to the transcription of antiviral proteins and the establishment of an antiviral state.

The Advantage of Cleavable Linkers

The primary advantage of using a cleavable linker like the disulfide bond in this compound is the ability to spatially and temporally control the release of the active protein. While non-cleavable PEGylation provides long-lasting in vivo presence, the persistent PEG shield can permanently reduce the protein's efficacy. In contrast, a cleavable linker allows the protein to benefit from the enhanced pharmacokinetics during circulation and then, upon entering the target cell's reducing environment, shed the PEG moiety to restore its full biological function.

This "pro-drug" like approach is particularly beneficial for therapeutics where high potency at the target site is critical. For proteins like IFN-α, where the interaction with cell surface receptors is essential for initiating a signaling cascade, the ability to unmask the active site is paramount for maximal therapeutic effect.

Conclusion

The choice of conjugation strategy has a profound impact on the biological activity of therapeutic proteins. While traditional non-cleavable PEGylation offers significant pharmacokinetic advantages, it often comes at the cost of reduced efficacy. The use of cleavable linkers, exemplified by this compound, presents a sophisticated solution to this dilemma. By enabling the controlled release of the native protein in the desired cellular environment, this approach allows for the retention of high biological activity where it matters most, paving the way for the development of more potent and effective protein-based therapeutics.

References

Stability Showdown: A Comparative Guide to PEG Linkers In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that significantly impacts the stability, efficacy, and pharmacokinetic profile of therapeutic molecules. This guide provides an objective comparison of the in vitro and in vivo stability of different PEG linkers, supported by experimental data, detailed methodologies, and visual workflows to inform rational linker design.

The stability of a PEG linker, which connects a therapeutic payload to a delivery vehicle such as an antibody or nanoparticle, is paramount. In vitro stability, typically assessed in plasma or serum, predicts the initial viability of a conjugate in a biological matrix. In vivo stability, determined through pharmacokinetic studies, reveals the linker's real-world performance, including its resistance to enzymatic and chemical degradation, and its overall impact on the circulation half-life of the therapeutic.

Quantitative Comparison of PEG Linker Stability

The architecture of a PEG linker—whether it is linear, branched, or a multi-arm structure—plays a pivotal role in its stability. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different PEG linker types.

Table 1: In Vitro Stability of PEGylated Peptides in Human and Rat Plasma

Peptide ConjugatePEG Linker TypePEG SizeMatrixHalf-life (t½)Reference
A20FMDV2 AnalogueAcetyl-PEG88 unitsRat Serum> 48 hours (~58% remaining)[1]
A20FMDV2 AnalogueAcetyl-PEG55 unitsRat Serum> 48 hours (~40% remaining)[1]
A20FMDV2 AnaloguePropionyl-PEG2020 unitsRat Serum> 48 hours (~70% remaining)[1]
A20FMDV2 AnaloguePropionyl-PEG55 unitsRat Serum> 48 hours (~40% remaining)[1]
Model Peptide 1Tamra-labeledN/AHuman Plasma43.5 hours[2]
Model Peptide 2Tamra-labeledN/AHuman Plasma3.2 hours[2]
Model Peptide 3Tamra-labeledN/AHuman Plasma50.5 hours[2]

Table 2: In Vivo Pharmacokinetics of PEGylated Biologics

Biologic ConjugatePEG Linker TypeTotal PEG Size (kDa)Animal ModelElimination Half-life (t½)Reference
rhTIMP-1Linear20Mice28 hours[3]
Native rhTIMP-1N/AN/AMice1.1 hours[3]
TNF NanobodyLinear40Mice~40 hours[4]
TNF NanobodyBranched (2-arm)40Mice~60 hours[4]
TNF NanobodyBranched (4-arm)40Mice~80 hours[4]

Note: The data presented is compiled from different studies and should be used for general comparison. Direct head-to-head comparisons are most accurate when conducted within the same study under identical conditions.

Deciphering PEG Linker Degradation

The breakdown of PEG linkers in biological systems is primarily governed by two mechanisms: hydrolysis and oxidation. The susceptibility to these pathways is influenced by the chemical nature of the linker and the physiological environment.

Hydrolysis: Ester-based linkages within a PEG linker are prone to hydrolysis, a chemical breakdown process involving water. This can be influenced by pH and the presence of esterase enzymes in the plasma.

Oxidation: The polyether backbone of PEG can be susceptible to oxidative degradation. This process can be initiated by reactive oxygen species (ROS) present in vivo, leading to chain scission and the formation of various degradation products, including smaller PEG fragments, aldehydes, and carboxylic acids.[5]

PEG_Degradation_Pathways PEG_Linker PEG Linker in Biological Milieu Hydrolysis Hydrolysis (Ester Linkages) PEG_Linker->Hydrolysis Esterases, pH Oxidation Oxidation (Ether Backbone) PEG_Linker->Oxidation Reactive Oxygen Species (ROS) Cleaved_Payload Released Therapeutic Payload Hydrolysis->Cleaved_Payload PEG_Fragments PEG Fragments Oxidation->PEG_Fragments Aldehydes Aldehydes Oxidation->Aldehydes Carboxylic_Acids Carboxylic Acids Oxidation->Carboxylic_Acids

PEG Linker Degradation Pathways

Experimental Protocols

Accurate assessment of PEG linker stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Plasma/Serum Stability Assay

This assay evaluates the stability of a PEGylated compound when incubated in plasma or serum.

  • Preparation of Solutions:

    • Prepare a stock solution of the test PEGylated compound (e.g., in DMSO).

    • Thaw human or animal plasma/serum (e.g., from a commercial source) and keep it on ice.

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, add the plasma/serum.

    • Spike the plasma/serum with the stock solution of the test compound to achieve the desired final concentration.

    • Incubate the samples at 37°C in a water bath or incubator.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the incubation mixture.

  • Sample Quenching and Protein Precipitation:

    • To stop the degradation process, immediately add a quenching solution, typically ice-cold acetonitrile, often containing an internal standard.

    • Vortex the samples vigorously to precipitate plasma/serum proteins.

    • Centrifuge the samples at a high speed to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the remaining intact PEGylated compound and any degradation products.

    • Analyze the supernatant using a suitable analytical method, such as:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the intact compound from its degradation products.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the parent compound and its metabolites.

      • Size-Exclusion Chromatography (SEC): To analyze changes in the molecular weight profile due to degradation.

  • Data Analysis:

    • Calculate the percentage of the intact PEGylated compound remaining at each time point relative to the amount at time zero.

    • Determine the in vitro half-life (t½) of the compound by plotting the percentage remaining against time and fitting the data to a suitable decay model.

In Vitro Stability Assay Workflow
In Vivo Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a PEGylated compound in a living organism.

  • Animal Model and Dosing:

    • Select an appropriate animal model (e.g., mice or rats).

    • Administer the PEGylated compound to the animals via a specific route (e.g., intravenous or subcutaneous injection) at a predetermined dose.

  • Blood Sampling:

    • At various time points post-administration (e.g., 5 min, 30 min, 1, 4, 8, 24, 48, 72 hours), collect blood samples from the animals.

    • Process the blood samples to obtain plasma or serum.

  • Sample Preparation:

    • Extract the PEGylated compound and its metabolites from the plasma/serum samples, often using protein precipitation or solid-phase extraction.

  • Bioanalysis:

    • Quantify the concentration of the intact PEGylated compound in the plasma/serum samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic modeling software to calculate key parameters, including:

      • Half-life (t½): The time required for the plasma concentration to decrease by half.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Area under the curve (AUC): The total drug exposure over time.

Experimental_Workflow_In_Vivo cluster_dosing 1. Dosing cluster_sampling 2. Sampling cluster_analysis_vivo 3. Analysis cluster_pk_analysis 4. Pharmacokinetic Modeling Dose Administer PEGylated Compound to Animal Model (e.g., mice) Blood_Sample Collect Blood Samples at Pre-defined Time Points Dose->Blood_Sample Process_Blood Process Blood to Obtain Plasma/Serum Blood_Sample->Process_Blood Sample_Prep Extract Compound from Plasma Process_Blood->Sample_Prep Bioanalysis Quantify Compound Concentration (e.g., LC-MS/MS) Sample_Prep->Bioanalysis PK_Plot Plot Plasma Concentration vs. Time Bioanalysis->PK_Plot PK_Parameters Calculate Half-life (t½), Clearance (CL), AUC, etc. PK_Plot->PK_Parameters

In Vivo Pharmacokinetic Study Workflow

References

Safety Operating Guide

Proper Disposal of Azidoethyl-SS-PEG2-Boc: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Azidoethyl-SS-PEG2-Boc, a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these guidelines is critical to mitigate risks associated with the energetic azide functional group and the reactive disulfide bond.

Immediate Safety and Hazard Information

This compound contains two primary reactive moieties that require careful consideration for disposal: an organic azide and a disulfide bond.

  • Organic Azide (-N₃): Organic azides are potentially explosive and can decompose violently when subjected to heat, shock, friction, or light. They are incompatible with strong acids, strong oxidizing agents, and heavy metals, as this can lead to the formation of highly explosive and toxic compounds like hydrazoic acid or heavy metal azides.

  • Disulfide Bond (-S-S-): Disulfide bonds can be cleaved under reducing or alkaline conditions. While not as acutely hazardous as the azide group, their reactivity must be managed during the disposal process to ensure complete degradation of the molecule.

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

Operational Disposal Plan

The primary strategy for the safe disposal of this compound is the sequential chemical degradation of its hazardous functional groups. This involves the reduction of the azide moiety to a stable amine, followed by the cleavage of the disulfide bond.

Workflow for Disposal:

cluster_0 Waste Collection and Segregation cluster_1 Chemical Degradation cluster_2 Final Disposal A Collect this compound waste in a designated, labeled container. B Segregate from incompatible materials (acids, heavy metals). A->B C Step 1: Azide Reduction (e.g., with Triphenylphosphine) A->C D Step 2: Disulfide Bond Cleavage (e.g., with a thiol-based reducing agent) C->D E Neutralize the resulting solution. D->E F Dispose of as aqueous chemical waste according to institutional guidelines. E->F

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols for Disposal

The following protocols detail the step-by-step procedures for the chemical degradation of this compound waste. These reactions should be performed in a well-ventilated fume hood.

Step 1: Reduction of the Azide Group

The Staudinger reaction provides a reliable method for converting the potentially explosive azide to a stable phosphinimine, which is then hydrolyzed to a primary amine.

Materials:

Reagent
This compound waste solution
Triphenylphosphine (PPh₃)
Tetrahydrofuran (THF) or similar aprotic solvent
Water

Procedure:

  • Ensure the this compound waste is dissolved in a suitable aprotic solvent like THF.

  • For every 1 equivalent of the azide, slowly add 1.1 equivalents of triphenylphosphine at room temperature with stirring.

  • A gentle evolution of nitrogen gas should be observed. Continue stirring until gas evolution ceases. This indicates the formation of the phosphinimine intermediate.

  • Add an excess of water to the reaction mixture and stir for at least 2 hours to facilitate the hydrolysis of the phosphinimine to the corresponding primary amine and triphenylphosphine oxide.

Azide This compound (R-N₃) Intermediate Phosphinimine Intermediate (R-N=PPh₃) Azide->Intermediate + PPh₃ PPh3 Triphenylphosphine (PPh₃) Amine Aminoethyl-SS-PEG2-Boc (R-NH₂) Intermediate->Amine + H₂O TPPO Triphenylphosphine Oxide Intermediate->TPPO + H₂O N2 Nitrogen Gas Intermediate->N2 - N₂ H2O Water

Caption: Staudinger reduction of the azide functional group.

Step 2: Cleavage of the Disulfide Bond

Following the reduction of the azide, the disulfide bond is cleaved using a thiol-based reducing agent.

Materials:

Reagent
Reaction mixture from Step 1
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Buffer solution (e.g., phosphate-buffered saline, pH ~7.4)

Procedure:

  • To the reaction mixture containing the aminated product, add a 5-10 fold molar excess of a reducing agent such as DTT or TCEP.

  • Adjust the pH of the solution to approximately 7.4 with a suitable buffer to ensure efficient reduction of the disulfide bond.

  • Stir the mixture at room temperature for at least 4 hours to ensure complete cleavage of the disulfide bond into two thiol-containing fragments.

Final Waste Disposal

After the sequential degradation of the azide and disulfide functionalities, the resulting solution contains significantly less hazardous materials.

  • Neutralization: Check the pH of the final solution. Neutralize with a mild acid or base as necessary to bring the pH to between 6 and 8.

  • Collection: Transfer the neutralized solution to a designated aqueous chemical waste container.

  • Labeling: Clearly label the waste container with its contents (e.g., "Degraded this compound waste, contains triphenylphosphine oxide and thiol fragments in aqueous solution").

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department according to local regulations.

By following these procedures, researchers can effectively and safely manage the disposal of this compound, minimizing risks to personnel and the environment.

Essential Safety and Logistical Information for Handling Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Azidoethyl-SS-PEG2-Boc is of paramount importance. This compound contains an azide functional group, which necessitates strict adherence to safety protocols due to its potential for acute toxicity and the formation of explosive compounds.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe use of this compound in a laboratory setting.

Hazard Assessment

This compound is a molecule that incorporates several functional groups: an azide, a disulfide bond, a polyethylene glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group. The primary hazard associated with this compound is the azide group. Organic azides are potentially explosive and can decompose with the input of energy from sources like heat, light, or pressure.[3] While higher molecular weight azides are generally considered to be at a lower risk of explosion, it is crucial to handle all azide-containing compounds with extreme caution.[3] The azide ion is also toxic, with a toxicity similar to that of cyanide.[3]

The other components of the molecule present fewer immediate hazards. The disulfide bond can be cleaved under reducing conditions, but this is a procedural consideration rather than an inherent hazard. The PEG linker is generally considered biocompatible and low in toxicity. The Boc protecting group is acid-labile and its removal generates a t-butyl cation, which can be a source of by-products in chemical reactions but is not a primary safety concern during handling of the intact molecule.[4]

A Safety Data Sheet (SDS) for the similar compound N-(Azido-PEG2)-N-Boc-PEG3-acid indicates hazards of acute oral toxicity and being very toxic to aquatic life with long-lasting effects.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against chemical exposure and should always be used when handling this compound.[6][7] The minimum required PPE includes:

PPE CategorySpecific Requirements
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended.[8] Gloves should be inspected before use and changed regularly, or immediately upon known or suspected contact with the compound.[8]
Eye and Face Protection Chemical safety goggles are mandatory.[7] A face shield should be worn in situations where there is a risk of splashing.[9]
Skin and Body Protection A laboratory coat is required. For procedures with a higher risk of spills or splashes, a chemical-resistant apron or gown should be worn over the lab coat.[9]
Respiratory Protection Work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of any potential aerosols or volatile decomposition products.[2]

Operational Plan: Safe Handling Procedures

A systematic approach is critical to minimize the risks associated with handling this compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Preparedness prep Preparation handling Handling prep->handling cleanup Cleanup & Disposal handling->cleanup emergency Emergency Preparedness sds Review SDS and SOPs ppe Don Appropriate PPE sds->ppe hood Prepare Chemical Fume Hood ppe->hood weigh Weighing reaction Reaction Setup weigh->reaction decon Decontaminate Glassware waste Segregate Azide Waste decon->waste spill Spill Kit Accessible eyewash Eyewash & Safety Shower spill->eyewash

Caption: Workflow for handling this compound.

Step-by-Step Guidance:

  • Hazard Assessment and Training : Before beginning any work, all personnel must review the available safety information and relevant Standard Operating Procedures (SOPs) for handling azides.[1]

  • Engineering Controls : All manipulations involving solid this compound or solutions with a concentration greater than 5% must be performed in a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE) : Always wear the appropriate PPE as outlined in the table above.

  • Weighing and Transfer :

    • Use plastic or glass spatulas for weighing and transferring the solid compound; never use metal spatulas as they can form shock-sensitive metal azides.[10][11]

    • Work on the smallest possible scale to minimize the quantity of hazardous material being handled.[10]

  • Reaction Conditions :

    • Avoid the use of halogenated solvents like dichloromethane or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.[3][11]

    • Do not heat reactions containing azides unless absolutely necessary and with appropriate safety measures in place, such as a blast shield.[10]

    • Be mindful of reaction incompatibilities. Azides should not be mixed with strong acids, as this can generate the highly toxic and explosive hydrazoic acid.[11]

  • Purification : Avoid distillation or sublimation for purification. Techniques like extraction and precipitation are preferred.[3]

Disposal Plan

Proper disposal of azide-containing waste is crucial to prevent accidents.

Disposal Decision Tree:

start Azide-Containing Waste Generated is_organic Is the waste primarily organic azide? start->is_organic is_aqueous Is the waste aqueous? is_organic->is_aqueous No convert Convert to a stable derivative (e.g., amine) if possible before disposal is_organic->convert Yes solid Is it solid waste? is_aqueous->solid No collect_aqueous Collect in a designated, labeled hazardous waste container for aqueous azides is_aqueous->collect_aqueous Yes collect_solid Collect all contaminated solid materials (gloves, paper towels, etc.) in a designated hazardous waste container solid->collect_solid Yes collect_organic Collect in a designated, labeled hazardous waste container for organic azides convert->collect_organic

Caption: Decision tree for the disposal of azide waste.

Disposal Procedures:

  • Waste Segregation : All azide-containing waste must be collected in separate, clearly labeled, and sealed containers.[10][11] Do not mix azide waste with other chemical waste streams, especially acidic waste.[11]

  • Organic Azide Waste : Whenever feasible, organic azides should be converted to a more stable derivative, such as an amine, before disposal.[11]

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[2]

  • Empty Containers : The rinsate from empty containers of this material must be collected and disposed of as hazardous waste.[2]

  • Decontamination : All non-disposable equipment and glassware should be decontaminated. The rinsate from this decontamination must also be collected as hazardous waste.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill (in a fume hood) Cover the spill with an absorbent material. Clean the area with a suitable solvent. Collect all contaminated materials in a sealed container for hazardous waste disposal.[10]
Large Spill (or any spill outside a fume hood) Evacuate the laboratory immediately. Alert others in the area and notify the appropriate safety personnel.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.